SKF-83566 hydrobromide
Description
Properties
IUPAC Name |
8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.BrH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQJYYGODYRPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042606 | |
| Record name | SKF 83566 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108179-91-5 | |
| Record name | 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SKF-83566 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-83566 hydrobromide is a synthetic compound belonging to the benzazepine class of chemicals, which has been instrumental in the study of dopamine (B1211576) receptor pharmacology. Initially characterized as a potent and selective antagonist of the D1-like dopamine receptors (D1 and D5), subsequent research has revealed a more complex pharmacological profile. This technical guide provides a comprehensive overview of the mechanism of action of SKF-83566, detailing its interactions with its primary and secondary molecular targets. It summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents its effects on major signaling pathways. This document is intended to serve as a thorough resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Core Pharmacological Profile: A Multi-Target Ligand
SKF-83566 is not merely a simple D1 receptor antagonist. Its mechanism of action is multifaceted, involving high-affinity interactions with several key proteins in the central nervous system. This section delineates its primary and secondary targets, supported by quantitative binding and functional data.
Primary Target: D1-like Dopamine Receptors
The principal mechanism of action of SKF-83566 is the potent and selective antagonism of D1-like dopamine receptors. It exhibits a high affinity for these receptors, effectively blocking the downstream signaling cascades typically initiated by the endogenous ligand, dopamine. This antagonism is stereoselective, with the (R)-enantiomer being the active form.[1]
Secondary Targets and Off-Target Activities
Beyond its primary action on D1 receptors, SKF-83566 demonstrates significant activity at other important neural targets. These secondary activities are crucial to consider when interpreting experimental results.
-
Dopamine Transporter (DAT): SKF-83566 acts as a competitive inhibitor of the dopamine transporter (DAT).[2][3] This action can lead to an increase in the extracellular concentration of dopamine, a confounding factor in studies aiming to isolate the effects of D1 receptor blockade.[2][3]
-
Serotonin 5-HT2 Receptors: The compound also functions as an antagonist at vascular 5-HT2 receptors.[4][5][6]
-
Adenylyl Cyclase 2 (AC2): SKF-83566 has been identified as a selective inhibitor of adenylyl cyclase 2 (AC2), independent of its D1 receptor antagonism.[4][5][6]
Quantitative Pharmacological Data
The following tables summarize the key binding affinities (Ki) and inhibitory concentrations (IC50) of SKF-83566 for its various molecular targets. This data provides a quantitative basis for understanding its potency and selectivity.
| Target | Parameter | Value | Species | Reference(s) |
| Dopamine D1 Receptor | Ki | ~0.56 nM | Rat | [5][6] |
| Dopamine D2 Receptor | KB | 2 µM | Rat | [5][6] |
| Serotonin 5-HT2 Receptor | Ki | 11 nM | Vascular | [4][5][6] |
| Target | Parameter | Value | Assay Conditions | Reference(s) |
| Dopamine Transporter (DAT) | IC50 | 5.7 µM | [3H]DA uptake in LLc-PK cells expressing rat DAT | [2][3][7] |
| DAT (Cocaine Binding Site) | IC50 | 0.51 µM | [3H]CFT binding in LLc-PK cells expressing rat DAT | [2][3][7] |
| Adenylyl Cyclase 2 (AC2) | - | Selective Inhibition | - | [4][5][6] |
Signaling Pathways Modulated by SKF-83566
SKF-83566, primarily through its antagonism of the D1 receptor, modulates several key intracellular signaling pathways. These pathways are fundamental to the regulation of neuronal excitability, gene expression, and synaptic plasticity.
Canonical D1 Receptor Signaling: Gs/olf Pathway
D1-like dopamine receptors are canonically coupled to the Gs/olf family of G-proteins. Activation of this pathway by dopamine leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, SKF-83566 blocks this cascade, preventing the dopamine-induced increase in intracellular cAMP levels.
Non-Canonical D1 Receptor Signaling: Gq/11 Pathway
In addition to the canonical Gs/olf pathway, D1 receptors have been shown to couple to Gq/11 G-proteins. This interaction leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. SKF-83566's antagonism of the D1 receptor would also be expected to inhibit this non-canonical signaling route.
DRD1-c-Myc-UHRF1 Signaling Pathway in Glioblastoma
Recent research has elucidated a novel signaling pathway involving the D1 receptor (DRD1) in the context of glioblastoma (GBM). In this pathway, DRD1 signaling promotes the nuclear entry of the transcription factor c-Myc, which in turn upregulates the expression of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), a protein implicated in cancer progression. SKF-83566, by inhibiting DRD1, has been shown to suppress GBM stemness and invasion through the disruption of this DRD1-c-Myc-UHRF1 axis.[8][9]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of SKF-83566.
Dopamine D1 Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of SKF-83566 for the D1 dopamine receptor.
-
Materials:
-
Rat striatal membranes (source of D1 receptors)
-
[3H]SCH-23390 (radioligand)
-
This compound (test compound)
-
(+)-Butaclamol or cis(Z)-flupenthixol (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4 at 25°C.
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of SKF-83566 in assay buffer.
-
In a 96-well plate, combine rat striatal membranes (typically 50-100 µg protein per well), a fixed concentration of [3H]SCH-23390 (typically 0.2-0.5 nM), and varying concentrations of SKF-83566.
-
For total binding, omit SKF-83566. For non-specific binding, add a saturating concentration of (+)-butaclamol (e.g., 1 µM) or cis(Z)-flupenthixol (e.g., 300 nM).
-
Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of SKF-83566.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Transporter (DAT) Inhibition Assay ([3H]Dopamine Uptake)
This functional assay measures the ability of SKF-83566 to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
-
Materials:
-
LLc-PK cells stably expressing rat DAT (or other suitable cell line)
-
[3H]Dopamine
-
This compound
-
Nomifensine (B1679830) or cocaine (for non-specific uptake determination)
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Lysis buffer (e.g., 1% SDS)
-
-
Procedure:
-
Plate DAT-expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of SKF-83566 or vehicle for 10-20 minutes at room temperature or 37°C. For non-specific uptake, use a high concentration of a known DAT inhibitor like nomifensine (e.g., 10 µM).
-
Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine (e.g., 10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the log concentration of SKF-83566.
-
Determine the IC50 value using non-linear regression.
-
Adenylyl Cyclase (AC) Activity Assay
This protocol outlines a method to assess the inhibitory effect of SKF-83566 on adenylyl cyclase activity.
-
Materials:
-
Cell membranes expressing the adenylyl cyclase isoform of interest (e.g., AC2)
-
This compound
-
Forskolin (an AC activator)
-
ATP
-
[α-32P]ATP (radiolabel)
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Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.5.
-
Stop Solution: e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP.
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Dowex and alumina (B75360) columns for cAMP separation.
-
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of SKF-83566 for 10-15 minutes.
-
Initiate the reaction by adding a mixture of ATP, [α-32P]ATP, and an AC activator (e.g., forskolin).
-
Incubate at 30°C for 10-20 minutes.
-
Stop the reaction by adding the stop solution.
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Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantify the [32P]cAMP using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of adenylyl cyclase inhibition at each concentration of SKF-83566 relative to the stimulated control.
-
Plot the percentage of inhibition against the log concentration of SKF-83566 to determine the IC50.
-
Conclusion
This compound is a valuable pharmacological tool with a well-defined, albeit complex, mechanism of action. Its primary role as a potent and selective D1-like dopamine receptor antagonist is complemented by significant inhibitory effects on the dopamine transporter and adenylyl cyclase 2, as well as antagonism at 5-HT2 receptors. The recent discovery of its involvement in the DRD1-c-Myc-UHRF1 pathway in glioblastoma highlights its potential relevance in oncology research. A thorough understanding of its multi-target profile, supported by the quantitative data and experimental methodologies presented in this guide, is essential for the accurate design and interpretation of studies utilizing this compound. This comprehensive knowledge base will aid researchers in leveraging SKF-83566 to further unravel the complexities of dopamine signaling in both health and disease.
References
- 1. Development of a high-throughput screening paradigm for the discovery of small-molecule modulators of adenylyl cyclase: identification of an adenylyl cyclase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to SKF-83566 Hydrobromide as a D1-like Dopamine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SKF-83566 hydrobromide, a pharmacological tool primarily used as a selective antagonist for the D1-like dopamine (B1211576) receptor family (D1 and D5). This document details its pharmacological profile, including its affinity for its primary target and notable off-target activities. Furthermore, it outlines key experimental protocols for its characterization and visualizes associated signaling pathways and experimental workflows.
Core Pharmacological Profile
SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptors, demonstrating high affinity for these receptors.[1][2] It is a blood-brain barrier permeable and orally active compound, making it suitable for both in vitro and in vivo studies.[3][4][5] The R-enantiomer of SKF-83566 is the active form that stereoselectively blocks D1 receptors with high affinity, while the S-enantiomer is inactive.[6] The enantiomers exhibit very weak affinity for D2 receptors.[6]
However, it is crucial for researchers to be aware of its significant off-target activities. SKF-83566 also acts as a competitive inhibitor of the dopamine transporter (DAT) and an antagonist at vascular 5-HT2 receptors.[3][4][5][7][8] These additional pharmacological actions can confound the interpretation of experimental results if not carefully considered.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interactions with its primary and secondary targets.
Table 1: D1-like Dopamine Receptor Binding Affinity
| Receptor Subtype | Binding Parameter | Value (nM) |
| D1 | Ki | ~0.56[2] |
| D1 | Ki | 0.4[1] |
Table 2: Off-Target Binding Affinities and Inhibitory Concentrations
| Target | Parameter | Value (nM) |
| 5-HT2 Receptor | Ki | 11[3][4][5] |
| Dopamine Transporter (DAT) - [³H]CFT Binding | IC50 | 510[7][8] |
| Dopamine Transporter (DAT) - [³H]CFT Binding (LLc-PK-rDAT cells) | IC50 | 770[3][5] |
| Dopamine Transporter (DAT) - [³H]DA Uptake | IC50 | 5700[7][8] |
| Dopamine Transporter (DAT) - [³H]DA Uptake | IC50 | 5730[3][4][5] |
Table 3: Functional Activity
| Target/Assay | Parameter | Value (µM) |
| Peak Evoked Extracellular DA Concentration | EC50 | 1.3[3][5][7] |
Signaling Pathways and Mechanisms of Action
D1-like dopamine receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs/olf protein.[9] Upon activation by an agonist, this G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] As an antagonist, SKF-83566 competitively binds to the D1 receptor, preventing the binding of dopamine and other agonists, thereby inhibiting this signaling cascade.
Recent studies have also shown that SKF-83566 can selectively inhibit adenylyl cyclase 2 (AC2), while being inactive against AC1 or AC5.[2][3][4][5]
Below is a diagram illustrating the canonical D1 receptor signaling pathway and the inhibitory action of SKF-83566.
D1 receptor signaling pathway and the antagonistic action of SKF-83566.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound like SKF-83566 to dopamine receptors.
1. Membrane Preparation:
-
Harvest cells expressing the dopamine receptor of interest or dissect the desired brain tissue (e.g., striatum).
-
Homogenize the cells or tissue in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Centrifuge the homogenate at high speed in a refrigerated centrifuge.
-
Resuspend the resulting pellet (crude membrane fraction) in a suitable buffer and store at -80°C until use.
2. Competitive Binding Assay:
-
Prepare serial dilutions of the unlabeled test compound (SKF-83566).
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]SCH23390 for D1-like receptors), and the different concentrations of the test compound.[9]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand (e.g., 10 µM (+)-butaclamol).[9]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.[9]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using appropriate software.
General workflow for a radioligand competitive binding assay.
Functional cAMP Assay
This protocol outlines a method to assess the functional antagonism of SKF-83566 at D1 receptors by measuring changes in intracellular cAMP levels.
1. Cell Culture and Plating:
-
Culture a cell line stably expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).
-
Plate the cells in a suitable microtiter plate format and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with various concentrations of the antagonist (SKF-83566) for a defined period.
-
Stimulate the cells with a fixed concentration of a dopamine receptor agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a sufficient time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay (e.g., luciferase under the control of a cAMP response element).[12][13][14]
3. Data Analysis:
-
Generate a dose-response curve for the antagonist's inhibition of the agonist-induced cAMP production.
-
Calculate the IC50 value, which represents the concentration of SKF-83566 required to inhibit 50% of the maximal agonist response.
In Vivo Applications and Considerations
SKF-83566 has been used in numerous in vivo studies to investigate the role of D1 receptors in various physiological and behavioral processes. For instance, it has been shown to dose-dependently antagonize stereotyped behaviors induced by dopamine agonists like apomorphine (B128758).[6] It's important to note that due to its DAT inhibitory properties, observed in vivo effects may not be solely attributable to D1 receptor antagonism.[7][8] Careful experimental design, including the use of appropriate controls and consideration of the dose-response relationships for its different targets, is essential for accurate data interpretation.
Conclusion
This compound is a valuable pharmacological tool for studying the D1-like dopamine receptor system. Its potency and selectivity as a D1 antagonist are well-documented. However, researchers must remain vigilant of its significant off-target effects, particularly its inhibition of the dopamine transporter. By employing rigorous experimental protocols and carefully considering its full pharmacological profile, SKF-83566 can continue to be a useful compound in advancing our understanding of dopamine signaling in health and disease.
References
- 1. SKF 83566 hydrobromide, D1 receptor antagonist (DMSO solution) (CAS 108179-91-5) | Abcam [abcam.com]
- 2. SKF 83566 hydrobromide | CAS:108179-91-5 | Selectively inhibits AC2; also a potent, selective D1-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. The enantiomers of SK&F 83566, a new selective D-1 dopamine antagonist, stereospecifically block stereotyped behaviour induced by apomorphine and by the selective D-2 agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. resources.revvity.com [resources.revvity.com]
The Dual-Faceted Role of SKF-83566 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-83566 is a versatile pharmacological tool in neuroscience research, primarily recognized as a potent and selective antagonist for the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[1] This technical guide provides an in-depth overview of its core functionalities, detailing its mechanism of action, off-target effects, and applications in elucidating complex neural circuits. Quantitative data from key studies are summarized, and experimental protocols are outlined to facilitate the replication and extension of previous findings. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of SKF-83566's role in advancing our knowledge of dopaminergic systems and beyond.
Core Pharmacological Profile
SKF-83566 is a blood-brain barrier-permeable and orally active compound that has been instrumental in dissecting the functions of D1-like dopamine receptors.[2][3] Its primary mechanism of action is the competitive antagonism of these receptors. However, its pharmacological profile is complex, exhibiting significant interactions with other key neural targets.
Dopamine D1/D5 Receptor Antagonism
The principal utility of SKF-83566 lies in its high affinity for D1 and D5 dopamine receptors, where it acts as a potent antagonist.[4] This property has been leveraged in numerous studies to investigate the role of these receptors in various physiological and pathological processes, including learning, memory, and addiction.[5][6] For instance, the R-enantiomer of SKF-83566 has been shown to stereoselectively block stereotyped behaviors induced by dopamine agonists.[7]
Dopamine Transporter (DAT) Inhibition
A critical consideration when using SKF-83566 is its concurrent inhibitory effect on the dopamine transporter (DAT).[8][9] This action can confound the interpretation of data intended to solely reflect D1 receptor antagonism, as DAT inhibition leads to increased extracellular dopamine concentrations.[8] This dual action, however, also presents unique research opportunities, such as investigating the combined effects of D1 receptor blockade and DAT inhibition.[9][10]
Other Off-Target Activities
SKF-83566 also demonstrates weaker competitive antagonism at vascular 5-HT2 receptors.[2][11] Additionally, it has been shown to selectively inhibit adenylyl cyclase 2 (AC2) over AC1 and AC5.[2][11]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for SKF-83566's interactions with its primary and secondary targets.
| Target | Interaction | Value | Species/Tissue | Reference |
| Dopamine Receptor D1 | Antagonist Ki | 0.4 nM | Not Specified | |
| 5-HT2 Receptor | Antagonist Ki | 11 nM | Vascular | [2][11] |
| Dopamine Transporter (DAT) | Competitive Inhibitor IC50 | 5.7 µM (or 5.73 µM) | LLc-PK cells expressing rat DAT | [2][8][9][11][12] |
| [3H]CFT Binding to DAT | Inhibitor IC50 | 0.51 µM | LLc-PK-rDAT cells | [8][9][10] |
| [3H]CFT Binding to DAT | Inhibitor IC50 | 0.77 µM | LLc-PK-rDAT cell membranes | [2][11][12] |
| Adenylyl Cyclase 2 (AC2) | Selective Inhibitor | ~95% inhibition at 30 µM | In vitro | [4] |
| Peak Evoked Extracellular DA | EC50 for enhancement | 1.3 µM | Rat striatal slices | [2][8][12] |
Table 1: Binding Affinities and Inhibitory Concentrations of SKF-83566.
Signaling Pathways
SKF-83566's interaction with the D1 receptor primarily impacts G protein-dependent signaling. Notably, some studies suggest that certain benzazepine ligands, a class to which SKF-83566 belongs, can act as biased agonists, failing to recruit β-arrestin or promote receptor internalization.[13] This biased signaling is a crucial aspect to consider when designing and interpreting experiments.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKF-83566 hydrobromide | Dopamine Receptor | 108179-91-5 | Invivochem [invivochem.com]
- 4. SKF-83566 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. D1 receptor antagonist-induced long-term depression in the medial prefrontal cortex of rat, in vivo: an animal model of psychiatric hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. The enantiomers of SK&F 83566, a new selective D-1 dopamine antagonist, stereospecifically block stereotyped behaviour induced by apomorphine and by the selective D-2 agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Role of SKF-83566 Hydrobromide in Attenuating Nicotine Craving: A Technical Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Notice: Direct experimental studies on the effects of SKF-83566 hydrobromide on nicotine (B1678760) craving and relapse behaviors are limited in the current scientific literature. This guide synthesizes the known pharmacology of SKF-83566, details its effects in related neuroscience research, and presents experimental protocols from studies on analogous compounds to provide a framework for future investigation.
Executive Summary
Nicotine addiction remains a significant public health challenge, driven by powerful craving and relapse mechanisms rooted in the brain's reward circuitry. The dopaminergic system, particularly the D1 receptor, is a key mediator of nicotine's reinforcing effects. This compound is a potent and selective D1-like dopamine (B1211576) receptor antagonist that also exhibits activity as a competitive dopamine transporter (DAT) inhibitor. This dual mechanism of action presents a compelling, albeit largely unexplored, therapeutic hypothesis for mitigating nicotine dependence. This document provides a comprehensive overview of the pharmacological profile of SKF-83566, summarizes relevant preclinical data, and details established experimental protocols for evaluating its potential in the context of nicotine craving.
Pharmacological Profile of this compound
SKF-83566 is a well-characterized compound with high affinity for the D1-like dopamine receptor family (D1 and D5). Notably, it also functions as an inhibitor of the dopamine transporter, which complicates the interpretation of its effects as a pure D1 antagonist but may offer synergistic therapeutic benefits.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding and functional data for SKF-83566.
Table 1: Receptor and Transporter Binding Affinities
| Target | Parameter | Value | Species/System | Reference(s) |
| Dopamine D1 Receptor | K | ~0.56 nM | - | [1] |
| Dopamine D2 Receptor | K | 2 µM | - | [1] |
| Serotonin 5-HT | K | 11 nM | Vascular | [1][2][3] |
| Dopamine Transporter (DAT) | IC | 0.51 ± 0.11 µM | LLc-PK cells expressing rat DAT | [2][4][5][6] |
| Dopamine Transporter (DAT) | IC | 0.77 ± 0.17 µM | rDAT cell membrane preparations | [2][3][7] |
Table 2: Functional Inhibition and Activity
| Target/Process | Parameter | Value | Species/System | Reference(s) |
| Dopamine Transporter (DAT) | IC | 5.73 ± 0.24 µM | Intact LLc-PK-rDAT cells | [2][3][4][5][6] |
| Evoked Dopamine Concentration | EC | 1.3 ± 0.2 µM | Rat striatal slices | [2][3][8] |
| Adenylyl Cyclase 2 (AC2) | - | Selective Inhibition | Isolated rabbit thoracic aorta | [1][2][3] |
Preclinical Studies and Hypothesized Mechanisms in Nicotine Addiction
While direct studies on nicotine craving are lacking, SKF-83566 has been investigated in paradigms relevant to the neuroplasticity underlying addiction. Furthermore, the extensive research on other D1 antagonists in nicotine self-administration and reinstatement models provides a strong basis for hypothesizing the potential effects of SKF-83566.
Role of D1 Receptors in Nicotine's Effects
Nicotine stimulates the release of dopamine in the mesolimbic pathway, a critical step in its reinforcing effects. This dopamine binds to both D1 and D2 receptors. Activation of D1 receptors is believed to be crucial for the rewarding properties of nicotine and for strengthening the association between nicotine-related cues and drug-seeking behavior. Therefore, blocking D1 receptors is a rational strategy for reducing nicotine's reinforcing efficacy and blunting cue-induced craving.
Hypothesized Dual-Action Mechanism of SKF-83566
The dual antagonism of D1 receptors and inhibition of DAT by SKF-83566 could offer a unique therapeutic profile.
-
D1 Receptor Antagonism: Directly blocks the postsynaptic signaling cascade initiated by nicotine-induced dopamine release, thereby reducing the rewarding sensation and the motivational salience of nicotine-associated cues.
-
DAT Inhibition: Increases synaptic dopamine levels by blocking its reuptake. While seemingly counterintuitive for an anti-addiction medication, this action could potentially alleviate withdrawal-associated anhedonia by maintaining a basal level of dopaminergic tone, while the D1 receptor blockade prevents the phasic, reward-driving signaling.
Relevant Experimental Protocols
The following sections detail experimental methodologies relevant to the study of SKF-83566 in the context of nicotine's neurobiological effects and craving.
In Vivo Electrophysiology: Nicotine and Long-Term Potentiation (LTP)
One study investigated the effect of SKF-83566 on nicotine-induced enhancement of LTP, a cellular mechanism underlying learning and memory that is thought to be co-opted by drugs of abuse.[7]
-
Animal Model: Male C57BL6/J mice (6-9 weeks old).
-
Drug Administration:
-
This compound (20 µg/mL) was administered orally, together with nicotine, for 7 days.
-
A control group received nicotine alone.
-
-
Electrophysiology:
-
Following the 7-day administration period, mice were injected with cocaine to induce LTP.
-
In vivo electrophysiological recordings were performed in the hippocampal dentate gyrus to measure the amplitude of LTP.
-
-
Key Findings: The combination of SKF-83566 and nicotine significantly blocked the enhancement of LTP that was observed with nicotine and cocaine treatment alone (120% of baseline with SKF-83566 vs. 143% without).[7]
Animal Model of Relapse: Cue-Induced Reinstatement of Nicotine Seeking
Studies using the D1 antagonist SCH 23390 provide a robust and validated protocol for assessing the role of D1 receptor blockade in preventing relapse to nicotine-seeking behavior.[9][10] This protocol can be directly adapted for SKF-83566.
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump for intravenous drug delivery.
-
Phase 1: Nicotine Self-Administration Training (Acquisition):
-
Rats are trained to press an "active" lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion).
-
Each infusion is paired with a conditioned stimulus (cue), such as the illumination of a cue light for a set duration (e.g., 20 seconds).
-
Presses on an "inactive" lever are recorded but have no programmed consequences.
-
Training sessions are typically 1 hour daily for several weeks (e.g., 30 days) under a fixed-ratio schedule of reinforcement (e.g., FR5, requiring 5 active lever presses per infusion).
-
-
Phase 2: Extinction:
-
Following stable self-administration, extinction sessions begin.
-
Active lever presses no longer result in nicotine infusion or presentation of the cue.
-
Sessions continue daily until responding on the active lever decreases to a predefined criterion (e.g., <20% of the average of the last 3 acquisition days).
-
-
Phase 3: Reinstatement Test:
-
Rats are pre-treated with the test compound (e.g., SKF-83566 or vehicle) via a specified route (e.g., subcutaneous injection) at a set time before the session (e.g., 30 minutes).
-
Rats are placed back in the operant chambers.
-
Pressing the active lever now results in the presentation of the conditioned cue (the light) but no nicotine infusion.
-
The primary measure is the number of active lever presses, which reflects the reinstatement of nicotine-seeking behavior triggered by the drug-associated cue.
-
-
Key Findings with SCH 23390: The D1 antagonist SCH 23390 significantly attenuated the magnitude of cue-elicited reinstatement of nicotine-seeking, indicating that D1 receptor activation is critical for the motivational effects of nicotine-associated cues.[9][10]
Conclusions and Future Directions
This compound possesses a unique pharmacological profile as a potent D1 receptor antagonist and a competitive DAT inhibitor. While direct evidence of its efficacy in reducing nicotine craving is currently unavailable, its mechanism of action strongly suggests it could modulate the neurobiological underpinnings of nicotine addiction. The established role of D1 receptors in mediating the reinforcing effects of nicotine and cue-induced drug seeking, as demonstrated by studies with other D1 antagonists, provides a solid rationale for investigating SKF-83566 in this context.
Future research should prioritize the evaluation of SKF-83566 in validated animal models of nicotine relapse, such as the cue-induced reinstatement paradigm detailed herein. Such studies will be critical in determining whether the dual D1 antagonism and DAT inhibition offered by SKF-83566 translates into a reduction in nicotine-seeking behavior and whether this compound represents a viable candidate for the development of novel smoking cessation therapies.
References
- 1. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Dopamine Receptor | 108179-91-5 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of dopamine antagonists on drug cue-induced reinstatement of nicotine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of dopamine antagonists on drug cue-induced reinstatement of nicotine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the 5-HT2 Receptor Affinity of SKF-83566 Hydrobromide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the pharmacological profile of SKF-83566 hydrobromide, with a specific focus on its binding affinity for the 5-HT2 family of serotonin (B10506) receptors. SKF-83566 is primarily characterized as a potent and selective D₁-like dopamine (B1211576) receptor antagonist.[1][2] However, its interaction with other receptor systems, including serotonergic receptors, is critical for a comprehensive understanding of its biological activity. This document consolidates quantitative binding data, outlines detailed experimental methodologies for receptor affinity determination, and visualizes key experimental and signaling pathways.
Data Presentation: Quantitative Binding Affinity
This compound demonstrates a notable affinity for the vascular 5-HT₂ receptor, where it acts as a competitive antagonist.[3][4][5][6] While its primary affinity is for the D₁-like dopamine receptor, its interaction with the 5-HT₂ receptor is significant and warrants consideration in experimental design and data interpretation.[1][2] The compound also exhibits inhibitory effects on the dopamine transporter (DAT) and adenylyl cyclase 2 (AC2).[3][4][5][6][7]
The table below summarizes the known binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for this compound at its key molecular targets.
| Target Receptor/Transporter | Ligand Action | Binding Affinity (Kᵢ) | Inhibitory Concentration (IC₅₀) | Receptor/Tissue Source | Reference |
| D₁-like Dopamine Receptor | Antagonist | ~0.56 nM | - | Not Specified | [1][2] |
| Vascular 5-HT₂ Receptor | Antagonist | 11 nM | - | Vascular Tissue | [1][2][3][4][5][6] |
| Dopamine Transporter (DAT) | Inhibitor | - | 5.7 µM ([³H]DA uptake) | LLc-PK cells expressing rat DAT | [3][4][5][6][7] |
| Dopamine Transporter (DAT) | Inhibitor | - | 0.51 µM ([³H]CFT binding) | Not Specified | [7] |
Note: The term "vascular 5-HT₂ receptor" typically refers to the 5-HT₂A subtype, which is prominently expressed in vascular tissues.
Experimental Protocols: Receptor Binding Affinity Determination
The determination of a compound's binding affinity (Kᵢ) is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled test compound (the "competitor," e.g., SKF-83566) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The following is a detailed, representative protocol for determining the Kᵢ value at 5-HT₂ receptors.
Protocol: Competitive Radioligand Binding Assay for 5-HT₂A Receptors
This protocol is a synthesized representation of standard methodologies described in pharmacological literature.[8][9][10][11]
1. Membrane Preparation:
-
Source: Use cell lines (e.g., HEK293, CHO) stably or transiently transfected with the human 5-HT₂A receptor, or tissue homogenates from regions with high receptor density, such as the rat frontal cortex.[8][9][11]
-
Homogenization: Homogenize the cells or tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, pH 7.4) containing protease inhibitors to prevent protein degradation.[10]
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris. Pellet the membranes from the resulting supernatant by high-speed centrifugation (e.g., 20,000-40,000 x g for 20-30 minutes at 4°C).[10]
-
Washing: Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step to remove endogenous substances.
-
Final Preparation: Resuspend the final pellet in the assay buffer. Determine the total protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay. Store membrane aliquots at -80°C.[10]
2. Assay Procedure (96-Well Plate Format):
-
Radioligand Selection: A specific 5-HT₂A receptor antagonist radioligand, such as [³H]ketanserin, is commonly used.[8][9][12] The concentration is fixed, typically at or below its dissociation constant (Kᴅ), to ensure that binding is sensitive to competition.[10]
-
Assay Components: To each well, add the following:
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Test Compound (SKF-83566): Add serial dilutions of SKF-83566 to achieve a range of final concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Radioligand: Add [³H]ketanserin at a fixed final concentration (e.g., 0.5 - 2.0 nM).[8][9]
-
Membrane Preparation: Add the receptor membrane preparation (typically 50-150 µg of protein per well).[8][10]
-
-
Control Wells:
-
Total Binding: Contains buffer instead of the test compound. Represents the maximum radioligand binding.
-
Non-specific Binding (NSB): Contains a high concentration of a known, non-radioactive 5-HT₂A ligand (e.g., 10 µM clozapine (B1669256) or unlabeled ketanserin) to saturate all specific binding sites.[9] This measures the amount of radioligand that binds to non-receptor components.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[8]
3. Separation and Detection:
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C type) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail, or directly measure the radioactivity on the filter plate using a microplate scintillation counter.[8]
4. Data Analysis:
-
Specific Binding: Calculate specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of SKF-83566 that inhibits 50% of the specific radioligand binding).
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) Where:
-
[L] is the concentration of the radioligand used.
-
Kᴅ is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Signaling Pathway of 5-HT2 Receptors
5-HT₂ receptors, including the 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes, are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq/11 signaling pathway.[13][14] Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
Caption: Canonical Gαq signaling pathway for 5-HT2 receptors.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay, from the initial preparation of materials to the final calculation of the binding affinity constant, Kᵢ.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SKF 83566 hydrobromide | CAS:108179-91-5 | Selectively inhibits AC2; also a potent, selective D1-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
Unveiling the Selective Inhibition of Adenylyl Cyclase 2 by SKF-83566: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the selective inhibition of adenylyl cyclase 2 (AC2) by the small molecule SKF-83566. This document details the quantitative data, experimental protocols, and signaling pathways associated with this important pharmacological tool, offering a comprehensive resource for researchers in pharmacology and drug discovery.
Introduction to Adenylyl Cyclase 2 and SKF-83566
Adenylyl cyclases (ACs) are a family of enzymes crucial for converting adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[1] The ten known isoforms of AC in mammals are regulated by a variety of signaling molecules, allowing for precise control of cAMP levels in different cellular contexts.[1][2] Adenylyl cyclase 2 (AC2) is a member of the Group II adenylyl cyclases, which are insensitive to calcium/calmodulin but are stimulated by G-protein αs (Gαs) and βγ subunits.[2]
SKF-83566 is a well-established dopamine (B1211576) D1-like receptor antagonist.[3][4] However, a landmark study by Conley et al. (2013) identified SKF-83566 as a selective inhibitor of adenylyl cyclase 2, independent of its action on dopamine receptors.[5] This discovery has positioned SKF-83566 as a valuable chemical probe for elucidating the physiological and pathophysiological roles of AC2.
Quantitative Analysis of SKF-83566 Inhibition
The inhibitory activity and selectivity of SKF-83566 against various adenylyl cyclase isoforms were systematically evaluated. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of SKF-83566 against Adenylyl Cyclase Isoforms
| Adenylyl Cyclase Isoform | IC50 (µM) | Source |
| AC2 | ~5-10 | [5] (Estimated from graphical data) |
| AC1 | >100 | [5] (Inactive at tested concentrations) |
| AC5 | >100 | [5] (Inactive at tested concentrations) |
Note: The precise IC50 values are derived from the primary literature and should be consulted for exact figures.
Table 2: Pharmacological Profile of SKF-83566
| Target | Activity | Ki / IC50 | Source |
| Dopamine D1-like Receptors | Antagonist | ~0.56 nM (Ki) | [3] |
| 5-HT2 Receptor | Antagonist | 11 nM (Ki) | [3] |
| Dopamine Transporter (DAT) | Inhibitor | 5.7 µM (IC50) | [5][6] |
Signaling Pathways
The canonical signaling pathway involving adenylyl cyclase 2 is initiated by the activation of a G-protein coupled receptor (GPCR). This leads to the dissociation of the Gαs subunit, which in turn activates AC2 to produce cAMP. AC2 can also be synergistically activated by Gβγ subunits. The produced cAMP then activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). SKF-83566 acts directly on AC2 to inhibit this cAMP production.
Figure 1. Signaling pathway of Adenylyl Cyclase 2 and its inhibition by SKF-83566.
Experimental Protocols
The identification and characterization of SKF-83566 as a selective AC2 inhibitor involved a multi-step experimental workflow, beginning with a high-throughput screen and followed by validation and selectivity profiling.
Figure 2. Experimental workflow for the identification and validation of SKF-83566.
High-Throughput Screening for AC2 Inhibitors in HEK293 Cells
This protocol describes a cell-based assay for screening compound libraries for inhibitors of AC2.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a mammalian expression vector encoding human adenylyl cyclase 2.
-
-
Compound Treatment and Cell Stimulation:
-
Transfected HEK293 cells are seeded in 384-well plates.
-
Cells are pre-incubated with compounds from a chemical library (e.g., NIH Clinical Collections) or SKF-83566 at various concentrations.
-
AC2 is stimulated using phorbol (B1677699) 12-myristate 13-acetate (PMA), a protein kinase C (PKC) activator known to potentiate AC2 activity.
-
-
cAMP Measurement:
-
Intracellular cAMP levels are quantified using a homogenous time-resolved fluorescence (HTRF) cAMP assay kit, following the manufacturer's instructions.
-
Fluorescence is measured on a plate reader, and the data is used to determine the percent inhibition of cAMP production by each compound.
-
In Vitro Adenylyl Cyclase Activity Assay using Sf9 Cell Membranes
This protocol is used for validating direct inhibition of AC isoforms.
-
Expression of AC Isoforms in Sf9 Cells:
-
Spodoptera frugiperda (Sf9) insect cells are infected with baculoviruses encoding individual human adenylyl cyclase isoforms (AC1, AC2, AC5, etc.).
-
Cells are harvested 48-72 hours post-infection.
-
-
Membrane Preparation:
-
Infected Sf9 cells are lysed by sonication in a hypotonic buffer.
-
Cell membranes are isolated by ultracentrifugation and resuspended in an appropriate buffer. Protein concentration is determined using a BCA protein assay.
-
-
Adenylyl Cyclase Activity Assay:
-
Sf9 membranes expressing a specific AC isoform are incubated with the test compound (SKF-83566) at various concentrations.
-
The adenylyl cyclase reaction is initiated by adding a reaction mixture containing [α-³²P]ATP, MgCl₂, and a direct activator of the specific AC isoform (e.g., forskolin (B1673556) for AC1 and AC5, or Gαs for all isoforms).
-
The reaction is allowed to proceed for a set time at 30°C and is then terminated.
-
-
Quantification of [³²P]cAMP:
-
The produced [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.
-
The amount of [³²P]cAMP is quantified by scintillation counting.
-
IC50 values are calculated from concentration-response curves.
-
Mechanism of Selective Inhibition
The precise molecular mechanism by which SKF-83566 selectively inhibits AC2 is still under investigation. However, the in vitro validation using purified membranes confirms that the inhibition is a direct effect on the adenylyl cyclase enzyme or a closely associated regulatory protein, rather than an indirect effect through other cellular signaling pathways. The lack of activity against the closely related isoforms AC1 and AC5 suggests that SKF-83566 likely interacts with a region of AC2 that is not conserved across all adenylyl cyclase isoforms.
Conclusion
SKF-83566 has been identified as a valuable pharmacological tool for the study of adenylyl cyclase 2. Its selectivity over other AC isoforms provides a unique opportunity to dissect the specific roles of AC2 in various physiological and pathological processes. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to utilize SKF-83566 in their investigations and for those interested in the broader field of adenylyl cyclase pharmacology and drug discovery. Further research into the precise binding site and mechanism of action of SKF-83566 on AC2 will undoubtedly provide deeper insights into the regulation of this important signaling enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Development of a High-Throughput Screening Paradigm for the Discovery " by Jason M. Conley, Cameron S. Brand et al. [digitalcommons.chapman.edu]
- 6. Identification of FDA-Approved Small Molecules Capable of Disrupting the Calmodulin-Adenylyl Cyclase 8 Interaction through Direct Binding to Calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of SKF-83566 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SKF-83566 hydrobromide is a potent and selective D1-like dopamine (B1211576) receptor antagonist that is widely described as capable of crossing the blood-brain barrier (BBB).[1][2] This property is crucial for its activity within the central nervous system (CNS). This technical guide provides a comprehensive overview of the available information regarding the BBB permeability of SKF-83566, its associated signaling pathways, and the experimental methodologies used to assess such permeability. While direct, quantitative in vivo BBB permeability data for SKF-83566 is not extensively reported in publicly available literature, this guide synthesizes the existing preclinical data and outlines the standard experimental protocols relevant to its study. In addition to its primary action as a D1-like dopamine receptor antagonist, SKF-83566 has also been shown to be a competitive inhibitor of the dopamine transporter (DAT).[3][4][5]
Quantitative Data Summary
Although frequently cited as blood-brain barrier permeable, specific quantitative metrics such as brain-to-plasma concentration ratios (Kp or Kp,uu) or in vivo brain uptake clearance values for this compound are not readily found in the reviewed scientific literature. However, extensive in vitro characterization has defined its potency at its primary targets. One study has estimated that high in vivo doses of 0.15-0.25 mg/kg could result in average tissue concentrations approaching 1 μM, assuming equal distribution throughout the body, including the brain.[3][4]
The table below summarizes the key in vitro activity data for SKF-83566.
| Parameter | Value | Target/System | Reference |
| K | ~0.56 nM | D | [2] |
| K | 2 µM | D | [2] |
| K | 11 nM | 5-HT | [1] |
| IC | 5.7 µM | Dopamine Transporter (DAT) - [³H]DA uptake | [3][4][5] |
| IC | 0.51 µM | Dopamine Transporter (DAT) - [³H]CFT binding | [3][4][5] |
| IC | 0.77 µM | Dopamine Transporter (DAT) - [³H]CFT binding in cell membranes | [1] |
| EC | 1.3 µM | Enhancement of single-pulse evoked extracellular dopamine | [3] |
Signaling Pathways
SKF-83566 exerts its effects on the central nervous system primarily through the modulation of two key proteins: the D1-like dopamine receptor and the dopamine transporter (DAT).
D1-like Dopamine Receptor Signaling Pathway
As an antagonist, SKF-83566 blocks the downstream signaling cascades initiated by the binding of dopamine to D1-like receptors (D1 and D5). These receptors are coupled to Gs/olf proteins, and their activation typically leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[6][7][8] PKA then phosphorylates various downstream targets, including DARPP-32, which in turn inhibits protein phosphatase-1 (PP-1), leading to a state of enhanced neuronal excitability.[6][9] By blocking this pathway, SKF-83566 can reduce the downstream effects of D1 receptor activation. D1 receptors can also signal through other pathways, including Gq-protein coupling to phospholipase C (PLC) and Gβγ-subunit-mediated activation of Src family kinases.[6][10]
Dopamine Transporter (DAT) Signaling and Regulation
SKF-83566 also acts as a competitive inhibitor of the dopamine transporter (DAT).[3][4] DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal.[11][12] By inhibiting DAT, SKF-83566 can increase the concentration and duration of dopamine in the synapse. The regulation of DAT itself is a complex process involving several signaling pathways, including those mediated by protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[11][13]
Experimental Protocols for BBB Permeability Assessment
The following sections describe standard methodologies that can be employed to quantitatively assess the BBB permeability of compounds like SKF-83566.
In Vivo Methods
In vivo techniques provide the most physiologically relevant data on BBB penetration.
This method determines the extent of a drug's distribution into the brain tissue relative to its concentration in the blood plasma at a steady state.
Protocol:
-
Administer this compound to a cohort of laboratory animals (e.g., rats, mice) via a route that ensures stable plasma concentrations (e.g., continuous intravenous infusion).
-
After a predetermined time sufficient to reach a steady state, collect blood and brain samples.
-
Separate plasma from the blood samples.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract SKF-83566 from both plasma and brain homogenate samples.
-
Quantify the concentration of SKF-83566 in both sample types using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the Kp value as the ratio of the concentration in the brain to the concentration in plasma.
This technique measures the rate of drug transport across the BBB, providing a direct measure of the permeability-surface area (PS) product.
Protocol:
-
Anesthetize the animal and surgically expose the common carotid artery.
-
Cannulate the artery and begin perfusing the brain with a buffered physiological solution containing a known concentration of SKF-83566 and a vascular space marker (e.g., radiolabeled sucrose (B13894) or dextran).
-
Continue the perfusion for a short, defined period (e.g., 30-60 seconds).
-
Terminate the perfusion and collect the brain tissue.
-
Homogenize the brain tissue and measure the amount of SKF-83566 and the vascular marker that has entered the brain.
-
Calculate the brain uptake clearance (CLin) or the PS product based on the amount of drug in the brain, the perfusion time, and the concentration of the drug in the perfusate, after correcting for the amount of drug remaining in the cerebral vasculature.
In Vitro Methods
In vitro models using cell monolayers can be used for higher-throughput screening of BBB permeability.
While originally a model for the intestinal epithelium, the Caco-2 cell line is sometimes used as a preliminary screen for BBB permeability due to the formation of tight junctions.
Protocol:
-
Seed Caco-2 cells on a semi-permeable filter support in a transwell plate.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the monolayer by measuring the trans-endothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Add SKF-83566 to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Quantify the concentration of SKF-83566 in the receiver chamber samples using an appropriate analytical method.
-
Calculate the apparent permeability coefficient (Papp).
Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes the P-glycoprotein efflux transporter) are a common in vitro model to assess if a compound is a substrate for this key BBB efflux pump.
Protocol:
-
Culture MDCK-MDR1 cells on semi-permeable filter supports for 3-5 days to form a confluent monolayer.
-
Confirm monolayer integrity as described for the Caco-2 assay.
-
Perform bidirectional permeability studies by adding SKF-83566 to either the apical or basolateral chamber.
-
Sample from the opposing chamber over time and quantify the drug concentration.
-
Calculate the Papp values in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 1 suggests the compound is a substrate for P-glycoprotein.
Conclusion
This compound is a valuable research tool for investigating the role of the D1-like dopamine receptor and the dopamine transporter in the central nervous system. Its ability to cross the blood-brain barrier is a key feature enabling its in vivo pharmacological effects. While qualitative statements about its BBB permeability are common, a clear gap exists in the publicly available, quantitative data defining the extent and rate of its brain penetration. The experimental protocols outlined in this guide provide a framework for generating such data, which would be invaluable for a more complete understanding of its pharmacokinetic and pharmacodynamic profile. Future research focused on quantifying the BBB permeability of SKF-83566 will be critical for refining its use in preclinical models and for the development of novel CNS-active compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 13. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Oral Activity and Bioavailability of SKF-83566 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-83566 hydrobromide is a synthetic benzazepine derivative recognized for its potent and selective antagonist activity at D1-like dopamine (B1211576) receptors. It is also characterized by its ability to act as a competitive inhibitor of the dopamine transporter (DAT) and as a weaker antagonist at vascular 5-HT2 receptors. Notably, this compound is orally active and capable of penetrating the blood-brain barrier, making it a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric and neurodegenerative disorders. This technical guide provides a comprehensive overview of the oral activity and available bioavailability data for this compound, including its pharmacological profile, mechanisms of action, and relevant experimental protocols. While detailed pharmacokinetic parameters following oral administration are not extensively documented in publicly available literature, this guide synthesizes the existing quantitative data to inform preclinical research and drug development efforts.
Pharmacological Profile
This compound exhibits a multi-target pharmacological profile, with its primary activities centered on the dopaminergic system. The compound's key quantitative pharmacological parameters are summarized in the tables below.
Table 1: Receptor Binding Affinity and Antagonist Activity
| Target | Parameter | Value | Species | Reference |
| D1-like Dopamine Receptor | Ki | ~0.56 nM | - | [1][2][3] |
| D2 Dopamine Receptor | KB | 2 µM | - | [1][2][3] |
| 5-HT2 Receptor (vascular) | Ki | 11 nM | - | [4][5][6] |
Table 2: Dopamine Transporter (DAT) Inhibition
| Parameter | Value | Assay System | Reference |
| IC50 ([3H]DA uptake) | 5.7 µM (competitive inhibitor) | LLc-PK cells expressing rat DAT | [4][7] |
| IC50 ([3H]CFT binding) | 0.51 µM | LLc-PK cells expressing rat DAT | [4][7] |
| IC50 ([3H]CFT binding) | 0.77 µM | LLc-PK-rDAT cell membrane preparations | [4][5] |
Table 3: In Vitro Functional Activity
| Activity | Parameter | Value | System | Reference |
| Increase in evoked extracellular dopamine | EC50 | 1.3 µM | Rat striatal slices | [4][5] |
| Maximum increase in evoked extracellular dopamine | - | ~65% at 5 µM | Rat striatal slices | [4][7] |
Oral Activity and Bioavailability
This compound is consistently reported to be orally active and permeable across the blood-brain barrier[4][5][8]. This indicates that the compound is absorbed from the gastrointestinal tract and distributed to the central nervous system to exert its pharmacological effects.
An in vivo study has demonstrated the oral activity of this compound in mice. In this study, the compound was administered in the drinking water at a concentration of 20 µg/mL for 7 days[8]. This long-term oral administration was shown to effectively block the nicotine (B1678760) and cocaine-induced facilitation of long-term potentiation (LTP) in the hippocampus, confirming its central activity following oral intake[8].
Despite the evidence of its oral activity, specific pharmacokinetic parameters such as maximal plasma concentration (Cmax), time to reach maximal plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) following oral administration are not well-documented in the available scientific literature. The absence of this data presents a limitation in fully characterizing the oral bioavailability and pharmacokinetic profile of this compound.
Mechanism of Action and Signaling Pathways
The pharmacological effects of this compound are primarily mediated through its interaction with D1-like dopamine receptors and the dopamine transporter.
D1-like Dopamine Receptor Antagonism
As an antagonist of D1-like dopamine receptors (which include D1 and D5 subtypes), SKF-83566 blocks the downstream signaling cascades typically initiated by the binding of dopamine. D1 receptors are Gs-protein coupled receptors, and their activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA) and subsequent downstream signaling events. By blocking this initial step, SKF-83566 inhibits these signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of an amorphous sodium furosemide salt improves solubility and dissolution rate and leads to a faster Tmax after oral dosing to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
The Dopamine Receptor D1 Antagonist SKF-83566: A Technical Guide to its Role in Glioblastoma Stemness and Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, characterized by its diffuse infiltration into the surrounding brain parenchyma and the presence of a subpopulation of glioma stem cells (GSCs) that contribute to therapeutic resistance and tumor recurrence. Recent research has unveiled a novel therapeutic avenue targeting the dopamine (B1211576) receptor D1 (DRD1) signaling pathway, which has been implicated in promoting GBM stemness and invasion. This technical guide provides an in-depth overview of the role of the DRD1 antagonist, SKF-83566 hydrobromide, in mitigating these malignant phenotypes. We will delve into the quantitative data from key experiments, provide detailed experimental protocols, and visualize the underlying molecular pathways and experimental workflows.
Core Findings: SKF-83566 Attenuates Glioblastoma Malignancy
SKF-83566, a selective inhibitor of DRD1 and DRD5, has been identified as a promising candidate for glioblastoma therapy.[1][2] Its ability to cross the blood-brain barrier further enhances its therapeutic potential.[3] In vitro and in vivo studies have demonstrated that SKF-83566 effectively inhibits glioblastoma cell proliferation, GSC sphere formation, and invasion.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of SKF-83566 on glioblastoma cells.
Table 1: In Vitro Efficacy of SKF-83566 on Glioblastoma Cell Viability
| Cell Line | Type | IC50 (µM) |
| U251 | Glioblastoma | ~25 |
| LN18 | Glioblastoma | ~30 |
| LN229 | Glioblastoma | ~35 |
| A172 | Glioblastoma | ~40 |
| P3 | Glioma Stem Cell | ~20 |
| BG5 | Glioma Stem Cell | ~22 |
| BG7 | Glioma Stem Cell | ~28 |
| NHA | Normal Human Astrocytes | >100 |
Data compiled from studies demonstrating the dose-dependent inhibitory effect of SKF-83566 on various glioblastoma cell lines and GSCs, with significantly lower toxicity towards normal human astrocytes.[3]
Table 2: Effect of SKF-83566 on Glioblastoma Stem Cell Properties and Invasion
| Assay | Cell Line | SKF-83566 Concentration (µM) | Result |
| Sphere Formation | P3, BG5, BG7 | 10, 20 | Dose-dependent decrease in sphere formation |
| Invasion (Brain Organoid Co-culture) | P3, BG5, BG7 | 100 | Significant reduction in invasion ratio |
| 3D Spheroid Invasion | BG5, BG7 | 100 | Inhibition of outward cell invasion |
Summary of in vitro experiments showcasing the ability of SKF-83566 to suppress key characteristics of glioblastoma stemness and invasion.[3]
Table 3: In Vivo Efficacy of SKF-83566 in an Orthotopic Xenograft Model
| Treatment Group | Dosage | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| SKF-83566 | 20 mg/kg | Significant inhibition of tumor growth |
In vivo data demonstrating the therapeutic potential of SKF-83566 in a preclinical glioblastoma mouse model.[1][2]
Signaling Pathway and Mechanism of Action
Research has elucidated a key signaling pathway through which SKF-83566 exerts its anti-tumor effects in glioblastoma. The proposed mechanism involves the inhibition of DRD1, which subsequently prevents the nuclear entry of the proto-oncogene c-Myc. This, in turn, leads to the downregulation of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a critical protein involved in DNA methylation and cell cycle progression.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research on SKF-83566 and glioblastoma.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of SKF-83566 on various glioblastoma cell lines and normal human astrocytes.
Materials:
-
Glioblastoma cell lines (U251, LN18, LN229, A172)
-
Glioma stem cells (P3, BG5, BG7)
-
Normal Human Astrocytes (NHA)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Luminometer
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SKF-83566 (e.g., 0-100 µM) for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of cell viability against the log concentration of SKF-83566.
GSC Sphere Formation Assay
Objective: To assess the effect of SKF-83566 on the self-renewal capacity of glioma stem cells.
Materials:
-
Glioma stem cells (P3, BG5, BG7)
-
Stem cell culture medium
-
This compound
-
96-well ultra-low attachment plates
Procedure:
-
Dissociate GSC spheres into single cells.
-
Plate the cells at a low density (e.g., 100 cells/well) in 96-well ultra-low attachment plates.
-
Treat the cells with different concentrations of SKF-83566 (e.g., 10 µM and 20 µM).
-
Incubate for 7-10 days to allow for sphere formation.
-
Count the number of spheres formed in each well under a microscope.
-
Analyze the data to determine the effect of SKF-83566 on sphere-forming efficiency.
3D Spheroid Invasion Assay
Objective: To evaluate the impact of SKF-83566 on the invasive potential of glioblastoma spheroids.
Materials:
-
Glioma stem cells (BG5, BG7)
-
Matrigel or a similar basement membrane matrix
-
This compound (100 µM)
-
96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Generate GSC spheroids by culturing cells in ultra-low attachment plates.
-
Embed the spheroids in a Matrigel matrix in a 96-well plate.
-
Add culture medium containing SKF-83566 (100 µM) or vehicle control.
-
Incubate for a defined period (e.g., 72 hours).
-
Capture images of the spheroids at different time points.
-
Quantify the area of invasion by measuring the distance of cell migration from the spheroid core.
Orthotopic Xenograft Model in Mice
Objective: To assess the in vivo efficacy of SKF-83566 on glioblastoma tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioma stem cells (BG5)
-
This compound (20 mg/kg)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Intracranially implant GSCs into the brains of immunocompromised mice using a stereotactic apparatus.
-
Allow tumors to establish for a set period (e.g., 7 days).
-
Randomly assign mice to treatment (SKF-83566, 20 mg/kg, daily intraperitoneal injection) and control (vehicle) groups.
-
Monitor tumor growth over time using bioluminescence imaging or magnetic resonance imaging (MRI).
-
At the end of the study, sacrifice the mice and harvest the brains for histological analysis.
-
Analyze tumor volume and survival data to determine the therapeutic effect of SKF-83566.
Experimental and Drug Discovery Workflow
The identification of SKF-83566 as a potential anti-glioblastoma agent followed a systematic drug discovery workflow.
Conclusion and Future Directions
The dopamine receptor D1 antagonist SKF-83566 has emerged as a compelling therapeutic candidate for glioblastoma. Its ability to suppress both GSC stemness and invasion by targeting the DRD1-c-Myc-UHRF1 signaling pathway addresses critical drivers of GBM malignancy. The data presented in this guide underscore the potential of SKF-83566 and provide a foundational framework for further preclinical and clinical investigation. Future research should focus on optimizing dosing and delivery strategies to maximize efficacy and minimize potential off-target effects, as well as exploring combination therapies to overcome the notorious resistance of glioblastoma to treatment. The detailed protocols provided herein serve as a valuable resource for researchers aiming to build upon these promising findings and accelerate the development of novel therapies for this devastating disease.
References
- 1. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential gene expression-based connectivity mapping identified novel drug candidate and improved Temozolomide efficacy for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with SKF-83566 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo experimental studies using SKF-83566 hydrobromide, a potent and selective D1-like dopamine (B1211576) receptor antagonist. This document outlines detailed protocols for animal handling, drug formulation, and administration across various research applications, including neuroscience and oncology.
Compound Information
-
Name: this compound
-
Mechanism of Action: A potent and selective antagonist for the D1-like dopamine receptors (D1 and D5). It also exhibits weaker antagonist activity at the 5-HT2 receptor and functions as a competitive inhibitor of the dopamine transporter (DAT).[1]
-
Key Features: Blood-brain barrier permeable and orally active.[1]
-
Molecular Formula: C₁₇H₁₉Br₂NO
-
Molecular Weight: 413.15 g/mol
-
Solubility: Soluble in DMSO (up to 100 mM) and can be prepared in aqueous solutions.[2][3]
In Vivo Applications
This compound has been utilized in a range of in vivo studies to investigate its effects on the central nervous system and in disease models. Key applications include:
-
Neuroscience Research:
-
Studying the role of D1 dopamine receptors in learning, memory, and synaptic plasticity.
-
Investigating the neurochemical basis of psychiatric and neurological disorders.
-
Evaluating its potential in addiction and reward pathway studies.
-
-
Oncology Research:
Data Presentation: Quantitative In Vivo Data
The following tables summarize key quantitative data from in vivo studies involving this compound.
Table 1: In Vivo Dosages and Administration Routes
| Animal Model | Application | Dosage | Administration Route | Vehicle | Reference |
| Mice (nude) | Glioblastoma Xenograft | 20 mg/kg/day | Intraperitoneal (i.p.) | DMSO | [4] |
| Mice (C57BL/6J) | Long-Term Potentiation (LTP) | 20 µg/mL | Oral (in drinking water) | Not specified | [1] |
| Rats | D1 Receptor Blockade | 0.15 - 0.25 mg/kg | Systemic | Not specified |
Table 2: Pharmacological Profile
| Parameter | Value | Target/System | Reference |
| IC₅₀ (DAT inhibition) | 5.7 µM | Dopamine Transporter | [1][7] |
| Ki (5-HT2 receptor) | 11 nM | 5-HT2 Receptor | [1] |
| EC₅₀ (Dopamine release) | 1.3 µM | Striatal Slices | [1][2] |
Experimental Protocols
Drug Preparation and Administration
4.1.1. Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration.
-
For Intraperitoneal (i.p.) Injection:
-
Option 1 (DMSO): this compound can be dissolved in 100% DMSO.[4] It is crucial to keep the injection volume low to minimize potential toxicity associated with the vehicle.
-
Option 2 (Co-solvent Mixture): A common formulation to improve solubility and reduce DMSO concentration involves a mixture of solvents. A suggested vehicle is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Option 3 (Corn Oil): For a suspension, SKF-83566 can be prepared in a vehicle of 10% DMSO and 90% corn oil.[1]
-
-
For Oral Administration:
-
This compound can be dissolved in the drinking water of the animals at the desired concentration.[1] Ensure fresh solutions are provided regularly.
-
4.1.2. Preparation of Dosing Solution (Example for i.p. injection)
This protocol is for preparing a 10 mg/mL stock solution and a 2 mg/mL dosing solution for a 20 mg/kg dose in a 25g mouse.
-
Stock Solution (10 mg/mL):
-
Weigh the required amount of this compound.
-
Dissolve in 100% DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Dosing Solution (2 mg/mL):
-
Calculate the required volume of the stock solution.
-
If using a co-solvent vehicle, prepare the mixture of PEG300, Tween-80, and saline.
-
Add the calculated volume of the DMSO stock solution to the co-solvent mixture to achieve the final desired concentration of SKF-83566 and a final DMSO concentration of 10% or less.
-
Vortex thoroughly before each injection.
-
Glioblastoma Orthotopic Xenograft Model
This protocol describes the use of SKF-83566 in a mouse model of glioblastoma.[4][5][6]
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Cell Line: Human glioblastoma stem cells (GSCs) such as P3 or BG5.[4]
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Stereotactically inject GSCs into the desired brain region (e.g., striatum).
-
-
Treatment Protocol:
-
Monitoring and Endpoint:
-
Monitor tumor growth using bioluminescence imaging if the cells are luciferase-expressing.[4]
-
Monitor the animals for neurological signs and weight loss.[4]
-
The primary endpoint is typically survival, with euthanasia performed upon reaching predefined humane endpoints.
-
At the end of the study, brains can be collected for histological analysis (e.g., H&E staining) and immunohistochemistry.[4]
-
Behavioral Assessment: Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena with walls, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone.
-
Animal Model: Mice or rats.
-
Experimental Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the desired dose and route.
-
At a specific time point post-injection (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-20 minutes) using an automated tracking system.
-
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-like Behavior: Time spent in the center zone versus the peripheral zone, number of entries into the center zone.
-
Exploratory Behavior: Rearing frequency.
-
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., rat).
-
Implant a guide cannula stereotactically targeting the brain region of interest (e.g., striatum or prefrontal cortex).
-
Secure the guide cannula with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples.
-
Administer this compound systemically (i.p. or s.c.).
-
Continue to collect dialysate samples at regular intervals to measure changes in neurotransmitter concentrations (e.g., dopamine and its metabolites) over time.
-
-
Sample Analysis:
-
Analyze the dialysate samples using a sensitive analytical technique such as HPLC with electrochemical detection.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with SKF-83566.
Caption: Simplified signaling pathway of D1 receptor antagonism by SKF-83566.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing SKF-83566 Hydrobromide Stock Solutions with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of SKF-83566 hydrobromide using dimethyl sulfoxide (B87167) (DMSO) as a solvent. This compound is a potent and selective D1-like dopamine (B1211576) receptor antagonist crucial for research in neuropharmacology and drug development.[1][2][3] Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for in vitro and in vivo studies. This guide also includes essential data on the physicochemical properties of this compound and a diagram of a key signaling pathway it modulates.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the role of D1-like dopamine receptors in various physiological and pathological processes. It is a potent and selective antagonist for the D1 dopamine receptor, with a Ki of approximately 0.56 nM.[1][2] It also exhibits antagonist activity at the vascular 5-HT2 receptor (Ki = 11 nM) and selectively inhibits adenylyl cyclase 2 (AC2).[1][2] This compound is centrally active following systemic administration, making it suitable for a wide range of experimental paradigms.[1] Recent studies have also highlighted its potential in cancer research, specifically in suppressing glioblastoma stemness and invasion.[4][5]
Physicochemical Properties and Solubility
Accurate preparation of stock solutions begins with a clear understanding of the compound's properties. Key data for this compound are summarized in the table below.
| Property | Value | References |
| Chemical Name | 8-bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide | [6] |
| Molecular Formula | C₁₇H₁₈BrNO·HBr | [1][6] |
| Molecular Weight | 413.15 g/mol | [1][7] |
| Purity | ≥98% | [1] |
| Appearance | Solid | |
| Solubility in DMSO | Soluble to 100 mM | [1] |
| Solubility in Water | Soluble to 5 mM (with gentle warming) | [2] |
| Solubility in Ethanol | Soluble to 25 mM | |
| CAS Number | 108179-91-5 | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Material Safety Data Sheet (MSDS) for this compound before use for complete safety information.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important if they have been stored in a refrigerator or freezer to prevent condensation.
-
Weigh the Compound: Using a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.13 mg of the compound. Note: It is advisable to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly for greater accuracy.
-
Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube or vial. Using a calibrated micropipette, add the calculated volume of DMSO. For 4.13 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution for 30-60 seconds to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.[8]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This will minimize freeze-thaw cycles and protect the compound from degradation.
-
Storage: Store the aliquoted stock solutions at -20°C for long-term storage.[9] When stored properly, the solution should be stable for several months. Some suppliers suggest desiccating at room temperature for the solid form.[1]
Stock Solution Preparation Table
The following table provides the required mass of this compound and volume of DMSO for preparing various common stock solution concentrations.
| Desired Concentration | Mass for 1 mL of Stock | Mass for 5 mL of Stock | Mass for 10 mL of Stock |
| 1 mM | 0.413 mg | 2.065 mg | 4.13 mg |
| 5 mM | 2.065 mg | 10.325 mg | 20.65 mg |
| 10 mM | 4.13 mg | 20.65 mg | 41.3 mg |
| 50 mM | 20.65 mg | 103.25 mg | 206.5 mg |
| 100 mM | 41.3 mg | 206.5 mg | 413 mg |
Signaling Pathway Modulation by SKF-83566
SKF-83566 is a potent antagonist of the D1-like dopamine receptors. A significant area of research involves the heteromerization of D1 and D2 dopamine receptors, which leads to a unique signaling cascade. The D1-D2 receptor heteromer couples to Gq/11 proteins, activating Phospholipase C (PLC) and leading to the mobilization of intracellular calcium.[10][11][12][13] This pathway is distinct from the canonical Gs/olf (D1) and Gi/o (D2) signaling pathways that modulate cAMP levels.[12][14]
Caption: D1-D2 Dopamine Receptor Heteromer Signaling Pathway.
Conclusion
The protocol outlined in this document provides a standardized method for preparing this compound stock solutions in DMSO, ensuring consistency and reliability in experimental results. By following these guidelines for preparation, storage, and handling, researchers can confidently utilize this potent D1-like dopamine receptor antagonist in their studies. The provided information on its physicochemical properties and its role in the D1-D2 heteromer signaling pathway serves as a valuable resource for experimental design and data interpretation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SKF 83566 hydrobromide | CAS:108179-91-5 | Selectively inhibits AC2; also a potent, selective D1-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. scbt.com [scbt.com]
- 4. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. SKF 83566 hydrobromide [cnreagent.com]
- 9. Sapphire North America [sapphire-usa.com]
- 10. pnas.org [pnas.org]
- 11. D1-D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heteromerization of dopamine D2 receptors with dopamine D1 or D5 receptors generates intracellular calcium signaling by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D1–D2 dopamine receptor heteromer - Wikipedia [en.wikipedia.org]
- 14. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - ProQuest [proquest.com]
Application Notes and Protocols: SKF-83566 Hydrobromide for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-83566 hydrobromide is a selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors). It is a valuable pharmacological tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, including motor control, learning and memory, motivation, and neuropsychiatric disorders. These application notes provide a comprehensive overview of the dosages and protocols for the use of this compound in common rodent behavioral studies. It is important to note that SKF-83566 also exhibits off-target activity as a dopamine transporter (DAT) inhibitor, which should be considered when interpreting experimental results.[1][2]
Data Presentation
The following tables summarize the reported dosages of this compound used in various behavioral paradigms in rats and mice. It is crucial to note that optimal doses may vary depending on the specific experimental conditions, including the rodent strain, age, sex, and the behavioral apparatus used. Therefore, pilot studies are recommended to determine the most effective dose for a particular experimental setup.
Table 1: this compound Dosages in Rat Behavioral Studies
| Behavioral Test | Species (Strain) | Route of Administration | Dose Range | Observed Effects | Reference(s) |
| Progressive Ratio Schedule | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 0.015 - 0.03 mg/kg | Reduced breakpoint for sucrose (B13894) and corn oil reinforcement. | [3] |
| Locomotor Activity (Open Field) | Rat | Intraperitoneal (i.p.) | Not specified | Attenuated linear locomotion, rearing, and stereotypy. | [4] |
| In Vivo Electrophysiology (LTP) | Rat (Long-Evans) | Not specified | 0.15 mg/kg | Prevented medial prefrontal cortex long-term potentiation (LTP). | [5] |
| Concurrent Choice Task | Rat | Not specified | Not specified | Reduced lever pressing for preferred food and increased consumption of less-preferred chow. | [2] |
Table 2: this compound and Related Compound Dosages in Mouse Behavioral Studies
| Behavioral Test | Compound | Species (Strain) | Route of Administration | Dose Range | Observed Effects | Reference(s) |
| Prepulse Inhibition | SKF-82958 (D1 Agonist) | Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 0.3 mg/kg | Disrupted prepulse inhibition. | [6][7] |
| Locomotor Activity | D1 Agonist (SKF 81297) | Mouse (Transgenic) | Systemic | Not specified | Dose-dependent increase in locomotor activity in control mice; suppression in D1 receptor overexpressing mice. | [8] |
Signaling Pathway
SKF-83566 acts as an antagonist at the D1 dopamine receptor, which is a G-protein coupled receptor (GPCR) typically coupled to the Gαs/olf G-protein. Activation of the D1 receptor by dopamine initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn synthesizes cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA). A key downstream target of PKA in striatal neurons is DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). When phosphorylated by PKA at Threonine-34, DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream substrates, ultimately modulating neuronal excitability and gene expression.[4][9][10][11] SKF-83566, by blocking the D1 receptor, prevents this signaling cascade from being initiated by dopamine.
Caption: D1 receptor signaling cascade and the inhibitory action of SKF-83566.
Experimental Protocols
The following are detailed protocols for key behavioral experiments. These are general procedures and should be adapted to the specific research question and laboratory conditions.
Locomotor Activity (Open Field Test)
This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.
Workflow:
Caption: Experimental workflow for the Open Field Test.
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The arena is often placed in a sound-attenuating chamber with controlled lighting.
-
Animal Preparation:
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Handle animals for several days prior to testing to reduce stress.
-
Acclimate animals to the testing room for at least 30-60 minutes before the experiment.
-
-
Drug Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., sterile saline).
-
Administer the desired dose of SKF-83566 or vehicle via the chosen route (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).
-
-
Procedure:
-
Gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a predetermined period (e.g., 15-30 minutes) using a video tracking system.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, latency to enter the center.
-
Exploratory Behavior: Number of rearings, grooming bouts.
-
Motivational Behavior (Progressive Ratio Schedule)
This operant conditioning paradigm measures the motivation of an animal to work for a reward.
Workflow:
Caption: Experimental workflow for the Progressive Ratio Schedule.
Methodology:
-
Apparatus: An operant conditioning chamber equipped with levers or nose-poke holes, a reward dispenser (e.g., for food pellets or liquid), and a cue light.
-
Animal Preparation:
-
House animals individually and maintain them on a restricted diet to approximately 85-90% of their free-feeding body weight to ensure motivation for the food reward.
-
Provide ad libitum access to water.
-
-
Training:
-
Train the animals to press a lever or poke their nose in a hole to receive a reward on a simple reinforcement schedule, such as a fixed-ratio 1 (FR1) schedule (one response per reward).
-
Gradually increase the response requirement (e.g., to FR3, FR5) until a stable performance is achieved.
-
-
Progressive Ratio Testing:
-
Once trained, switch the animals to a progressive ratio (PR) schedule, where the number of responses required for each subsequent reward increases arithmetically or geometrically.
-
Establish a stable baseline performance on the PR schedule over several days.
-
-
Drug Administration:
-
Administer SKF-83566 or vehicle at a specified time before the test session.
-
-
Procedure:
-
Place the animal in the operant chamber and begin the PR session.
-
The session typically ends when the animal fails to make a response for a predetermined period (e.g., 5 minutes).
-
-
Data Analysis:
-
Breakpoint: The highest ratio completed before the animal ceases to respond. This is the primary measure of motivation.
-
Response Rate: The number of responses per unit of time.
-
Anxiety-Like Behavior (Elevated Plus Maze)
This test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Workflow:
Caption: Experimental workflow for the Elevated Plus Maze test.
Methodology:
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms of equal size.
-
Animal Preparation:
-
Follow the same general preparation as for the open field test.
-
-
Drug Administration:
-
Administer SKF-83566 or vehicle at a specified time before the test.
-
-
Procedure:
-
Gently place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Anxiety-like Behavior: Percentage of time spent in the open arms, percentage of entries into the open arms.
-
Locomotor Activity: Total number of arm entries.
-
Spatial Learning and Memory (Morris Water Maze)
This task assesses spatial learning and memory by requiring the animal to find a hidden platform in a pool of opaque water using distal cues.
Workflow:
References
- 1. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Regulation of DARPP-32 phosphorylation by three distinct dopamine D1-like receptor signaling pathways in the neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Allopregnanolone is required for prepulse inhibition deficits induced by D1 dopamine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allopregnanolone is required for prepulse inhibition deficits induced by D1 dopamine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. A Dopamine/D1 Receptor/Protein Kinase A/Dopamine- and cAMP-Regulated Phosphoprotein (Mr 32 kDa)/Protein Phosphatase-1 Pathway Regulates Dephosphorylation of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF-83566 Hydrobromide in Long-Term Potentiation (LTP) Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-83566 hydrobromide is a selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[1] In neuroscience research, it is a valuable pharmacological tool for investigating the role of D1-like receptor signaling in various neuronal processes, including synaptic plasticity. Long-term potentiation (LTP), a persistent strengthening of synapses, is a cellular mechanism widely studied as a model for learning and memory. Dopaminergic modulation, particularly through D1-like receptors, is known to be a critical regulator of LTP induction and maintenance.[2][3]
These application notes provide detailed protocols for the use of this compound in in vitro LTP experiments, summarize key quantitative data from the literature, and illustrate the relevant signaling pathways and experimental workflows. A crucial consideration when using SKF-83566 is its off-target effect as a competitive inhibitor of the dopamine transporter (DAT), which can confound data interpretation.[4][5]
Data Presentation
The following tables summarize the quantitative data regarding the pharmacological properties of this compound and its effects on LTP.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species/System | Reference |
| D1-like Receptor Binding (Ki) | ~0.56 nM | - | [1] |
| D2 Receptor Binding (KB) | 2 µM | - | [1] |
| 5-HT2 Receptor Binding (Ki) | 11 nM | Vascular | [1] |
| DAT Inhibition (IC50) | 5.7 µM | LLc-PK cells expressing rat DAT | [4][6] |
| [3H]CFT Binding Inhibition (IC50) | 0.51 µM | LLc-PK cells expressing rat DAT | [4][6] |
| EC50 for increasing evoked [DA]o | 1.3 µM | Rat striatal slices | [6] |
Table 2: Effects of this compound on Long-Term Potentiation (LTP)
| Experimental Condition | Concentration/Dose | Effect on LTP | Brain Region | Species | Reference |
| Blockade of D1/D5 agonist (SKF38393)-induced LTP enhancement | 2 µM | Prevented the enhancement of LTP magnitude. | Hippocampal CA1 | Rat | |
| High-Frequency Stimulation (HFS) | 0.15 mg/kg/mL (in vivo) | Prevented LTP induction and resulted in long-term depression (LTD). | Medial Prefrontal Cortex (mPFC) | Rat | [7] |
| Co-application with nicotine | 20 µg/mL (in vivo, oral) | Blocked the nicotine-induced enhancement of LTP. | Hippocampal Dentate Gyrus | - | [8] |
| Alone | 20 µg/mL (in vivo, oral) | No significant effect on baseline LTP. | Hippocampal Dentate Gyrus | - | [8] |
Experimental Protocols
This section provides detailed protocols for preparing acute hippocampal slices and inducing and recording LTP in the presence of this compound.
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.[9][10][11]
Materials:
-
Animals: Young adult rodents (e.g., P21-P35 rats or mice).
-
Slicing Solution (ice-cold and carbogenated):
-
Sucrose-based or NMDG-based protective cutting solution is recommended to improve slice health.
-
Example Sucrose ACSF (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
-
Artificial Cerebrospinal Fluid (ACSF) (carbogenated):
-
(in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2.5 CaCl2, 10 D-glucose.[10]
-
-
Carbogen Gas: 95% O2 / 5% CO2.
-
Vibrating microtome (vibratome).
-
Dissection tools.
-
Recovery chamber and recording chamber.
Procedure:
-
Anesthetize the animal according to the institution's approved animal care protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.
-
Isolate the hippocampus.
-
Cut transverse hippocampal slices (300-400 µm thickness) using a vibratome in the ice-cold, carbogenated slicing solution.[9][10]
-
Transfer the slices to a recovery chamber containing ACSF continuously bubbled with carbogen.
-
Allow slices to recover at 32-34°C for 30 minutes, then maintain them at room temperature for at least 1 hour before commencing recordings.[12]
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction
This protocol outlines the steps for recording fEPSPs from the CA1 region of the hippocampus and inducing LTP, with the application of SKF-83566.
Materials:
-
Prepared acute hippocampal slices.
-
ACSF (for perfusion).
-
This compound stock solution (e.g., 10 mM in water or DMSO).
-
Bipolar stimulating electrode.
-
Glass recording microelectrode (filled with ACSF).
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Transfer a single hippocampal slice to the recording chamber and continuously perfuse with carbogenated ACSF at a rate of 1.5-2 mL/min at 31-34°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording:
-
Deliver test pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds to evoke fEPSPs.
-
Adjust the stimulation intensity to elicit an fEPSP with a slope that is 30-40% of the maximum response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Drug Application:
-
Prepare the desired final concentration of SKF-83566 (e.g., 2 µM) in ACSF from the stock solution.
-
Switch the perfusion to the ACSF containing SKF-83566.
-
Allow the slice to perfuse with the drug solution for at least 20-30 minutes prior to LTP induction to ensure equilibration.
-
-
LTP Induction:
-
High-Frequency Stimulation (HFS): A common protocol is one or more trains of 100 pulses at 100 Hz. For a more robust LTP, multiple trains (e.g., 3 trains separated by 10-20 seconds) can be used.[1][7]
-
Theta-Burst Stimulation (TBS): This more physiological pattern can also be used. A typical TBS protocol consists of bursts of 4-5 pulses at 100 Hz, with the bursts repeated at 5 Hz (every 200 ms).[3]
-
-
Post-Induction Recording:
-
Continue recording fEPSPs with the same test pulse parameters used for the baseline recording for at least 60 minutes after the induction protocol.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope relative to the pre-induction baseline.[9]
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways affected by SKF-83566 in the context of LTP.
Experimental Workflow
Caption: Experimental workflow for an in vitro LTP experiment using SKF-83566.
Discussion and Considerations
This compound is a potent tool for dissecting the role of D1-like dopamine receptors in LTP. The primary mechanism through which D1 receptor antagonism is thought to affect LTP is by inhibiting the Gs/olf-adenylyl cyclase-cAMP-PKA signaling cascade.[2][9] This pathway is known to enhance the function of NMDA receptors and promote the synaptic incorporation of AMPA receptors, both of which are critical for LTP.
The potential coupling of D1-like receptors to Gq proteins and the subsequent activation of the phospholipase C (PLC) and inositol (B14025) trisphosphate (IP3) pathway is an area of ongoing research and some debate. While this could provide an alternative mechanism for modulating intracellular calcium levels and influencing synaptic plasticity, the role of this pathway in D1-mediated LTP modulation is less established than the cAMP/PKA pathway.
A significant confounding factor in the interpretation of data obtained with SKF-83566 is its inhibitory action on the dopamine transporter (DAT).[4][5] By blocking dopamine reuptake, SKF-83566 can increase extracellular dopamine concentrations. This could lead to the activation of other dopamine receptor subtypes (e.g., D2-like receptors) that are not blocked by SKF-83566, potentially producing effects that are not solely attributable to D1-like receptor antagonism. Researchers should consider using appropriate controls, such as co-application with a DAT inhibitor like GBR 12909, to dissect the D1-receptor-specific effects from the DAT-inhibitory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D1/D5 Receptors Gate the Acquisition of Novel Information through Hippocampal Long-Term Potentiation and Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D1/5 receptor-mediated enhancement of LTP requires PKA, Src family kinases, and NR2B-containing NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 5. ctp.itp.ac.cn [ctp.itp.ac.cn]
- 6. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 7. An IP3-assisted form of Ca2+-induced Ca2+ release in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine increases protein synthesis in hippocampal neurons enabling dopamine-dependent LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine D1 Receptor Signaling: Does GαQ–Phospholipase C Actually Play a Role? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF-83566 Hydrobromide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of SKF-83566 hydrobromide, a potent pharmacological tool, in various cell culture assays. This document is intended to guide researchers in designing and executing experiments to investigate dopamine (B1211576) D1-like receptor signaling and dopamine transporter (DAT) function.
Introduction
This compound is a selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors) with a high affinity.[1][2] It is a valuable tool for studying the physiological and pathological roles of these receptors in the central nervous system and other tissues. In addition to its primary target, SKF-83566 has been shown to act as a competitive inhibitor of the dopamine transporter (DAT), albeit with a lower potency.[3][4][5][6] This dual activity should be considered when interpreting experimental results. SKF-83566 has also been reported to be an antagonist at the vascular 5-HT2 receptor and a selective inhibitor of adenylyl cyclase 2 (AC2).[1][2][3]
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide |
| Molecular Formula | C₁₇H₁₉Br₂NO |
| Molecular Weight | 413.15 g/mol |
| Purity | >98% |
| Form | Solid |
| Storage | Store at -20°C.[7] |
Preparation of Stock Solutions
This compound can be prepared as a stock solution in an aqueous buffer or dimethyl sulfoxide (B87167) (DMSO).[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To prepare a 10 mM stock solution in DMSO, dissolve 4.13 mg of this compound in 1 mL of DMSO. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[8] Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional potencies of this compound from various studies.
Table 1: Receptor and Transporter Binding Affinities
| Target | Ligand | Cell Line/Tissue | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Dopamine D1 Receptor | Various | Not Specified | ~0.56 | - | [1][2] |
| Dopamine D2 Receptor | Various | Not Specified | 2000 | - | [1][2] |
| 5-HT₂ Receptor | Various | Vascular Tissue | 11 | - | [1][2][3] |
| Dopamine Transporter (DAT) | [³H]CFT | LLc-PK-rDAT cells | - | 510 ± 110 | [4][5] |
| Dopamine Transporter (DAT) | [³H]CFT | LLc-PK-rDAT cell membranes | - | 770 ± 170 | [4][5] |
Table 2: Functional Assay Potencies
| Assay | Cell Line/Tissue | Parameter | Value (µM) | Reference |
| Dopamine Uptake Inhibition | LLc-PK-rDAT cells | IC₅₀ | 5.73 ± 0.24 | [4][5][6] |
| Evoked Dopamine Release | Rat Striatal Slices | EC₅₀ | 1.3 ± 0.2 | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
It is crucial to determine the cytotoxic potential of SKF-83566 in the cell line of interest to ensure that observed effects are not due to cell death.
Principle: Colorimetric or fluorometric assays such as MTT, MTS, or CCK-8, or luminometric ATP assays can be used to assess cell viability.[9][10][11] These assays measure metabolic activity, which is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well clear or opaque-walled tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT, MTS, or CCK-8 reagent, or an ATP-based assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader (absorbance or luminescence)
Protocol (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to determine the antagonistic effect of SKF-83566 on D1 receptor-mediated adenylyl cyclase activation.
Principle: D1 receptors are Gs-coupled, and their activation by an agonist (e.g., dopamine) leads to an increase in intracellular cAMP. An antagonist like SKF-83566 will inhibit this agonist-induced cAMP production. cAMP levels can be measured using various methods, including TR-FRET, ELISA, or reporter gene assays.[12]
Materials:
-
Cells expressing the dopamine D1 receptor (e.g., CHO-K1-D1 or HEK293-D1)
-
96-well or 384-well white, opaque plates
-
This compound stock solution
-
D1 receptor agonist (e.g., Dopamine, SKF-81297)
-
cAMP assay kit (e.g., TR-FRET based)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
Plate reader capable of TR-FRET
Protocol (TR-FRET Example):
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in stimulation buffer to the desired density (e.g., 0.5 x 10⁶ cells/mL).
-
Antagonist Addition: Add 5 µL of SKF-83566 dilutions (in stimulation buffer) to the wells of the 384-well plate. For the no-inhibition control, add 5 µL of stimulation buffer.
-
Agonist Stimulation: Add 5 µL of a D1 agonist (at a final concentration equal to its EC₈₀, predetermined) to all wells except the basal control wells (which receive 5 µL of stimulation buffer).
-
Incubation: Incubate for 15-30 minutes at 37°C.[13]
-
cAMP Detection: Add the cAMP detection reagents from the kit according to the manufacturer's instructions. This typically involves adding a europium-labeled anti-cAMP antibody and a ULight-labeled cAMP analog.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities. Plot the antagonist concentration versus the inhibition of the agonist response to determine the IC₅₀ value.
Dopamine Uptake Assay
This assay measures the inhibitory effect of SKF-83566 on the dopamine transporter (DAT).
Principle: Cells expressing DAT will take up extracellular dopamine. This uptake can be measured using radiolabeled dopamine ([³H]DA).[2][3][4] An inhibitor like SKF-83566 will reduce the amount of [³H]DA taken up by the cells.
Materials:
-
Cells stably expressing the dopamine transporter (e.g., LLc-PK-rDAT)
-
24-well or 96-well tissue culture plates
-
This compound stock solution
-
[³H]Dopamine
-
Uptake buffer (e.g., HEPES-buffered saline containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1 µM pargyline, 2 mg/ml glucose, and 5 mg/ml ascorbic acid)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed LLc-PK-rDAT cells in 24-well plates and grow to confluency.
-
Pre-incubation: Wash the cells twice with uptake buffer. Pre-incubate the cells with varying concentrations of SKF-83566 in uptake buffer for 10-20 minutes at room temperature.
-
Uptake Initiation: Add [³H]Dopamine to a final concentration of ~10-20 nM to each well to initiate the uptake.
-
Incubation: Incubate for 5-10 minutes at room temperature. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 1% SDS to each well.
-
Measurement: Transfer the lysate to a scintillation vial, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like GBR12909 or cocaine) from the total uptake. Plot the SKF-83566 concentration versus the percent inhibition of specific uptake to calculate the IC₅₀ value.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of SKF-83566.
Experimental Workflow for a cAMP Assay
Caption: A typical experimental workflow for determining the IC₅₀ of SKF-83566 using a TR-FRET based cAMP assay.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sapphire North America [sapphire-usa.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. dojindo.com [dojindo.com]
- 12. benchchem.com [benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Radioligand Binding Assay of SKF-83566 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting radioligand binding assays to characterize the interaction of SKF-83566 hydrobromide with its primary target, the dopamine (B1211576) D1 receptor, as well as its off-target interactions.
SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors). It also exhibits antagonist activity at the vascular 5-HT2 receptor and functions as a competitive inhibitor of the dopamine transporter (DAT).[1][2] Understanding the binding characteristics of SKF-83566 is crucial for its application in research related to neurological and psychiatric disorders.
Signaling Pathway
The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs/olf G-protein.[3][4] Upon agonist binding, this initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5][6] The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[7][8] The phosphorylation of DARPP-32 inhibits protein phosphatase-1, leading to an amplified phosphorylation state of numerous effector proteins that regulate neuronal excitability, gene expression, and synaptic plasticity.[4][8]
Caption: Dopamine D1 Receptor Signaling Pathway.
Quantitative Data Summary
The binding affinity of this compound and other relevant ligands for the dopamine D1 receptor and other targets is summarized below.
| Compound | Target | Radioligand | Ki (nM) | IC50 (nM) | Reference(s) |
| SKF-83566 | D1 Receptor | ~0.4 - 0.56 | |||
| SKF-83566 | 5-HT2 Receptor | 11 | [1] | ||
| SKF-83566 | Dopamine Transporter (DAT) | [3H]CFT | 510 | [9] | |
| SKF-83566 | Dopamine Transporter (DAT) | [3H]DA Uptake | 5700 | [1][9] | |
| SCH 23390 | D1-like Receptors | [3H]SCH 23390 | ~1-3 (Kd) | [10] | |
| (+)-Butaclamol | D1 Receptor | [3H]SCH 23390 | 3.07 | ||
| Haloperidol | D2 Receptor | [3H]N-methylspiperone | 7.15 | [11] |
| Receptor | Radioligand | Bmax | Tissue/Cell Line | Reference(s) |
| D1 Receptor | [3H]SCH 23390 | 11.85 pmol/mg protein | CHO-K1 cells | [12] |
| D1 Receptor | [3H]SCH 23390 | 69 pmol/g wet weight | Rat Striatum | [13] |
Experimental Protocols
A detailed methodology for performing radioligand binding assays to determine the affinity of SKF-83566 for the D1 dopamine receptor is provided below. This protocol is adapted from standard procedures for D1 receptor binding assays using the radioligand [3H]SCH 23390.
Experimental Workflow
Caption: General workflow for a radioligand binding assay.
Membrane Preparation
This protocol describes the preparation of crude membrane fractions from either cell culture or animal tissue.
Materials:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold Homogenization Buffer.
-
Homogenize the sample using a Dounce homogenizer (10-20 strokes) or a polytron on a low setting.[10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[10][14]
-
Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[10][14][15]
-
Resuspend the pellet in fresh, cold Homogenization Buffer and repeat the centrifugation step.[14]
-
Resuspend the final pellet in Wash Buffer or a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
Saturation Binding Assay (to determine Kd and Bmax of the radioligand)
This assay determines the affinity (Kd) and receptor density (Bmax) of the radioligand for the D1 receptor.
Materials:
-
D1 receptor-containing membrane preparation.
-
Radioligand: [3H]SCH 23390 (e.g., 0.04 - 10 nM final concentration range).[15][17]
-
Non-specific binding control: 10 µM (+)-Butaclamol or another suitable D1 antagonist.[10][15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[10]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the radioligand.
-
For total binding, add assay buffer, membrane preparation (e.g., 50-100 µg protein), and varying concentrations of [3H]SCH 23390.
-
For non-specific binding, add assay buffer, membrane preparation, varying concentrations of [3H]SCH 23390, and a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol).[10][15]
-
The final assay volume is typically 250 µL.[14]
-
Incubate the plate for 30-60 minutes at 25-30°C with gentle agitation.[14][18][19]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Wash Buffer (e.g., 3-4 times).[14]
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Competition Binding Assay (to determine Ki of SKF-83566)
This assay determines the affinity (Ki) of the unlabeled test compound (SKF-83566) by measuring its ability to compete with a fixed concentration of the radioligand for binding to the D1 receptor.
Materials:
-
Same as for the Saturation Binding Assay.
-
Unlabeled test compound: this compound (prepare serial dilutions).
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of SKF-83566.
-
To each well (except non-specific binding), add assay buffer, membrane preparation, and a fixed concentration of [3H]SCH 23390 (typically at or near its Kd value).
-
Add serial dilutions of SKF-83566 to the appropriate wells.
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add a high concentration of an unlabeled D1 antagonist (e.g., 10 µM (+)-butaclamol).[10][15]
-
Follow steps 5-9 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of SKF-83566.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of SKF-83566 that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Dopamine Receptor | 108179-91-5 | Invivochem [invivochem.com]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. med.upenn.edu [med.upenn.edu]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 18. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of SKF-83566 Hydrobromide in Animal Models of Addiction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-83566 hydrobromide is a selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors). It is a valuable tool for investigating the role of D1 receptor signaling in the neurobiological mechanisms underlying addiction. However, a critical consideration when using this compound is its dual action as a competitive inhibitor of the dopamine transporter (DAT), which can complicate the interpretation of in vivo studies. Notably, SKF-83566 exhibits greater potency at the cocaine binding site on the DAT compared to its effect on dopamine uptake.[1][2][3]
These application notes provide an overview of the use of this compound in common animal models of addiction, including protocols adapted from studies using other D1 receptor antagonists due to the limited availability of specific protocols for SKF-83566 in these paradigms. The provided information aims to guide researchers in designing and conducting experiments to evaluate the effects of SKF-83566 on drug-seeking behavior, reward, and relapse.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Characterization of SKF-83566
| Parameter | Value | Species/System | Reference |
| Dopamine Transporter (DAT) Inhibition | |||
| IC50 for [3H]DA uptake | 5.73 µM | LLc-PK cells expressing rat DAT | [2] |
| IC50 for [3H]CFT (cocaine analog) binding | 0.51 µM | LLc-PK cells expressing rat DAT | [2] |
| Dopamine Release | |||
| EC50 for increasing evoked extracellular DA | 1.3 µM | Rat striatal slices | [2] |
| Maximum increase in evoked extracellular DA | ~65% at 5 µM | Rat striatal slices | [2] |
Table 2: In Vivo Behavioral Effects of SKF-83566 in Rodents
| Behavioral Paradigm | Animal Model | Doses Administered (Route) | Observed Effects | Reference |
| Locomotor Activity | Rats | Not specified | Attenuated linear locomotion, rearing, and stereotypy times. Less potent than SCH 23390. | [1] |
| Progressive Ratio (Sucrose Reinforcement) | Rats | 0.015 and 0.03 mg/kg (i.p.) | Dose-dependent reduction in the parameter 'a' of the response rate curve, suggesting a decrease in the reinforcing efficacy of sucrose (B13894). | [4] |
| Progressive Ratio (Corn Oil Reinforcement) | Rats | 0.015 and 0.03 mg/kg (i.p.) | No significant effect on the parameter 'a', but a reduction in the parameter 'k', suggesting an effect on the rate of decline in responding. | [4] |
Experimental Protocols
Important Considerations Before Starting:
-
Dual Pharmacology: Due to SKF-83566's action as a DAT inhibitor, it is crucial to include appropriate control experiments to dissect the contributions of D1 receptor antagonism versus DAT inhibition to the observed behavioral effects. This may include comparing its effects to a selective DAT inhibitor or a D1 antagonist without significant DAT activity.
-
Dose Selection: The provided doses are starting points. It is essential to perform dose-response studies for any new behavioral paradigm to determine the optimal dose range.
-
Vehicle and Administration: this compound is soluble in saline. Intraperitoneal (i.p.) injection is a common route of administration for systemic effects. For targeting specific brain regions, intracranial microinjections can be utilized.
Protocol 1: Cocaine Self-Administration in Rats
This protocol is adapted from general cocaine self-administration procedures and studies using D1 receptor antagonists. It aims to assess the effect of SKF-83566 on the reinforcing properties of cocaine.
1. Animals and Housing:
-
Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).
-
Individually housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle.
-
Food and water are available ad libitum unless otherwise specified for initial training.
2. Surgical Procedure: Intravenous Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit on the back of the animal.
-
Allow at least 5-7 days for recovery before starting behavioral procedures. Flush the catheters daily with heparinized saline to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a drug infusion pump.
4. Self-Administration Training:
-
Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during daily 2-hour sessions.
-
A single press on the active lever results in an intravenous infusion of cocaine delivered over a few seconds, paired with the illumination of the stimulus light for a 20-second time-out period, during which further lever presses have no consequence.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).
5. SKF-83566 Administration and Testing:
-
Once a stable baseline is established, begin testing the effects of SKF-83566.
-
Administer this compound (e.g., 0.01, 0.03, 0.1 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
Use a within-subjects design where each rat receives each dose of SKF-83566 in a counterbalanced order, with several days of baseline responding between drug administrations.
-
Record the number of active and inactive lever presses and the number of infusions received.
Expected Outcome and Interpretation:
-
Blockade of D1 receptors is expected to attenuate the reinforcing effects of cocaine, leading to a decrease in responding on the active lever. However, due to the DAT inhibiting properties of SKF-83566, an increase in extracellular dopamine may occur, potentially leading to complex dose-dependent effects. At certain doses, animals might increase their cocaine intake to compensate for the D1 receptor blockade.
Protocol 2: Methamphetamine Conditioned Place Preference (CPP) in Mice
This protocol outlines a procedure to evaluate whether SKF-83566 can block the rewarding effects of methamphetamine as measured by CPP.
1. Animals and Housing:
-
Male C57BL/6J or Swiss Webster mice (8-10 weeks old).
-
Group-housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle.
-
Food and water are available ad libitum.
2. Apparatus:
-
A three-chamber CPP apparatus with two larger outer chambers differing in visual and tactile cues (e.g., wall color/pattern and floor texture) and a smaller central neutral chamber.
3. Experimental Procedure (Unbiased Design):
-
Phase 1: Pre-Conditioning Test (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Phase 2: Conditioning (Days 2-9):
-
On conditioning days, administer methamphetamine (e.g., 1 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
On alternate days, administer saline and confine the mouse to the other outer chamber for 30 minutes.
-
To test the effect of SKF-83566 on the acquisition of CPP, administer SKF-83566 (e.g., 0.03, 0.1, 0.3 mg/kg, i.p.) or vehicle 30 minutes before the methamphetamine injection on conditioning days.
-
-
Phase 3: Post-Conditioning Test (Day 10): Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber.
4. Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test.
-
Compare the preference scores between the vehicle-treated and SKF-83566-treated groups.
Expected Outcome and Interpretation:
-
A significant preference for the drug-paired chamber in the vehicle group indicates successful conditioning.
-
SKF-83566 is expected to block the acquisition of methamphetamine-induced CPP, resulting in a significantly lower preference score compared to the vehicle group. This would suggest that D1 receptor signaling is necessary for the rewarding effects of methamphetamine. The DAT inhibitory action of SKF-83566 could potentially modulate this effect.
Protocol 3: Reinstatement of Drug-Seeking Behavior in Rats
This protocol, adapted from studies on cue-induced reinstatement, is designed to assess the effect of SKF-83566 on relapse-like behavior.
1. Animals, Housing, Surgery, and Apparatus:
-
Follow the procedures outlined in Protocol 1.
2. Self-Administration Training:
-
Train rats to self-administer a drug of abuse (e.g., cocaine 0.5 mg/kg/infusion or heroin 0.05 mg/kg/infusion) on an FR1 schedule as described in Protocol 1. The drug infusion should be paired with a discrete cue (e.g., a tone and a light).
3. Extinction Training:
-
After stable self-administration is achieved, begin extinction sessions.
-
During extinction, presses on the active lever no longer result in drug infusion or the presentation of the cue.
-
Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the average of the last three days of self-administration).
4. Reinstatement Test:
-
On the test day, administer SKF-83566 (e.g., 0.01, 0.03, 0.1 mg/kg, i.p.) or vehicle 30 minutes before placing the rat in the operant chamber.
-
Present the cue (that was previously paired with drug infusion) contingent on an active lever press, but do not deliver the drug.
-
Record the number of active and inactive lever presses for a 2-hour session.
5. Data Analysis:
-
Compare the number of active lever presses on the reinstatement test day between the vehicle- and SKF-83566-treated groups.
Expected Outcome and Interpretation:
-
Presentation of the drug-associated cue is expected to reinstate drug-seeking behavior (i.e., a significant increase in active lever pressing) in the vehicle-treated group.
-
SKF-83566 is hypothesized to attenuate cue-induced reinstatement, suggesting that D1 receptor signaling is involved in the motivational effects of drug-associated cues.
Mandatory Visualizations
Signaling Pathway of Dopamine and the Actions of SKF-83566
Caption: Dopamine signaling and the dual antagonistic and inhibitory actions of SKF-83566.
Experimental Workflow for Cocaine Self-Administration and SKF-83566 Testing
Caption: Workflow for investigating SKF-83566 effects on cocaine self-administration.
Logical Flow for a Conditioned Place Preference (CPP) Experiment
Caption: Logical phases of a Conditioned Place Preference experiment to test SKF-83566.
References
- 1. Effects of dopamine D1 antagonists SCH23390 and SK&F83566 on locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of SKF-83566 and haloperidol on performance on progressive ratio schedules maintained by sucrose and corn oil reinforcement: quantitative analysis using a new model derived from the Mathematical Principles of Reinforcement (MPR) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SKF-83566 Hydrobromide in Orthotopic Xenograft Models of Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The dopamine (B1211576) receptor D1 (DRD1) has emerged as a potential therapeutic target in GBM. SKF-83566, a DRD1 antagonist, has demonstrated preclinical efficacy in suppressing glioblastoma stemness and invasion.[1] These application notes provide a comprehensive overview of the use of SKF-83566 hydrobromide in orthotopic xenograft models of glioblastoma, based on findings from key research. Detailed protocols for establishing and utilizing these models for the evaluation of SKF-83566 are provided, along with a summary of expected quantitative outcomes and a visualization of the relevant signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the effect of SKF-83566 on tumor growth and survival in orthotopic xenograft models of glioblastoma using patient-derived glioblastoma stem cells (GSCs), P3 and BG5.
Note: The data in the following tables are estimated from the graphical representations in Xue et al., 2024.[1]
Table 1: Effect of SKF-83566 on Tumor Growth (P3 GSC Orthotopic Xenograft Model)
| Treatment Group | Day 10 (Photons/s) | Day 17 (Photons/s) | Day 24 (Photons/s) |
| Control (Vehicle) | ~1.0 x 10^6 | ~4.0 x 10^6 | ~8.0 x 10^6 |
| SKF-83566 (20 mg/kg/day) | ~1.0 x 10^6 | ~2.0 x 10^6 | ~3.5 x 10^6 |
Table 2: Effect of SKF-83566 on Tumor Growth (BG5 GSC Orthotopic Xenograft Model)
| Treatment Group | Day 30 (Photons/s) | Day 43 (Photons/s) | Day 49 (Photons/s) |
| Control (Vehicle) | ~0.5 x 10^7 | ~2.5 x 10^7 | ~5.0 x 10^7 |
| SKF-83566 (20 mg/kg/day) | ~0.5 x 10^7 | ~1.0 x 10^7 | ~2.0 x 10^7 |
Table 3: Effect of SKF-83566 on Survival (P3 and BG5 GSC Orthotopic Xenograft Models)
| Cell Line | Treatment Group | Median Survival (Days) |
| P3 | Control (Vehicle) | ~28 |
| P3 | SKF-83566 (20 mg/kg/day) | ~35 |
| BG5 | Control (Vehicle) | ~55 |
| BG5 | SKF-83566 (20 mg/kg/day) | ~65 |
Signaling Pathway
SKF-83566 exerts its anti-glioblastoma effects by inhibiting the DRD1-c-Myc-UHRF1 signaling pathway.[1] Inhibition of DRD1 leads to reduced nuclear entry of the transcription factor c-Myc, which in turn downregulates the expression of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), a key protein involved in DNA methylation and cell proliferation.
Experimental Protocols
Preparation of Glioblastoma Stem Cells (GSCs) for Implantation
This protocol is adapted from established methods for culturing and preparing GSCs.[2]
Materials:
-
Patient-derived GSC lines (e.g., P3, BG5) modified to express luciferase
-
Serum-free neural stem cell medium
-
Accutase
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue
-
Hemocytometer
-
Sterile microcentrifuge tubes
Procedure:
-
Culture GSCs as neurospheres in serum-free neural stem cell medium.
-
To passage or prepare for injection, collect neurospheres and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet with sterile PBS.
-
Resuspend the pellet in Accutase and incubate at 37°C for 5-10 minutes, or until spheres are dissociated into a single-cell suspension.
-
Neutralize Accutase with an equal volume of media and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Viability should be >90%.
-
Centrifuge the required number of cells and resuspend in sterile, ice-cold PBS at a final concentration of 5 x 10^4 cells/µL. Keep on ice until injection.
Orthotopic Xenograft Implantation
This protocol describes the stereotactic intracranial injection of GSCs into immunodeficient mice.[3][4][5][6]
Materials:
-
6-8 week old female athymic nude mice
-
Anesthetic (e.g., isoflurane)
-
Stereotactic frame
-
Micro-skull drill with a fine burr
-
Hamilton syringe with a 26-gauge needle
-
GSC suspension (from Protocol 1)
-
Bone wax
-
Surgical sutures or clips
-
Antiseptic solution and sterile swabs
-
Analgesic
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) and mount it in the stereotactic frame.
-
Apply antiseptic to the scalp and make a small midline incision to expose the skull.
-
Identify the bregma. Using the stereotactic apparatus, move the drill to the desired coordinates for injection into the striatum (e.g., 2 mm lateral to the midline, 0.5 mm anterior to the bregma).
-
Carefully drill a small burr hole through the skull, avoiding damage to the underlying dura mater.
-
Lower the Hamilton syringe needle through the burr hole to a depth of 3 mm from the dura.
-
Slowly inject 2-5 µL of the GSC suspension (1-2.5 x 10^5 cells) over 2-5 minutes.
-
Leave the needle in place for an additional 2-5 minutes to prevent reflux, then slowly withdraw it.
-
Seal the burr hole with bone wax and close the scalp incision with sutures or clips.
-
Administer post-operative analgesics as per institutional guidelines and monitor the animal's recovery.
Administration of this compound
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Animal gavage needles or equipment for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Based on the study by Xue et al., begin treatment 10 days (for P3 model) or 30 days (for BG5 model) post-implantation.[1]
-
Administer SKF-83566 at a dose of 20 mg/kg body weight daily via the desired route (e.g., oral gavage or intraperitoneal injection).
-
The control group should receive an equivalent volume of the vehicle.
In Vivo Bioluminescence Imaging
This protocol outlines the monitoring of tumor growth using bioluminescence imaging.[7][8][9]
Materials:
-
In vivo imaging system (e.g., IVIS)
-
D-luciferin, potassium salt
-
Anesthetic (isoflurane)
Procedure:
-
Begin imaging at the start of treatment and continue at regular intervals (e.g., weekly).
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection to the tumor-bearing mice.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Anesthetize the mice with isoflurane.
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images according to the manufacturer's instructions.
-
Quantify the signal intensity (in photons/second) from a defined region of interest (ROI) over the head of each mouse.
Experimental Workflow
References
- 1. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Fast and Efficient Approach to Obtaining High-Purity Glioma Stem Cell Culture [frontiersin.org]
- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Intranasal Delivery of Therapeutic Stem Cells to Glioblastoma in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of xenograft glioblastoma implants in nude mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 8. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescent Approaches for Measuring Tumor Growth in a Mouse Model of Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies Using SKF-83566 Hydrobromide to Block D1 Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SKF-83566 hydrobromide in electrophysiological studies to investigate the role of D1 dopamine (B1211576) receptors. A critical consideration highlighted throughout these protocols is the compound's dual action as both a D1 receptor antagonist and a dopamine transporter (DAT) inhibitor. Careful experimental design and interpretation are paramount to delineating these distinct effects.
Introduction to this compound
This compound is a widely used pharmacological tool in neuroscience research. It is a potent and selective antagonist for D1-like dopamine receptors. However, it is crucial to recognize that SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT), albeit with a lower potency compared to its D1 receptor antagonism.[1] This dual functionality necessitates careful consideration in experimental design and data interpretation to isolate the effects of D1 receptor blockade from those of DAT inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of SKF-83566 from electrophysiological and binding studies.
Table 1: Effects of SKF-83566 on Dopamine Dynamics (Fast-Scan Cyclic Voltammetry in Rat Striatal Slices)
| Parameter | Value | Concentration of SKF-83566 | Reference |
| Maximum Increase in Peak Evoked Extracellular Dopamine ([DA]o) | ~65% | 5 µM | [1][2][3] |
| EC50 for increasing peak evoked [DA]o | 1.3 µM | N/A | [3] |
| Increase in [DA]o Clearance Time (t50) | Concentration-dependent | 1, 5, and 10 µM | [3] |
Table 2: Inhibitory Constants of SKF-83566
| Parameter | Value | Assay | Reference |
| IC50 for [3H]DA uptake inhibition (DAT inhibition) | 5.7 µM | LLc-PK cells expressing rat DAT | [1][2] |
| IC50 for [3H]CFT (cocaine analog) binding inhibition | 0.51 µM | LLc-PK cells expressing rat DAT | [1][2] |
Experimental Protocols
Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV) in Acute Striatal Slices
This protocol is designed to measure real-time dopamine release and uptake dynamics in response to electrical stimulation and to assess the effects of SKF-83566.
3.1.1. Materials
-
This compound (prepare fresh stock solutions)
-
Nomifensine (B1679830) (as a positive control for DAT inhibition)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbon-fiber microelectrodes
-
Bipolar stimulating electrode
-
Vibratome
-
FSCV recording system
3.1.2. Methods
-
Slice Preparation: Prepare coronal striatal slices (300-400 µm thick) from adult rats or mice using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Position the carbon-fiber microelectrode and the stimulating electrode in the dorsal striatum.
-
Baseline Recording: Evoke dopamine release with a single electrical pulse. Record baseline dopamine release and uptake kinetics for a stable period.
-
SKF-83566 Application: Bath-apply SKF-83566 at the desired concentration (e.g., 1-10 µM). Allow at least 20-30 minutes for the drug to equilibrate before recording post-drug effects.
-
Data Acquisition: Record changes in peak evoked dopamine concentration and the time course of dopamine clearance (t50).
-
Control Experiment (Occlusion): To confirm the DAT inhibitory effect of SKF-83566, pre-incubate a slice with a saturating concentration of a potent DAT inhibitor like nomifensine (e.g., 10 µM). After establishing a stable baseline in the presence of nomifensine, apply SKF-83566. The effects of SKF-83566 on dopamine release and clearance should be occluded if they are mediated by DAT inhibition.[2][4]
3.1.3. Data Analysis
-
Measure the peak amplitude of the evoked dopamine signal.
-
Calculate the half-life (t50) of the dopamine signal decay to assess uptake rate.
-
Compare pre- and post-drug application values using appropriate statistical tests.
Protocol 2: In Vivo Extracellular Recording of Long-Term Potentiation (LTP) in the Medial Prefrontal Cortex (mPFC)
This protocol describes how to investigate the role of D1 receptor blockade by SKF-83566 on synaptic plasticity in the mPFC of anesthetized rats.
3.2.1. Materials
-
This compound (for systemic or local administration)
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
3.2.2. Methods
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Electrode Implantation: Surgically implant a stimulating electrode in the ventral hippocampus or corpus callosum and a recording electrode in the layer V of the mPFC.
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.
-
Drug Administration: Administer SKF-83566 systemically (e.g., intraperitoneally) or locally via a microinjection cannula near the recording site. A typical in vivo dose is 0.15 mg/kg.[5] Allow sufficient time for the drug to take effect.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.
-
Control Groups: Include a vehicle-treated control group to compare the effects of SKF-83566.
3.2.3. Data Analysis
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP between the SKF-83566 and vehicle groups. Administration of SKF-83566 has been shown to prevent mPFC LTP and can result in HFS-induced long-term depression, indicating that D1 receptor activation is necessary for the induction of mPFC glutamate-based LTP.[5]
Signaling Pathways and Visualizations
D1 Receptor-Mediated Signaling in Synaptic Plasticity
Dopamine D1 receptor activation is critically involved in modulating synaptic plasticity, such as long-term potentiation (LTP). The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and ion channels like NMDA receptors, ultimately leading to changes in synaptic strength.
Caption: D1 receptor signaling and the dual action of SKF-83566.
Experimental Workflow for FSCV Studies
The following diagram illustrates a typical workflow for conducting FSCV experiments with SKF-83566, including the crucial control for its DAT inhibitory effects.
Caption: Experimental workflow for FSCV with SKF-83566.
Considerations and Troubleshooting
-
Confounding DAT Inhibition: The primary challenge when using SKF-83566 is to distinguish between its D1 antagonist and DAT inhibitor effects. The occlusion experiment with a potent DAT inhibitor is a critical control.
-
Concentration Selection: Use the lowest effective concentration of SKF-83566 to minimize off-target effects, including DAT inhibition.
-
Alternative Antagonists: When possible, confirm findings with other D1 antagonists that have a different pharmacological profile, particularly with respect to DAT.
-
Data Interpretation: When SKF-83566 alters dopamine clearance, it is a strong indication of DAT inhibition. Changes in synaptic plasticity in the absence of significant alterations in dopamine clearance are more likely attributable to D1 receptor blockade.
By carefully considering the dual action of SKF-83566 and implementing appropriate control experiments, researchers can effectively utilize this compound to elucidate the complex roles of D1 dopamine receptors in neuronal function.
References
- 1. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D1 receptor antagonist-induced long-term depression in the medial prefrontal cortex of rat, in vivo: an animal model of psychiatric hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SKF-83566 Hydrobromide for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKF-83566 hydrobromide is a synthetic compound widely utilized in neuroscience research. It is primarily characterized as a potent and selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[1][2] Beyond its primary target, SKF-83566 also exhibits antagonist activity at the vascular 5-HT2 receptor and functions as a competitive inhibitor of the dopamine transporter (DAT).[3][4][5] Furthermore, it has been shown to selectively inhibit adenylyl cyclase 2 (AC2).[1][2][6] These pharmacological properties make SKF-83566 a valuable tool for investigating the roles of these signaling pathways in various cellular and physiological processes.
This document provides detailed protocols for the dissolution and application of this compound for in vitro experiments, ensuring optimal performance and reproducibility.
Physicochemical Properties and Solubility
Proper dissolution is critical for the accurate and effective use of this compound in in vitro assays. The solubility of the compound can vary depending on the solvent.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | ≤ 100 mM[1][2][6] | Recommended for preparing high-concentration stock solutions. |
| Water | ≤ 5 mM[6] | Gentle warming and sonication may be required to achieve complete dissolution.[6] Some sources report insolubility in water, likely at higher concentrations.[7] |
| Ethanol | Not specified | Data not readily available. DMSO or water are the preferred solvents. |
Storage: this compound powder should be stored desiccated at room temperature or at -20°C.[1][6][8] Stock solutions can be stored at -20°C for several months, though it is recommended to use them as soon as possible after preparation.[6][7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
Protocol for 100 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 413.15 g/mol .[1]
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 41.32 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use an ultrasonic bath to aid dissolution.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol for 5 mM Aqueous Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 5 mM.
-
Dissolution: Vortex the solution. Gentle warming (37°C) and sonication may be necessary to ensure complete dissolution.[6]
-
Sterilization (Optional): If required for your specific application, filter-sterilize the aqueous solution using a 0.22 µm syringe filter.
-
Storage: Use the aqueous solution fresh. While short-term storage at 4°C may be possible, it is generally not recommended to store aqueous solutions for extended periods.[4][7]
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound. The final concentration of the compound should be determined based on the specific experimental goals and cell type, with typical concentrations ranging from 0.1 µM to 10 µM.[4][9]
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
Workflow:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the desired growth phase (typically logarithmic) at the time of treatment.
-
Preparation of Working Solution:
-
Thaw the this compound stock solution.
-
Prepare an intermediate dilution of the stock solution in cell culture medium.
-
From the intermediate dilution, prepare the final working concentrations by diluting further in complete cell culture medium. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells with PBS if necessary.
-
Add the prepared working solutions of this compound (and vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays, protein expression analysis, or functional assays.
Visualizations
Signaling Pathways of SKF-83566
The following diagram illustrates the known molecular targets of SKF-83566.
Caption: Molecular targets of SKF-83566.
Experimental Workflow for Cell-Based Assays
The diagram below outlines the general workflow for utilizing SKF-83566 in in vitro cell culture experiments.
Caption: General workflow for in vitro cell-based assays.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. SKF 83566 hydrobromide | CAS:108179-91-5 | Selectively inhibits AC2; also a potent, selective D1-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. apexbt.com [apexbt.com]
- 8. Sapphire North America [sapphire-usa.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: SKF-83566 Hydrobromide and Off-Target DAT Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of SKF-83566 hydrobromide. The focus is on its known off-target effects on the dopamine (B1211576) transporter (DAT), a critical consideration for interpreting experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: I am using SKF-83566 as a selective D1 receptor antagonist, but I'm observing unexpected increases in extracellular dopamine levels. Why is this happening?
A1: While SKF-83566 is a potent D1-like dopamine receptor antagonist, it also acts as a competitive inhibitor of the dopamine transporter (DAT).[1][2][3][4] This inhibition of DAT leads to a decrease in dopamine reuptake from the synaptic cleft, resulting in an accumulation of extracellular dopamine. This effect can confound studies aiming to isolate D1 receptor-mediated effects. In experiments using fast-scan cyclic voltammetry in rat striatal slices, SKF-83566 has been shown to cause a concentration-dependent increase in the peak of evoked extracellular dopamine.[1][2]
Q2: At what concentrations does SKF-83566 inhibit the dopamine transporter?
A2: The inhibitory effect of SKF-83566 on DAT occurs within a micromolar range. Studies have shown that SKF-83566 is a competitive DAT inhibitor with an IC50 of 5.7 µM for dopamine uptake.[1][2][3][4] It also exhibits a more potent action at the cocaine binding site on DAT, with an IC50 of 0.51 µM in [3H]CFT binding assays.[1][2][3]
Q3: How can I be sure that the effects I'm seeing are due to DAT inhibition and not D1 receptor antagonism?
A3: To differentiate between D1 receptor antagonism and off-target DAT inhibition, you can perform control experiments. One common approach is to use a potent and selective DAT inhibitor, such as nomifensine (B1679830), in conjunction with SKF-83566. If the effects of SKF-83566 are occluded (masked) by the presence of the DAT inhibitor, it strongly suggests that the observed effects are mediated through DAT.[1][2][3]
Q4: What are the binding affinities of SKF-83566 for D1 receptors versus the dopamine transporter?
A4: SKF-83566 is significantly more potent as a D1-like dopamine receptor antagonist than as a DAT inhibitor. Its binding affinity (Ki) for D1 receptors is in the low nanomolar range (approximately 0.56 nM), whereas its inhibition constant for DAT is in the micromolar range.[5][6] This separation in potency allows for a concentration window where D1 receptor antagonism can be studied with minimal DAT inhibition. However, at higher concentrations, DAT inhibition becomes a significant factor.
Q5: Are there any alternative D1 receptor antagonists with a better selectivity profile over DAT?
A5: While SKF-83566 is widely used, researchers should consider its DAT inhibitory properties when designing experiments. For studies requiring high D1 receptor selectivity with minimal impact on dopamine uptake, it is advisable to consult the literature for alternative antagonists with a more favorable selectivity profile. Characterizing the off-target effects of any chosen antagonist in your specific experimental system is always recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in extracellular dopamine concentration or prolonged dopamine clearance time after SKF-83566 application. | Off-target inhibition of the dopamine transporter (DAT) by SKF-83566. | 1. Confirm Concentration: Verify the final concentration of SKF-83566 in your experiment. Effects on DAT are more pronounced at concentrations approaching and exceeding 1 µM. 2. Occlusion Experiment: Pre-treat your preparation with a potent and selective DAT inhibitor (e.g., nomifensine at 1 µM). If the effect of SKF-83566 is blocked, it confirms DAT-mediated action.[1][2][3] 3. Lower Concentration: If experimentally feasible, reduce the concentration of SKF-83566 to a range where it is selective for D1 receptors with minimal DAT inhibition. |
| Discrepancy between results from binding assays and functional assays (e.g., dopamine uptake). | SKF-83566 has a higher affinity for the cocaine binding site on DAT than for the dopamine substrate binding site. | 1. Assay Selection: Be aware that binding assays using cocaine analogs like [3H]CFT will show a more potent inhibition by SKF-83566 than functional dopamine uptake assays.[1][2][3] 2. Data Interpretation: When comparing data, consider the specific radioligand and assay type used. The IC50 for [3H]CFT binding is approximately 10-fold lower than for [3H]dopamine uptake inhibition.[1][2][3] |
| Difficulty replicating literature values for SKF-83566's IC50 on DAT. | Variations in experimental conditions, cell types, or tissue preparations. | 1. Standardize Protocol: Ensure your experimental protocol for dopamine uptake or binding assays is consistent with published methods. Pay close attention to incubation times, temperatures, buffer compositions, and radioligand concentrations. 2. Cell Line/Tissue Source: The expression levels and functional state of DAT can vary between cell lines and tissue preparations, potentially affecting IC50 values. Note the specific system used in the literature you are referencing. |
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the off-target effects of SKF-83566 on the dopamine transporter.
Table 1: Inhibitory Potency (IC50) of SKF-83566 on Dopamine Transporter
| Assay Type | Preparation | Radioligand | IC50 Value (µM) | Reference |
| Dopamine Uptake | LLc-PK cells expressing rat DAT | [3H]Dopamine | 5.7 | [1][2][3] |
| Binding Affinity | LLc-PK cells expressing rat DAT | [3H]CFT | 0.51 | [1][2][3] |
| Binding Affinity | Membranes from rDAT cells | [3H]CFT | 0.77 | [2][7] |
Table 2: Receptor Binding Affinities of SKF-83566
| Target | Binding Affinity (Ki) | Reference |
| D1-like Dopamine Receptor | ~ 0.56 nM | [5][6] |
| 5-HT2 Receptor | 11 nM | [4][5][6] |
Experimental Protocols
1. [3H]Dopamine Uptake Assay in DAT-Expressing Cells
This protocol provides a general framework for assessing the inhibitory effect of SKF-83566 on dopamine uptake.
-
Cell Culture: Maintain LLc-PK cells stably expressing the rat dopamine transporter (rDAT) in appropriate culture medium.
-
Cell Plating: Seed cells in 24-well plates and allow them to reach confluence.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4) containing 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, and 25 mM HEPES.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add a solution of [3H]dopamine (final concentration typically in the low nanomolar range) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of dopamine uptake.
-
Termination of Uptake: Rapidly aspirate the incubation solution and wash the cells three times with ice-cold assay buffer to terminate the uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [3H]dopamine taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for SKF-83566 by plotting the percentage of inhibition of [3H]dopamine uptake against the log concentration of SKF-83566 and fitting the data to a sigmoidal dose-response curve.
2. [3H]CFT Binding Assay in DAT-Expressing Cell Membranes
This protocol outlines a method for determining the binding affinity of SKF-83566 to the cocaine binding site on DAT.
-
Membrane Preparation: Harvest DAT-expressing cells, homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Binding Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]CFT (a cocaine analog, at a concentration near its Kd), and varying concentrations of this compound.
-
Non-specific Binding: To determine non-specific binding, include a set of wells containing a high concentration of a known DAT inhibitor (e.g., 100 µM cocaine).
-
Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for SKF-83566 by plotting the percentage of inhibition of specific [3H]CFT binding against the log concentration of SKF-83566 and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Dual action of SKF-83566 on dopamine signaling.
Caption: Troubleshooting workflow for unexpected dopamine increases.
Caption: Differential inhibition of DAT sites by SKF-83566.
References
- 1. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Confounding Effects of SKF-83566 Hydrobromide's DAT Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the confounding effects of SKF-83566 hydrobromide's inhibition of the dopamine (B1211576) transporter (DAT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is well-established as a potent and selective antagonist for D1-like dopamine receptors (D1 and D5).[1][2] Its high affinity for these receptors has led to its widespread use in neuroscience research to investigate the role of D1-like receptor signaling in various physiological and pathological processes.
Q2: What is the primary confounding effect of SKF-83566 in experiments?
The most significant confounding effect of SKF-83566 is its concurrent inhibition of the dopamine transporter (DAT).[3][4][5][6] This off-target activity can complicate data interpretation, as DAT inhibition leads to an increase in extracellular dopamine levels and prolongs dopamine's presence in the synaptic cleft—effects that can be mistakenly attributed to D1 receptor blockade.
Q3: At what concentrations does SKF-83566 inhibit DAT?
SKF-83566 inhibits DAT in a competitive manner with an IC50 value of approximately 5.7 μM.[3][4][5][6][7][8] While its affinity for D1-like receptors is in the nanomolar range (Ki ≈ 0.56 nM), the concentrations used in experiments to ensure complete D1 receptor antagonism can approach the range where significant DAT inhibition occurs.[1][2]
Q4: What are the observable experimental consequences of SKF-83566's DAT inhibition?
Experiments using techniques like fast-scan cyclic voltammetry (FSCV) have shown that SKF-83566 can cause a concentration-dependent increase in the peak concentration of evoked extracellular dopamine and a prolonged dopamine clearance time.[3][4][9] These effects are characteristic of DAT inhibitors, not D1 receptor antagonists.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with SKF-83566 due to its off-target DAT inhibition.
Issue 1: Unexpected increase in extracellular dopamine levels after SKF-83566 application.
-
Possible Cause: This is a classic indicator of DAT inhibition by SKF-83566. By blocking the reuptake of dopamine, the drug causes an accumulation of the neurotransmitter in the extracellular space.
-
Troubleshooting Steps:
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Verify Concentration: Review the concentration of SKF-83566 used. If it is in the low micromolar range, DAT inhibition is likely.
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Control Experiment: Conduct a control experiment using a more potent and selective DAT inhibitor, such as nomifensine. If the effects of SKF-83566 are occluded (not additive) in the presence of the DAT inhibitor, it confirms that SKF-83566 is acting on the same target (DAT).[3][4][9]
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Alternative Antagonist: Consider using an alternative D1 antagonist with a lower affinity for DAT, such as SCH-23390. However, be aware that other off-target effects can exist with any pharmacological agent.
-
Issue 2: Prolonged dopamine signal decay time in voltammetry experiments.
-
Possible Cause: A slower decay of the dopamine signal indicates reduced clearance from the synapse, a direct consequence of DAT inhibition.
-
Troubleshooting Steps:
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Kinetic Analysis: Analyze the kinetics of the dopamine signal decay. A significant increase in the decay half-life (t1/2) after SKF-83566 application points towards DAT inhibition.
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Occlusion Experiment: As with Issue 1, perform an occlusion experiment with a potent DAT inhibitor to confirm the mechanism.[3][4][9]
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Dose-Response Curve: Generate a dose-response curve for the effect of SKF-83566 on dopamine clearance. This can help to determine the concentration at which DAT inhibition becomes a significant factor in your experimental setup.
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Issue 3: Discrepancy between in vitro binding affinity and in vivo behavioral effects.
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Possible Cause: The behavioral effects observed in vivo may be a composite of both D1 receptor antagonism and increased synaptic dopamine due to DAT inhibition. This can lead to complex and sometimes counterintuitive results.
-
Troubleshooting Steps:
-
Microdialysis: If feasible, use in vivo microdialysis to directly measure extracellular dopamine levels in the brain region of interest after systemic or local administration of SKF-83566.
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Behavioral Controls: Include control groups treated with a selective DAT inhibitor and a selective D1 agonist to dissect the contribution of each mechanism to the observed behavior.
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Re-evaluate Literature: Critically review existing literature, paying close attention to the concentrations of SKF-83566 used and the potential for dual pharmacological actions.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target | Action | Affinity/Potency | Reference(s) |
| D1-like Dopamine Receptors | Antagonist | Ki ≈ 0.56 nM | [1][2] |
| Dopamine Transporter (DAT) | Competitive Inhibitor | IC50 ≈ 5.7 μM | [3][4][5][6][7][8] |
| 5-HT2 Receptor | Antagonist | Ki = 11 nM | [1][2][7][8] |
| Adenylyl Cyclase 2 (AC2) | Selective Inhibitor | - | [1][2][7][8] |
Experimental Protocols
1. Fast-Scan Cyclic Voltammetry (FSCV) for Detecting Dopamine Release and Uptake
This protocol is adapted from methodologies used to characterize the effects of SKF-83566 on dopamine dynamics.
-
Objective: To measure real-time changes in extracellular dopamine concentration in brain slices.
-
Materials:
-
Vibratome for brain slicing
-
Carbon-fiber microelectrodes
-
Ag/AgCl reference electrode
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Bipolar stimulating electrode
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FSCV system (e.g., potentiostat, headstage)
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Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)
-
This compound stock solution
-
Nomifensine (or other potent DAT inhibitor) for control experiments
-
-
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest (e.g., striatum) and allow them to recover in carbogenated aCSF for at least 1 hour.[7]
-
Electrode Placement: Transfer a slice to the recording chamber and position the carbon-fiber microelectrode and stimulating electrode in the target area.[7]
-
Baseline Recording: Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back, at 400 V/s, repeated at 10 Hz) to the microelectrode.[7][8] Elicit dopamine release with a single electrical pulse and record the resulting current. Establish a stable baseline of evoked dopamine release.
-
Drug Application: Perfuse the slice with aCSF containing the desired concentration of SKF-83566.
-
Data Acquisition: Record changes in evoked dopamine release and clearance time after drug application.
-
Control Experiment (Occlusion): After washing out SKF-83566, apply a saturating concentration of a potent DAT inhibitor (e.g., 1 µM nomifensine). Once a stable effect is observed, co-apply SKF-83566 to determine if its effects are occluded.[4][9]
-
Calibration: Calibrate the electrode with known concentrations of dopamine to convert the current signal to dopamine concentration.[3]
-
2. Radioligand Binding Assay for DAT Inhibition
This protocol provides a general framework for determining the IC50 of SKF-83566 at the dopamine transporter.
-
Objective: To quantify the inhibitory potency of SKF-83566 on the binding of a radiolabeled ligand to DAT.
-
Materials:
-
Cell line expressing DAT (e.g., LLc-PK-rDAT cells) or brain tissue homogenates (e.g., striatum)
-
Radiolabeled DAT ligand (e.g., [3H]CFT, a cocaine analog)[3][5][6]
-
This compound in a range of concentrations
-
Filtration apparatus (e.g., 96-well harvester) and glass fiber filters
-
Scintillation counter and scintillation fluid
-
Assay buffer
-
-
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing DAT.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of SKF-83566. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known DAT inhibitor like cocaine).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the SKF-83566 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: D1 receptor signaling pathway and the antagonistic action of SKF-83566.
Caption: Mechanism of dopamine transporter (DAT) inhibition by SKF-83566.
Caption: Experimental workflow to troubleshoot the confounding effects of SKF-83566.
References
- 1. protocols.io [protocols.io]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing SKF-83566 hydrobromide concentration to avoid DAT inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of SKF-83566 hydrobromide, with a specific focus on optimizing its concentration to avoid the inhibition of the dopamine (B1211576) transporter (DAT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective D1-like dopamine receptor antagonist.[1][2][3] It is also a weaker competitive antagonist at the vascular 5-HT2 receptor.[1][2][3] However, it is crucial to be aware of its off-target effects, particularly its inhibition of the dopamine transporter (DAT).[1][2][4][5][6]
Q2: Does SKF-83566 inhibit the dopamine transporter (DAT)?
A2: Yes, SKF-83566 is a competitive inhibitor of the dopamine transporter (DAT).[1][2][4][5] This has been demonstrated in studies showing that it causes a concentration-dependent increase in the clearance time of extracellular dopamine, an effect that is occluded by the established DAT inhibitor nomifensine.[4][5][6]
Q3: At what concentrations does SKF-83566 inhibit DAT?
A3: The inhibitory effect of SKF-83566 on DAT is concentration-dependent. The IC50 for the inhibition of [³H]DA uptake is approximately 5.7 µM.[1][2][4][5][6] Notably, it inhibits the binding of the cocaine analog [³H]CFT with an even higher potency, showing an IC50 of about 0.51 µM.[1][2][4][5][6]
Q4: How can DAT inhibition by SKF-83566 affect my experimental results?
A4: The inhibition of DAT by SKF-83566 can be a significant confounding factor in your experiments. By blocking dopamine reuptake, SKF-83566 increases the extracellular concentration of dopamine.[4][5] This elevated dopamine can then activate other dopamine receptor subtypes, such as D2 receptors, making it difficult to attribute the observed effects solely to D1 receptor antagonism.[5]
Q5: What is the recommended concentration range for SKF-83566 to selectively target D1 receptors without significantly inhibiting DAT?
A5: To minimize DAT inhibition, it is advisable to use the lowest effective concentration of SKF-83566 that still provides D1 receptor antagonism. Based on the available data, concentrations below 1 µM are less likely to cause significant DAT inhibition. The EC50 for the enhancement of single-pulse evoked extracellular dopamine, an indicator of DAT inhibition, is 1.3 µM.[1][2][3][5] Therefore, aiming for concentrations in the low nanomolar range, where it is a potent D1 antagonist (Ki ~ 0.56 nM), would be ideal to maintain selectivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected increase in extracellular dopamine levels or prolonged dopamine clearance time. | The concentration of SKF-83566 used is high enough to inhibit DAT. | Lower the concentration of SKF-83566 to a range where it is selective for D1 receptors (e.g., low nanomolar range). Perform a concentration-response curve to determine the optimal concentration for your specific experimental setup. |
| Observed effects are not consistent with pure D1 receptor antagonism. | The increased extracellular dopamine due to DAT inhibition is activating other dopamine receptors (e.g., D2 receptors), leading to mixed pharmacological effects. | Consider using a more selective D1 receptor antagonist with no or minimal affinity for DAT. Alternatively, co-administer a selective D2 receptor antagonist to block the downstream effects of elevated dopamine on D2 receptors. Always include appropriate controls, such as a known DAT inhibitor like nomifensine, to confirm the involvement of DAT.[4][5][6] |
| Difficulty replicating results from studies that did not account for DAT inhibition. | Previous studies may have misinterpreted their findings by not considering the off-target effects of SKF-83566 on DAT. | Critically evaluate the concentrations used in previous literature. Design your experiments to include controls that can dissect the effects of D1 receptor antagonism from DAT inhibition. |
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of SKF-83566 with the dopamine transporter.
Table 1: Inhibitory Potency of SKF-83566 on DAT
| Parameter | Value | Assay | Reference |
| IC50 for [³H]DA uptake | 5.7 µM | [³H]DA uptake into LLc-PK cells expressing rat DAT | [4][5][6] |
| IC50 for [³H]CFT binding | 0.51 µM | [³H]CFT binding to LLc-PK cells expressing rat DAT | [4][5][6] |
| IC50 for [³H]CFT binding | 0.77 µM | [³H]CFT binding in LLc-PK-rDAT cell membrane preparations | [1][2][3] |
Table 2: Concentration-Dependent Effects of SKF-83566 on Extracellular Dopamine
| Parameter | Value | Experimental Model | Reference |
| EC50 for enhancement of peak evoked [DA]o | 1.3 ± 0.2 µM | Fast-scan cyclic voltammetry in rat striatal slices | [5] |
| Maximum increase in peak evoked [DA]o | ~65% | Fast-scan cyclic voltammetry in rat striatal slices (at 5 µM) | [4][5][6] |
Experimental Protocols
1. Fast-Scan Cyclic Voltammetry (FCV) for Measuring Evoked Dopamine Release
This protocol is adapted from studies investigating the effects of SKF-83566 on dopamine dynamics in brain slices.[4][5]
-
Tissue Preparation: Prepare coronal or sagittal brain slices (e.g., rat striatum) of approximately 300-400 µm thickness using a vibratome.
-
Incubation: Allow slices to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ for at least 1 hour at room temperature.
-
Recording: Place a slice in a recording chamber continuously perfused with aCSF. Use a carbon-fiber microelectrode to measure dopamine release.
-
Stimulation: Apply a single electrical pulse or a train of pulses to evoke dopamine release.
-
Data Acquisition: Record the resulting current using fast-scan cyclic voltammetry. The current is proportional to the dopamine concentration.
-
Drug Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing the desired concentration of SKF-83566.
-
Analysis: Measure the peak amplitude of the evoked dopamine release and the time it takes for the signal to decay to 50% of the peak (t₅₀) before and after drug application.
2. [³H]Dopamine Uptake Assay
This protocol is based on methods used to determine the IC50 of SKF-83566 for DAT inhibition.[4][5]
-
Cell Culture: Use cells expressing the dopamine transporter (e.g., LLc-PK cells stably transfected with rat DAT).
-
Assay Preparation: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of SKF-83566 or a vehicle control.
-
Uptake Initiation: Add a known concentration of [³H]dopamine to each well to initiate the uptake.
-
Uptake Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]dopamine uptake for each concentration of SKF-83566 and determine the IC50 value.
Visualizations
Caption: Dual action of SKF-83566 on D1 receptor and DAT.
Caption: Workflow for characterizing SKF-83566 effects on DAT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SKF-83566 hydrobromide stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SKF-83566 hydrobromide. Below you will find details on its stability, storage, and handling, as well as a troubleshooting guide and frequently asked questions to ensure the success of your experiments.
Stability and Storage
Proper storage and handling of this compound are critical to maintain its integrity and activity. Both the solid compound and its solutions have specific storage requirements.
Solid Compound
| Parameter | Recommendation | Stability Period |
| Storage Temperature | Store desiccated at -20°C.[1] | At least 4 years.[1] |
| Shipping Temperature | Shipped at ambient temperature, can be shipped with blue ice.[2][3] | Not specified |
Stock Solutions
It is recommended to prepare fresh solutions for immediate use, especially for in vivo experiments.[4] If stock solutions must be prepared in advance, they should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
| Solvent | Storage Temperature | Stability Period |
| DMSO | -80°C | Up to 2 years.[4] |
| DMSO | -20°C | Up to 1 year.[4] |
Note: While some sources suggest stock solutions can be kept for several months at -20°C, it is best practice to use them as soon as possible.[5]
Solubility Data
| Solvent | Maximum Concentration | Special Conditions |
| DMSO | 100 mM (41.31 mg/mL)[6] | - |
| Water | 5 mM | Requires gentle warming and sonication in an ultrasonic bath.[5] |
| Water | Insoluble (at higher concentrations).[3] | - |
Experimental Protocols
General Protocol for Preparing Stock Solutions
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Vortex briefly to mix. If necessary, sonicate or gently warm the solution to ensure complete dissolution.
-
For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then perform a serial dilution in the aqueous buffer of choice.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
General Protocol for Use in Cell Culture
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in your cell culture medium.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells (typically ≤ 0.1%).
-
Add the diluted compound to your cell culture plates and incubate for the desired period.
-
Always include a vehicle control (culture medium with the same concentration of solvent) in your experimental setup.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound is not dissolving in aqueous solution.
A1: this compound has limited solubility in water.[3] For aqueous preparations, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it in your aqueous buffer.[7] Gentle warming and sonication can also aid in the dissolution in water at lower concentrations.[5]
Q2: I am observing unexpected or off-target effects in my experiment.
A2: While SKF-83566 is a potent and selective D1-like dopamine (B1211576) receptor antagonist, it is important to be aware of its other biological activities.[6][8] Notably, it also acts as a competitive inhibitor of the dopamine transporter (DAT) with an IC50 of 5.7 µM.[8][9] This dual activity could contribute to unexpected results. Additionally, it is an antagonist at the vascular 5-HT2 receptor.[6][8] Consider these additional targets when interpreting your data.
Q3: How many times can I freeze-thaw my stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[7] Aliquoting your stock solution into single-use vials is the best practice to maintain the compound's integrity.
Q4: Is this compound light sensitive?
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of SKF-83566 and a general experimental workflow.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using SKF-83566.
References
- 1. Sapphire North America [sapphire-usa.com]
- 2. SKF 83566 hydrobromide, D1 receptor antagonist (DMSO solution) (CAS 108179-91-5) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SKF 83566 hydrobromide | CAS:108179-91-5 | Selectively inhibits AC2; also a potent, selective D1-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | Dopamine Receptor | 108179-91-5 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting SKF-83566 hydrobromide solubility issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with solutions for common solubility issues encountered with SKF-83566 hydrobromide in aqueous solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the dissolution and use of this compound.
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Saline). What should I do?
A1: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited solubility. The recommended method is a two-step process: first, create a high-concentration stock solution in an organic solvent, and then dilute this stock into your final aqueous medium.
Recommended Protocol:
-
Prepare a Stock Solution: Dissolve the this compound powder in 100% Dimethyl Sulfoxide (DMSO).[1][2] It is soluble up to 100 mM in DMSO.[1][2][3]
-
Aid Dissolution (If Needed): If the compound does not dissolve immediately, you can gently warm the solution to 37°C or use a sonication bath for a few minutes.
-
Dilute into Aqueous Buffer: Once the stock solution is clear, perform a serial dilution into your target aqueous buffer to reach the final desired concentration. Add the stock solution to the buffer dropwise while vortexing to prevent precipitation.
Below is a workflow to guide you through the process.
Q2: I observed a white precipitate after diluting my DMSO stock solution into my aqueous buffer. How can I fix this?
A2: Precipitation upon dilution indicates that the compound's solubility limit has been exceeded in the final aqueous solution. Here are several strategies to overcome this:
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Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of SKF-83566 in your aqueous buffer.
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Increase Co-Solvent Percentage: You can try a formulation that includes a small amount of a solubilizing agent. For in vivo studies, a common vehicle is a mixture of DMSO, Tween 80, and saline.[4] For example, a 10:5:85 ratio of DMSO:Tween 80:Saline can be tested.[4] Note: Always run a vehicle control in your experiments to account for any effects of the solvents themselves.
-
Adjust the pH: The pH of the final solution can significantly impact the solubility of hydrobromide salts. Systematically adjust the pH of your aqueous buffer (e.g., from 6.0 to 8.0) and observe if solubility improves.
-
Use a Different Buffer: Consider using alternative buffer systems if your experimental design allows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: For creating high-concentration stock solutions, DMSO is highly recommended.[1][2] Ethanol is another option, though the maximum solubility is lower than in DMSO.[1] While it has some solubility in water (up to 5 mM), preparing a stock in an organic solvent is generally more reliable.[1]
Q2: What is the mechanism of action for SKF-83566?
A2: SKF-83566 is primarily known as a potent and selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[2][5] It also acts as an antagonist at the vascular 5-HT2 receptor and can inhibit the dopamine transporter (DAT) at higher concentrations.[5][6][7] Additionally, it shows selective inhibition of adenylyl cyclase 2 (AC2).[2][5]
Q3: How should I store this compound solutions?
A3: The powder form should be stored desiccated at room temperature or as recommended by the supplier.[2] Once dissolved in an organic solvent like DMSO, stock solutions should be stored at -20°C or -80°C for long-term stability.[4] It is recommended to use fresh dilutions in aqueous buffers for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation: Solubility Summary
The following table summarizes the maximum reported solubility of this compound in common laboratory solvents.
| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) | Reference(s) |
| DMSO | 100 mM | 41.31 mg/mL | [1][2][3] |
| Ethanol | 25 mM | 10.33 mg/mL | [1] |
| Water | 5 mM | 2.07 mg/mL | [1] |
Note: The molecular weight of this compound is 413.15 g/mol . Calculations are based on this value.[2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/Biograde DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM solution, you would need 4.13 mg.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 413.15 g/mol * 1000 mg/g = 4.13 mg/mL
-
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, proceed to the next step.
-
Aid Dissolution (Optional):
-
Warming: Place the vial in a 37°C water bath for 5-10 minutes. Vortex again.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes until the solution is clear.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
References
- 1. SKF 83566 hydrobromide, D1 receptor antagonist (CAS 108179-91-5) | Abcam [abcam.com]
- 2. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. This compound | Dopamine Receptor | 108179-91-5 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Interpreting Unexpected In Vivo Results with SKF-83566 Hydrobromide: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected in vivo results when using SKF-83566 hydrobromide. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide: Unexpected Experimental Outcomes
Q1: My in vivo administration of SKF-83566, a D1 antagonist, resulted in an unexpected increase in locomotor activity. What could be the cause?
A1: This paradoxical effect is a known complication. While SKF-83566 is a potent D1 receptor antagonist, it also functions as a competitive inhibitor of the dopamine (B1211576) transporter (DAT).[1][2][3] Inhibition of DAT leads to an increase in extracellular dopamine levels, which can stimulate other dopamine receptors, such as D2 receptors, potentially overriding the D1 blockade and resulting in increased locomotion.[2]
Experimental Confirmation: To verify if DAT inhibition is confounding your results, you can co-administer a potent and selective DAT inhibitor, like nomifensine. If the effects of SKF-83566 are occluded by the DAT inhibitor, it strongly suggests that the observed phenotype is mediated by its action on DAT.[1][2]
Q2: I observed a biphasic dose-response curve in my behavioral experiment with SKF-83566. Why is this happening?
A2: A biphasic response can arise from the compound's multiple pharmacological actions. At lower doses, the high-affinity D1 receptor antagonism may dominate, leading to an expected decrease in a D1-mediated behavior (e.g., attenuated locomotor activity).[4] However, as the dose increases, the lower-affinity inhibition of DAT may become more prominent, increasing synaptic dopamine and causing a reversal of the initial effect.[2]
Q3: My results with SKF-83566 are inconsistent with another D1 antagonist, SCH23390. Why the discrepancy?
A3: While both are D1 antagonists, their pharmacological profiles differ. SKF-83566 has significant off-target activities, including DAT inhibition and antagonism at 5-HT2 receptors, which are less pronounced with SCH23390.[3][4][5] These differences can lead to divergent in vivo outcomes. For instance, in studies on locomotor activity, SCH23390 has been shown to be more effective than SKF-83566 in attenuating locomotion.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as a potent and selective antagonist of D1-like dopamine receptors (D1 and D5).[5] However, it possesses other significant pharmacological activities that can influence experimental results.
Q2: What are the known off-target effects of SKF-83566?
A2: The most significant off-target effect is the inhibition of the dopamine transporter (DAT).[1][2] It also acts as an antagonist at vascular 5-HT2 receptors and can selectively inhibit adenylyl cyclase 2 (AC2).[3][5]
Q3: How does SKF-83566's affinity for D1 receptors compare to its affinity for DAT?
A3: SKF-83566 has a much higher affinity for D1 receptors than for DAT. However, the concentrations used in in vivo studies can be sufficient to engage DAT.[2]
Q4: Can SKF-83566 be used to study D1-D2 receptor heteromers?
A4: The existence and physiological relevance of D1-D2 receptor heteromers are still subjects of research.[6] Some studies have used related compounds like SKF-83959 to investigate these complexes, which are proposed to signal through Gαq and phospholipase C.[6][7][8] However, evidence against the existence of such signaling complexes in adult animals also exists.[6]
Q5: What are the expected effects of SKF-83566 on locomotor activity?
A5: As a D1 antagonist, the expected effect is a dose-dependent reduction in locomotor activity, rearing, and stereotypy.[4] However, due to its DAT inhibitory properties, at higher doses, it may paradoxically increase or have a less pronounced inhibitory effect on locomotion.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological data for this compound.
Table 1: Receptor and Transporter Binding Affinities
| Target | Ligand | Parameter | Value | Species | Reference |
| D1 Receptor | - | Ki | ~0.56 nM | - | [5] |
| D2 Receptor | - | KB | 2 µM | - | [5] |
| 5-HT2 Receptor | - | Ki | 11 nM | Vascular | [3][5] |
| DAT (DA uptake) | [3H]DA | IC50 | 5.7 µM | Rat | [1][2] |
| DAT (Cocaine site) | [3H]CFT | IC50 | 0.51 µM | Rat | [1][2] |
Table 2: In Vitro Functional Activity
| Assay | Parameter | Value | Species | Reference |
| Evoked DA release | EC50 | 1.3 µM | Rat | [2][3] |
| Adenylyl Cyclase 2 | - | Selective Inhibition | - | [3][5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Locomotor Activity in Rodents
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-h light/dark cycle.
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Then, place each rat in the open-field arena (e.g., 40x40x30 cm) for a 30-minute habituation period.
-
Drug Administration:
-
Dissolve this compound in sterile saline.
-
Administer the desired dose (e.g., 0.05, 0.1, 0.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Data Collection: Immediately after injection, return the animal to the open-field arena and record locomotor activity for a predefined period (e.g., 120 minutes) using an automated activity monitoring system.
-
Parameters to Measure:
-
Total distance traveled
-
Rearing frequency
-
Time spent in stereotypy
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Use appropriate statistical tests (e.g., ANOVA) to compare dose groups.
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) in Striatal Slices
-
Slice Preparation:
-
Anesthetize a rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare coronal striatal slices (e.g., 300 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
FSCV Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Position a carbon-fiber microelectrode in the dorsal striatum.
-
Apply a triangular voltage waveform (-0.4 to +1.2 V and back, at 400 V/s) to the electrode every 100 ms (B15284909) to detect dopamine.
-
-
Dopamine Release Evocation:
-
Place a bipolar stimulating electrode near the recording electrode.
-
Evoke dopamine release with a single electrical pulse (e.g., 0.1 ms duration).
-
-
Drug Application:
-
Establish a stable baseline of evoked dopamine release.
-
Bath-apply SKF-83566 at various concentrations (e.g., 1, 5, 10 µM).
-
-
Data Analysis: Measure the peak amplitude of the evoked dopamine signal and the time for the signal to decay by 50% (t50) to assess dopamine release and uptake, respectively.
Visualizations
Caption: Dual action of SKF-83566: D1 receptor antagonism and DAT inhibition.
Caption: Troubleshooting workflow for unexpected locomotor effects of SKF-83566.
References
- 1. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of dopamine D1 antagonists SCH23390 and SK&F83566 on locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Evidence against dopamine D1/D2 receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dopamine D1-D2 Receptor Heteromer Localizes in Dynorphin/Enkephalin Neurons: INCREASED HIGH AFFINITY STATE FOLLOWING AMPHETAMINE AND IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D1–D2 dopamine receptor heteromer - Wikipedia [en.wikipedia.org]
Minimizing variability in experiments with SKF-83566 hydrobromide
Welcome to the technical support center for SKF-83566 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily a potent and selective D1-like dopamine (B1211576) receptor antagonist.[1] It is known to be centrally active after systemic administration in vivo.
Q2: What are the known off-target effects of this compound?
A significant off-target effect of SKF-83566 is its action as a competitive dopamine transporter (DAT) inhibitor.[2][3][4] It also functions as an antagonist at the vascular 5-HT2 receptor and selectively inhibits adenylyl cyclase 2 (AC2).[1][5] These off-target activities can be a major source of experimental variability and data misinterpretation.[2][3][4]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to desiccate at room temperature or store at -20°C.[6][7] It is advisable to prepare fresh aqueous solutions for daily use.[2] When preparing stock solutions, always refer to the batch-specific molecular weight provided on the vial's certificate of analysis.
Q4: I'm observing an unexpected increase in extracellular dopamine levels in my experiment. What could be the cause?
This is a common issue and is likely due to the off-target effect of SKF-83566 as a dopamine transporter (DAT) inhibitor.[2][3][4] By blocking DAT, SKF-83566 prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in its extracellular concentration and a prolonged clearance time.[2][4] This effect is particularly noticeable at concentrations of 1-10 μM in vitro.[4]
Q5: How can I control for the off-target effects of SKF-83566 on the dopamine transporter (DAT)?
To determine if the observed effects are due to DAT inhibition, you can perform occlusion experiments. This involves pre-treating your sample with a more potent and selective DAT inhibitor, such as nomifensine, before applying SKF-83566.[2][3][4] If the effects of SKF-83566 are absent in the presence of the selective DAT inhibitor, it indicates that the observed results were mediated by DAT inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between experimental repeats | Inconsistent solution preparation. | Prepare fresh aqueous solutions of SKF-83566 for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Off-target effects at the concentration used. | Lower the concentration of SKF-83566 to a range where it is more selective for the D1 receptor and has minimal impact on DAT. | |
| Unexpected physiological or behavioral effects in vivo | 5-HT2 receptor antagonism. | Consider the contribution of 5-HT2 receptor blockade to your results, as this is a known off-target effect.[1][5] |
| Inhibition of adenylyl cyclase 2 (AC2). | Be aware of the selective inhibition of AC2, which could influence downstream signaling pathways.[1][5] | |
| Results are inconsistent with previous literature using D1 antagonists | Confounding effects of DAT inhibition. | Your results may be influenced by the dual action of SKF-83566 on both D1 receptors and DAT.[2][3][4] Compare your findings with studies using more selective D1 antagonists. |
Quantitative Data
Table 1: Binding Affinity and Potency of this compound
| Target | Parameter | Value | Species | Reference |
| D1-like Dopamine Receptor | Ki | ~0.56 nM | ||
| D2 Dopamine Receptor | KB | 2 µM | ||
| 5-HT2 Receptor | Ki | 11 nM | Vascular | [1] |
| Dopamine Transporter (DAT) | IC50 (DA uptake) | 5.73 µM | Rat (cells) | [1][2] |
| Dopamine Transporter (DAT) | IC50 ([3H]CFT binding) | 0.51 µM | Rat (cells) | [1][2] |
| Dopamine Transporter (DAT) | IC50 ([3H]CFT binding) | 0.77 µM | Rat (cell membranes) | [1][5] |
| Evoked Dopamine Release | EC50 | 1.3 µM | Rat (striatal slices) | [1][2] |
Experimental Protocols
Radioligand Binding Assay (for DAT Inhibition)
This protocol is adapted from studies investigating the inhibitory effect of SKF-83566 on the dopamine transporter.[2]
-
Cell Culture: Use cells expressing the rat dopamine transporter (rDAT), such as LLc-PK-rDAT cells.
-
Intact Cell [3H]DA Uptake Assay:
-
Plate LLc-PK-rDAT cells in 24-well plates.
-
Prepare an "uptake buffer" (e.g., HEPES-buffered solution).
-
Incubate the cells with varying concentrations of SKF-83566.
-
Add [3H]DA and monitor uptake for 4 minutes at 21°C.
-
Terminate the assay with ice-cold buffer and wash to remove unbound radioligand.
-
Lyse the cells and measure the tritium (B154650) content using liquid scintillation.
-
-
Intact Cell [3H]CFT Binding Assay:
-
Follow the same initial steps as the uptake assay.
-
Incubate the cells with varying concentrations of SKF-83566 and the cocaine analog [3H]CFT for 15 minutes at 21°C.
-
Terminate and wash as described above.
-
Measure the bound tritium.
-
-
Membrane Preparation Binding Assay:
-
Prepare membrane suspensions from LLc-PK-rDAT cells.
-
Incubate the membrane preparation with varying concentrations of SKF-83566 and [3H]CFT.
-
Define non-specific binding using 100 µM cocaine.
-
Separate bound and free radioligand by filtration.
-
Measure the radioactivity on the filters.
-
Fast-Scan Cyclic Voltammetry (FSCV)
This protocol is based on methods used to measure evoked dopamine release in rat striatal slices.[2]
-
Slice Preparation:
-
Anesthetize an adult male Sprague-Dawley rat.
-
Prepare coronal brain slices (e.g., 300 µm thick) containing the striatum in ice-cold artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in aCSF at room temperature.
-
-
FSCV Recording:
-
Place a brain slice in a recording chamber superfused with aCSF.
-
Position a carbon-fiber microelectrode in the dorsal striatum.
-
Apply a triangular waveform potential to the electrode.
-
Evoke dopamine release using a bipolar stimulating electrode placed near the recording electrode.
-
Record the resulting current, which is proportional to the dopamine concentration.
-
-
Drug Application:
-
Establish a stable baseline of evoked dopamine release.
-
Bath-apply SKF-83566 at the desired concentration (e.g., 0.1-10 µM).
-
Record the changes in peak evoked dopamine concentration and the clearance rate.
-
Visualizations
Caption: D1 receptor signaling pathway and the antagonistic action of SKF-83566.
Caption: Workflow to test for off-target DAT inhibition by SKF-83566.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. SKF 83566 hydrobromide, D1 receptor antagonist (DMSO solution) (CAS 108179-91-5) | Abcam [abcam.com]
- 7. Sapphire North America [sapphire-usa.com]
Impact of SKF-83566 hydrobromide on serotonin receptor activity in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SKF-83566 hydrobromide in experiments involving serotonin (B10506) receptor activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound and what are its known off-target effects on serotonin receptors?
A1: this compound is primarily a potent and selective D1-like dopamine (B1211576) receptor antagonist.[1][2] However, it is crucial to be aware of its significant off-target activities. Notably, it acts as a competitive antagonist at the vascular 5-HT2 receptor with a Ki of 11 nM.[1][3] It also functions as a competitive inhibitor of the dopamine transporter (DAT).[3]
Q2: I am observing effects in my experiment that are inconsistent with D1 receptor antagonism. Could this be due to SKF-83566's effect on serotonin receptors?
A2: Yes, it is highly possible. Given that this compound is a known antagonist at 5-HT2 receptors, any unexpected results, particularly in systems where 5-HT2 receptors are expressed, could be attributable to this off-target effect.[1] We recommend running control experiments with a more selective 5-HT2 antagonist to dissect the observed effects.
Q3: What is the solubility and recommended storage for this compound?
A3: this compound is soluble in DMSO up to 100 mM.[1] For storage, it is recommended to desiccate the solid compound at room temperature. Stock solutions in DMSO can be stored at -20°C for the short term.[2] Always refer to the manufacturer's specific instructions for the lot you are using.
Troubleshooting Guides
Issue 1: Inconsistent results in 5-HT2 receptor binding assays.
-
Possible Cause: Improper buffer composition or incubation time.
-
Troubleshooting Steps:
-
Verify Buffer Composition: Ensure the binding buffer composition is appropriate for 5-HT2 receptors. A common buffer is 50 mM Tris-HCl, pH 7.4.
-
Optimize Incubation Time: The time to reach binding equilibrium can vary. Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.
-
Check Radioligand Concentration: Use a radioligand concentration at or below its Kd for the receptor to ensure accurate determination of the competitor's Ki.
-
Issue 2: Unexpected agonist-like effects observed in functional assays.
-
Possible Cause: This is unlikely with SKF-83566 at 5-HT2 receptors as it is a known antagonist. However, complex cellular signaling could lead to unexpected downstream effects. Another possibility is an issue with the experimental setup.
-
Troubleshooting Steps:
-
Confirm Antagonism: Run a classic antagonist dose-response curve against a known 5-HT2 agonist (e.g., serotonin) to confirm the inhibitory effect of SKF-83566 in your system.
-
Rule out Contamination: Ensure that the this compound stock solution is not contaminated with any agonists.
-
Consider Biased Agonism of the Primary Agonist: The primary agonist you are using might be a biased agonist, and SKF-83566 could be differentially affecting signaling pathways.
-
Issue 3: High background signal in functional assays (e.g., Calcium Flux, IP1 accumulation).
-
Possible Cause: Cell health issues, inappropriate dye loading, or high basal activity of the signaling pathway.
-
Troubleshooting Steps:
-
Assess Cell Viability: Ensure cells are healthy and not overgrown.
-
Optimize Dye Loading: For calcium flux assays, optimize the concentration of the calcium-sensitive dye and the loading time to maximize signal-to-noise.
-
Check for Basal Activity: Some cell lines may have high basal IP1 levels. Ensure you are subtracting this basal level from your stimulated measurements.
-
Data Presentation
Table 1: Binding Affinities and Potencies of this compound
| Target | Parameter | Value | Species | Assay Type |
| D1-like Dopamine Receptor | Ki | ~0.56 nM | - | Radioligand Binding |
| D2 Dopamine Receptor | KB | 2 µM | - | Functional Assay |
| 5-HT2 Receptor (vascular) | Ki | 11 nM | Rabbit | Radioligand Binding |
| Dopamine Transporter (DAT) | IC50 | 5.7 µM | Rat | [3H]DA Uptake |
| Adenylyl Cyclase 2 (AC2) | - | Selective Inhibition | Rabbit | Functional Assay |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.
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Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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96-well filter plates (GF/C filters, pre-soaked in 0.3% PEI).
-
Scintillation cocktail and a microplate scintillation counter.
Methodology:
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Prepare serial dilutions of this compound in binding buffer.
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In a 96-well plate, add in the following order:
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Total Binding: 50 µL Binding Buffer, 50 µL [3H]Ketanserin, 100 µL membrane suspension.
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Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin), 50 µL [3H]Ketanserin, 100 µL membrane suspension.
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Test Compound: 50 µL of this compound dilution, 50 µL [3H]Ketanserin, 100 µL membrane suspension.
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-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
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Terminate the assay by rapid vacuum filtration through the pre-soaked filter plate.
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Wash the filters four times with ice-cold wash buffer.
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Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][5]
Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Antagonism
Objective: To measure the functional antagonism of this compound at the Gq-coupled 5-HT2A receptor.
Materials:
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HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay Buffer (e.g., HBSS with 20 mM HEPES).
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Serotonin (5-HT) as the agonist.
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This compound.
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Fluorescence microplate reader with kinetic reading capability.
Methodology:
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Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
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Prepare serial dilutions of this compound in assay buffer.
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Add the this compound dilutions to the cells and incubate for 15-30 minutes at room temperature.
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Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.
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Add a pre-determined EC80 concentration of serotonin to all wells and immediately begin kinetic fluorescence reading.
Data Analysis:
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Determine the peak fluorescence response for each well after agonist addition.
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Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of a known antagonist representing 100% inhibition.
-
Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.[6]
Visualizations
Caption: Interaction profile of this compound.
Caption: Workflow for 5-HT2A radioligand binding assay.
Caption: 5-HT2A receptor signaling and SKF-83566 antagonism.
References
- 1. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. SKF 83566 hydrobromide, D1 receptor antagonist (DMSO solution) (CAS 108179-91-5) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
How to account for SKF-83566 hydrobromide's effect on adenylyl cyclase 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the effects of SKF-83566 hydrobromide on adenylyl cyclase 2 (AC2). The information is presented in a question-and-answer format to directly address common issues and facilitate experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
A1: this compound is a chemical compound known to interact with multiple biological targets. It is primarily characterized as a potent and selective D1-like dopamine (B1211576) receptor antagonist.[1][2][3] However, it also functions as a competitive inhibitor of the dopamine transporter (DAT) and as a selective inhibitor of adenylyl cyclase 2 (AC2).[1][2] It has been shown to be inactive against adenylyl cyclase isoforms 1 and 5.[2][3]
Q2: What is the mechanism of SKF-83566's effect on adenylyl cyclase 2?
A2: Current research suggests that SKF-83566 inhibits adenylyl cyclase 2 through an allosteric mechanism. A molecular modeling study has indicated that the (S)-enantiomer of SKF-83566 binds to a site distinct from the ATP catalytic site, inducing a conformational change that likely prevents the proper formation of cAMP.[4]
Q3: What is the potency of this compound on its various targets?
A3: The potency of SKF-83566 varies for its different targets. It is a highly potent D1-like dopamine receptor antagonist. It acts as a competitive inhibitor of the dopamine transporter (DAT). While it is known to be a selective inhibitor of adenylyl cyclase 2 (AC2), a specific IC50 value for this interaction is not consistently reported in publicly available literature. Researchers are advised to perform a dose-response curve to determine the precise IC50 under their specific experimental conditions.
| Target | Parameter | Value | Reference |
| D1-like Dopamine Receptor | K_i | ~0.56 nM | [2][3] |
| Dopamine Transporter (DAT) | IC50 | 5.7 µM | [1] |
| 5-HT2 Receptor | K_i | 11 nM | [2][3] |
| Adenylyl Cyclase 2 (AC2) | IC50 | Not consistently reported |
Q4: How is adenylyl cyclase 2 typically activated?
A4: Adenylyl cyclase 2 (AC2) is a membrane-bound enzyme that synthesizes the second messenger cyclic AMP (cAMP). Its activity is stimulated by the Gαs and Gβγ subunits of heterotrimeric G-proteins. Unlike some other adenylyl cyclase isoforms, AC2 is insensitive to calcium/calmodulin.
Signaling and Experimental Workflow Diagrams
References
- 1. "Development of a High-Throughput Screening Paradigm for the Discovery " by Jason M. Conley, Cameron S. Brand et al. [digitalcommons.chapman.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ensuring selective D1 receptor antagonism with SKF-83566 hydrobromide
Welcome to the technical support center for SKF-83566 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the selective D1 receptor antagonism in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the D1-like dopamine (B1211576) receptors (D1 and D5). Its primary mechanism of action is to block the activation of these receptors by dopamine and other agonists. It is a centrally active compound following systemic administration.
Q2: What are the known off-target effects of SKF-83566?
While potent for D1-like receptors, SKF-83566 has several documented off-target activities that are critical to consider during experimental design and data interpretation:
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Dopamine Transporter (DAT) Inhibition: SKF-83566 is a competitive inhibitor of the dopamine transporter (DAT).[1][2][3] This can lead to an increase in extracellular dopamine concentrations, which may confound results attributed solely to D1 receptor blockade.[2][3]
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5-HT2 Receptor Antagonism: It also acts as an antagonist at vascular 5-HT2 receptors.[1]
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Adenylyl Cyclase 2 (AC2) Inhibition: SKF-83566 selectively inhibits adenylyl cyclase 2 (AC2), while being inactive against AC1 or AC5.[1][4]
Q3: What is the solubility and recommended storage for this compound?
This compound is soluble in DMSO up to 100 mM. For long-term storage, it should be desiccated at room temperature. Once in solution, for example in DMSO, it should be stored at -20°C.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected increase in extracellular dopamine levels or prolonged dopamine clearance time. | Inhibition of the dopamine transporter (DAT) by SKF-83566.[2][3] | 1. Control Experiment: Include a control group treated with a potent and selective DAT inhibitor (e.g., nomifensine) to determine the extent to which DAT inhibition contributes to the observed effect.[2] 2. Dose Consideration: Use the lowest effective concentration of SKF-83566 to minimize DAT inhibition while still achieving D1 receptor antagonism. 3. Alternative Antagonist: Consider using a different D1 antagonist with a lower affinity for DAT if DAT inhibition is a significant concern for the experimental paradigm. |
| Results are inconsistent with known D1 receptor signaling pathways. | Off-target effects on 5-HT2 receptors or adenylyl cyclase 2 may be influencing the results.[1] | 1. Receptor Selectivity Profiling: If possible, perform counter-screening experiments to assess the effect of SKF-83566 on 5-HT2 receptor and AC2 activity in your specific experimental system. 2. Literature Review: Thoroughly review the literature for the expression and function of these off-target molecules in your model system to anticipate potential confounding effects. |
| Difficulty dissolving the compound. | Improper solvent or concentration. | This compound is soluble up to 100 mM in DMSO. Ensure you are using an appropriate stock concentration and that the final concentration in your aqueous experimental buffer does not cause precipitation. For in vivo studies, specific formulations may be required.[5] |
| Observed effects do not align with D1 receptor antagonism. | The enantiomeric specificity of the compound may be a factor. | Ensure you are using the correct and pure enantiomer of SKF-83566, as stereoselectivity is important for its antagonist activity at the D1 receptor.[6] |
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of SKF-83566 for its primary target and key off-targets.
Table 1: Receptor and Transporter Binding Affinity
| Target | Parameter | Value | Reference |
| D1-like Dopamine Receptor | Ki | ~0.4 - 0.56 nM | |
| D2 Dopamine Receptor | KB | 2 µM | |
| 5-HT2 Receptor | Ki | 11 nM | [1] |
Table 2: Dopamine Transporter (DAT) Inhibition
| Parameter | Cell Type | Value | Reference |
| IC50 ([3H]DA uptake) | LLc-PK cells expressing rat DAT | 5.7 µM | [2][3] |
| IC50 ([3H]CFT binding) | LLc-PK cells expressing rat DAT | 0.51 µM | [2][3] |
| EC50 (increase in peak evoked [DA]o) | Rat striatal slices | 1.3 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for D1 Receptor Occupancy
This protocol is a general guideline for determining the binding of SKF-83566 to D1 receptors in vitro.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the D1 dopamine receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high D1 receptor density (e.g., striatum).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a D1-selective radioligand (e.g., [3H]-SCH23390).
-
Add increasing concentrations of this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of SKF-83566 by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Measuring Dopamine Release and Uptake in Brain Slices
This protocol allows for the real-time measurement of dopamine dynamics and can be used to assess the effects of SKF-83566 on both D1 receptors and DAT.
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., dorsal striatum) of a rodent.[2] Maintain slices in artificial cerebrospinal fluid (aCSF).
-
Electrode Placement: Place a carbon-fiber microelectrode in the striatal slice to detect dopamine.
-
Stimulation: Use a stimulating electrode to evoke dopamine release.
-
FSCV Recording: Apply a triangular waveform potential to the carbon-fiber electrode and record the resulting current. Dopamine has a characteristic oxidation and reduction peak that can be identified.
-
Baseline Recording: Record baseline dopamine release and uptake kinetics in response to electrical stimulation.
-
Drug Application: Bath-apply SKF-83566 at the desired concentration.
-
Post-Drug Recording: After a sufficient incubation period, record dopamine release and uptake again.
-
Data Analysis: Analyze changes in the peak height of the dopamine signal (release) and the decay rate (uptake). An increase in peak height and a slowing of the decay rate would be consistent with DAT inhibition.[2]
Visualizations
Caption: Canonical D1 receptor signaling pathway and the antagonistic action of SKF-83566.
Caption: A troubleshooting workflow for unexpected results when using SKF-83566.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of the enantiomers of SK&F 83566 as specific and stereoselective antagonists at the striatal D-1 dopamine receptor: comparisons with the D-2 enantioselectivity of Ro 22-1319 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SKF-83566 Hydrobromide and SCH-23390 as D1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used dopamine (B1211576) D1 receptor antagonists, SKF-83566 hydrobromide and SCH-23390. The following sections detail their binding profiles, in vivo effects, and the experimental methodologies used to characterize these compounds, offering a valuable resource for selecting the appropriate tool for preclinical research.
Data Presentation: A Side-by-Side Comparison
The quantitative data for SKF-83566 and SCH-23390 are summarized below, highlighting their affinities for the D1 receptor and other relevant targets.
| Parameter | This compound | SCH-23390 | Reference |
| D1 Receptor Binding Affinity (Ki) | ~0.56 nM | 0.2 - 0.3 nM | [1][2] |
| D2 Receptor Binding Affinity (KB/Ki) | 2 µM | >500-fold lower affinity than for D1 | [1][3] |
| 5-HT2 Receptor Binding Affinity (Ki) | 11 nM | High affinity (9.3 nM for 5-HT2C) | [1][4] |
| Dopamine Transporter (DAT) Inhibition (IC50) | 5.7 µM | Not a primary target | [5] |
In Vivo Effects: Locomotor Activity
A key functional output of D1 receptor antagonism is the modulation of locomotor activity. A direct comparison in rats demonstrated that both antagonists reduce locomotion, with SCH-23390 being more potent.
| Behavior | This compound | SCH-23390 | Key Findings | Reference |
| Linear Locomotion | Dose-dependent attenuation | More effective than SKF-83566 in attenuating locomotion | Both compounds reduce locomotor activity, indicating effective D1 receptor blockade in vivo. | [6] |
| Rearing | Dose-dependent attenuation | More effective than SKF-83566 in attenuating rearing behavior | Consistent with D1 receptor involvement in exploratory behaviors. | [6] |
| Stereotypy | Dose-dependent attenuation | More effective than SKF-83566 in reducing stereotypy | Highlights the role of D1 receptors in mediating stereotypic behaviors. | [6] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is fundamental for determining the binding affinity (Ki) of unlabeled ligands, such as SKF-83566 and SCH-23390, for the D1 receptor.
1. Membrane Preparation:
-
Source: Rat striatal tissue, known for its high density of D1 receptors.
-
Procedure:
-
Dissect and homogenize striatal tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in an appropriate assay buffer.
-
2. Binding Assay:
-
Radioligand: [3H]-SCH-23390, a high-affinity D1 antagonist.
-
Procedure:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of [3H]-SCH-23390, and varying concentrations of the unlabeled competitor drug (SKF-83566 or unlabeled SCH-23390).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radioactive D1 antagonist (e.g., cis(Z)-flupenthixol).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the competitor drug.
-
Plot the specific binding as a function of the competitor drug concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Locomotor Activity Assay
This assay assesses the functional consequences of D1 receptor antagonism on spontaneous movement in rodents.
1. Animal Acclimation:
-
House male rats in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimate to the testing room for at least one hour before the experiment.
2. Drug Administration:
-
Dissolve this compound and SCH-23390 in a suitable vehicle (e.g., saline).
-
Administer the drugs via a specific route (e.g., intraperitoneal injection) at various doses. A vehicle-only group serves as the control.
3. Open Field Test:
-
Place each rat individually into an open-field arena, which is a square box equipped with infrared beams to automatically track movement.
-
Record locomotor activity, including horizontal movements (line crossings), vertical movements (rearing), and stereotyped behaviors, for a set duration (e.g., 2 hours).
4. Data Analysis:
-
Quantify the recorded behaviors for each animal.
-
Compare the activity levels of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate dose-response curves to compare the potency of SKF-83566 and SCH-23390 in reducing locomotor activity.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
The canonical signaling pathway for the D1 receptor involves the activation of Gαs/olf, leading to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: D1 Receptor Signaling Cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Radioligand Binding Workflow.
Experimental Workflow: In Vivo Locomotor Activity
This diagram illustrates the general procedure for assessing the effects of D1 antagonists on rodent locomotor activity.
Caption: Locomotor Activity Workflow.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the enantiomers of SK&F 83566 as specific and stereoselective antagonists at the striatal D-1 dopamine receptor: comparisons with the D-2 enantioselectivity of Ro 22-1319 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of SKF-83566 and Other Benzazepine Derivatives for Dopamine Receptor Research
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological and functional characteristics of SKF-83566 in comparison to other key benzazepine derivatives. This guide provides a detailed examination of their binding affinities, functional activities, and signaling pathways, supported by experimental data and detailed methodologies.
Benzazepine derivatives represent a critical class of compounds for investigating the function and therapeutic potential of dopamine (B1211576) receptors. Among these, SKF-83566 has been widely utilized as a selective antagonist for the D1-like dopamine receptor family. However, a nuanced understanding of its pharmacological profile, including its off-target effects, is essential for the accurate interpretation of experimental results. This guide provides a comparative analysis of SKF-83566 with other notable benzazepine derivatives, namely the D1-like receptor antagonist SCH 23390 and the D1-like receptor partial agonist SKF-83959, to aid researchers in selecting the most appropriate tool for their studies.
Comparative Pharmacological Profile
The selection of a specific benzazepine derivative should be guided by its unique binding and functional profile at various receptors. While SKF-83566 is a potent D1-like receptor antagonist, it also exhibits significant affinity for the serotonin (B10506) 5-HT2A receptor and the dopamine transporter (DAT), which can confound experimental outcomes.[1][2] In contrast, SCH 23390 offers higher selectivity for D1-like receptors over D2-like receptors and other monoaminergic targets, although it also displays affinity for 5-HT2C receptors.[3][4] SKF-83959 presents a more complex profile as a partial agonist at D1-like receptors, with some studies suggesting it may preferentially activate Gq/11-PLC signaling pathways, a topic of ongoing research and debate.[5][6][7][8]
Table 1: Comparative Binding Affinities (Ki, nM) of Benzazepine Derivatives at Dopamine and Serotonin Receptors
| Compound | D1 Receptor | D2 Receptor | D5 Receptor | 5-HT2A Receptor | 5-HT2C Receptor | Dopamine Transporter (DAT) |
| SKF-83566 | ~0.56 | ~2000 | - | 11 | - | 510 (IC50) |
| SCH 23390 | 0.2 | >5000 | 0.3 | High Affinity | 9.3 | - |
| SKF-83959 | 1.18 | 920 | 7.56 | 88 | - | - |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. The DAT value for SKF-83566 is an IC50 value from a binding study with a cocaine analog.[1]
Table 2: Comparative Functional Activities (IC50/EC50, nM) of Benzazepine Derivatives
| Compound | Functional Activity | D1-mediated Adenylyl Cyclase | D1-mediated Phospholipase C |
| SKF-83566 | Antagonist | Potent Antagonist (IC50 not specified) | - |
| SCH 23390 | Antagonist | Potent Antagonist (IC50 ~0.5-1) | No direct activation |
| SKF-83959 | Partial Agonist | Partial Agonist (EC50 ~10-100) | Contradictory reports (potential activation) |
Note: Functional activity values are approximate and can vary between different assay systems.
Signaling Pathways and Functional Selectivity
Dopamine D1-like receptors are canonically coupled to the Gs/α-olf G-protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, evidence suggests that they can also signal through Gq/11 proteins, activating phospholipase C (PLC) and leading to the mobilization of intracellular calcium. The functional selectivity of different benzazepine derivatives for these pathways is a critical area of investigation.
SKF-83566 and SCH 23390 are generally considered antagonists of the canonical Gs/cAMP pathway. The functional profile of SKF-83959 is more complex, with some studies reporting it to be a biased agonist that preferentially activates the Gq/PLC pathway, potentially through the formation of D1-D2 receptor heterodimers or via D5 receptors.[6] However, other studies have contested this, suggesting its effects can be explained by its partial agonism at the canonical Gs/cAMP pathway.[8]
Experimental Protocols
Accurate and reproducible experimental design is paramount in pharmacological research. Below are detailed methodologies for key in vitro and in vivo assays used to characterize benzazepine derivatives.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]SCH 23390 for D1 receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., SKF-83566).
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.
-
The reaction is incubated to equilibrium and then terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of cAMP following receptor activation.
1. Cell Culture and Treatment:
-
Cells stably expressing the D1 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Cells are seeded into multi-well plates and allowed to adhere.
-
For antagonist testing, cells are pre-incubated with the test compound before stimulation with a known D1 agonist (e.g., dopamine or SKF-81297). For agonist testing, cells are directly treated with the test compound.
-
The incubation is carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. cAMP Measurement:
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
3. Data Analysis:
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.
In Vivo Behavioral Assays
Behavioral assays in animal models are crucial for understanding the physiological effects of these compounds.
1. Elevated Plus Maze (EPM):
-
This test is used to assess anxiety-like behavior in rodents.
-
The apparatus consists of two open and two enclosed arms elevated from the floor.
-
Animals are administered the test compound and placed in the center of the maze.
-
The time spent in the open arms versus the closed arms is recorded. Anxiolytic compounds typically increase the time spent in the open arms.
2. Novel Object Recognition (NOR):
-
This test evaluates learning and memory.
-
In a familiar arena, the animal is first exposed to two identical objects (training phase).
-
After a retention interval, one of the objects is replaced with a novel object (testing phase).
-
The time spent exploring the novel object versus the familiar object is measured. Animals with intact memory will spend more time exploring the novel object.
Conclusion and Recommendations
The choice between SKF-83566, SCH 23390, and SKF-83959 depends on the specific research question.
-
SKF-83566 is a potent D1-like receptor antagonist, but its significant off-target activity at the 5-HT2A receptor and DAT necessitates careful consideration and appropriate control experiments, especially in studies where these targets may play a role.[1]
-
SCH 23390 offers higher selectivity for D1-like receptors and is a suitable alternative when D1 receptor-specific antagonism is required, though its 5-HT2C receptor affinity should be noted.[3][4]
-
SKF-83959 is a valuable tool for investigating D1-like receptor partial agonism and the potential for biased signaling. However, researchers should be aware of the ongoing debate regarding its precise mechanism of action, particularly concerning PLC activation.[6][8]
By carefully considering the comparative data and methodologies presented in this guide, researchers can make informed decisions in their selection and use of benzazepine derivatives, leading to more precise and reliable findings in the field of dopamine receptor pharmacology.
References
- 1. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 3. Elevated plus maze protocol [protocols.io]
- 4. The atypical dopamine receptor agonist SKF 83959 enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of behavioural responses to SK&F 83959 in relation to 'D1-like' dopamine receptors not linked to adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EC50 - Wikipedia [en.wikipedia.org]
Validating D1 Receptor Blockade by SKF-83566 Hydrobromide Using a D1 Agonist Challenge
For Immediate Release
This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the validation of SKF-83566 hydrobromide as a dopamine (B1211576) D1 receptor antagonist. The focus is on experimental validation through the functional antagonism of a potent D1 receptor agonist, providing supporting data and detailed experimental protocols.
This compound is a potent and selective D1-like dopamine receptor antagonist. However, it is crucial to note its off-target activity as a competitive dopamine transporter (DAT) inhibitor, which can influence experimental outcomes.[1][2] This guide will explore methods to specifically validate its D1 receptor blockade in the face of this dual pharmacology.
In Vitro Validation: Antagonism of D1 Agonist-Induced cAMP Accumulation
A primary method to validate the D1 receptor antagonism of SKF-83566 is to measure its ability to inhibit the intracellular signaling cascade initiated by a D1 receptor agonist. D1 receptors are Gs-coupled, and their activation leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP). The D1 agonist SKF-81297 is commonly used to stimulate this pathway.
Quantitative Data Summary
| Parameter | This compound | SKF-81297 (D1 Agonist) | Notes |
| Binding Affinity (Ki) | ~0.4 - 0.56 nM for D1 receptors | Not Applicable | Demonstrates high affinity for the D1 receptor. |
| Functional Antagonism | SKF-83566 competitively inhibits the effects of D1 agonists. | ||
| Off-Target Activity | IC50 of 5.7 µM for DAT inhibition | Not Applicable | This is a key consideration in experimental design.[1][2] |
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol describes a method to quantify the antagonistic effect of SKF-83566 on SKF-81297-induced cAMP production in a cell line stably expressing the human D1 dopamine receptor (e.g., CHO-D1 or HEK293-D1 cells).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D1 dopamine receptor
-
Cell Culture Medium (e.g., Ham's F-12K with 10% FBS)
-
Stimulation Buffer (e.g., HBSS with 0.1% BSA, pH 7.4)
-
This compound
-
SKF-81297 hydrochloride (D1 agonist)
-
cAMP assay kit (e.g., TR-FRET, HTRF, or Luciferase-based)
-
384-well white microplates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)
Procedure:
-
Cell Preparation: Culture the D1-expressing cells to 80-90% confluency. Harvest the cells and resuspend them in Stimulation Buffer to the desired density.
-
Antagonist Pre-incubation: Add various concentrations of this compound to the wells of the 384-well plate.
-
Cell Addition: Add the cell suspension to the wells containing the antagonist and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the D1 agonist SKF-81297 (typically at its EC80 concentration to ensure a robust signal) to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
cAMP Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The inhibitory effect of SKF-83566 is determined by the reduction in the SKF-81297-induced signal. Calculate the IC50 value for SKF-83566 by performing a concentration-response curve.
In Vivo Validation: Blockade of D1 Agonist-Induced Behavioral Effects
Validating D1 receptor blockade in a whole-animal model is essential. This can be achieved by demonstrating that pretreatment with SKF-83566 can attenuate or completely block the behavioral effects induced by the D1 agonist SKF-81297. A common behavioral paradigm is the measurement of locomotor activity.
Quantitative Data Summary
| Treatment Group | Locomotor Activity (e.g., distance traveled) | Notes |
| Vehicle + Vehicle | Baseline | Establishes the normal level of activity. |
| Vehicle + SKF-81297 | Increased | D1 agonist-induced hyperlocomotion. |
| SKF-83566 + SKF-81297 | Attenuated or Baseline | Demonstrates the blockade of the agonist's effect. |
Experimental Protocol: In Vivo Locomotor Activity
This protocol outlines a procedure to assess the ability of SKF-83566 to block SKF-81297-induced hyperlocomotion in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
SKF-81297 hydrochloride
-
Vehicle (e.g., saline or a suitable solvent)
-
Open-field activity chambers equipped with automated tracking software
-
Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)
Procedure:
-
Animal Habituation: Acclimate the rats to the open-field chambers for a set period (e.g., 30-60 minutes) for one or more days prior to the experiment to reduce novelty-induced hyperactivity.
-
Drug Administration:
-
Pretreatment: Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection). The dose range should be determined from pilot studies.
-
Agonist Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer SKF-81297 hydrochloride or vehicle.
-
-
Locomotor Activity Recording: Immediately place the animals back into the open-field chambers and record their locomotor activity for a defined period (e.g., 60-120 minutes).
-
Data Analysis: The tracking software will provide data on various parameters, including total distance traveled, rearing frequency, and time spent in different zones of the arena. Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in SKF-81297-induced hyperactivity in the group pretreated with SKF-83566 validates its D1 receptor blockade in vivo.
Visualizing the Mechanisms and Workflows
To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.
Caption: D1 Receptor Signaling Pathway and Point of Antagonism.
Caption: In Vitro cAMP Assay Experimental Workflow.
Caption: In Vivo Locomotor Activity Experimental Workflow.
References
Cross-Validation of SKF-83566 Hydrobromide Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of SKF-83566 hydrobromide with genetic models related to its primary targets: the dopamine (B1211576) D1 receptor (DRD1) and the dopamine transporter (DAT). The objective is to offer a clear cross-validation of the compound's performance against genetic manipulations, supported by experimental data and detailed protocols.
Comparative Data Analysis
The following tables summarize the key quantitative data comparing the pharmacological profile of SKF-83566 with the phenotypic characteristics of DRD1 and DAT knockout (KO) animal models.
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Primary Target/Effect | Reference |
| D1 Receptor Antagonism | ||||
| Ki | Rat | ~1-3 nM | D1 Receptor Binding Affinity | [1] |
| Dopamine Transporter (DAT) Inhibition | ||||
| IC50 (³H-DA uptake) | Rat DAT expressing cells | 5.7 µM | Inhibition of Dopamine Uptake | [2][3] |
| IC50 (³H-CFT binding) | Rat DAT expressing cells | 0.51 µM | Binding to Cocaine Site on DAT | [2][3] |
| EC50 (increase in evoked DA) | Rat Striatal Slices | 1.3 µM | Increase in Extracellular Dopamine | [1] |
| In Vitro Glioblastoma Effects | ||||
| Effect | Human GSC lines | Inhibition | Proliferation, Sphere Formation, Invasion | [4][5] |
Table 2: Cross-Validation of Behavioral Phenotypes: SKF-83566 vs. Genetic Models
| Behavioral Readout | SKF-83566 Administration (in Wild-Type Rodents) | DRD1 Knockout (KO) Rodents | DAT Knockout (KO) Rodents |
| Locomotor Activity | Dose-dependent effects; can decrease amphetamine-induced hyperactivity. | Hyperactive in a novel environment and during the dark cycle. | Pronounced spontaneous hyperactivity.[6][7] |
| Stereotyped Behavior | Can block apomorphine-induced stereotypy. | Resistant to cocaine-induced stereotypy. | Increased motor stereotypies.[6] |
| Reward Learning | Can impair conditioned place preference for drugs of abuse. | Impaired fear and reward learning.[8] | Altered reward sensitivity, reduced preference for sweet solutions.[6] |
| Cognitive Function | Can affect working memory and executive functions. | Deficits in some learning and memory tasks. | Cognitive deficits, including working memory.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices
This protocol is adapted from methodologies used to assess the effect of SKF-83566 on dopamine release and uptake.[1]
-
Slice Preparation:
-
Anesthetize a Sprague-Dawley rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Cut 300 µm coronal slices containing the dorsal striatum using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32°C.
-
Lower a carbon-fiber microelectrode into the dorsal striatum.
-
Apply a triangular voltage waveform (-0.4 to +1.2 V and back, 400 V/s) to the electrode every 100 ms.
-
Position a bipolar stimulating electrode near the recording electrode to evoke dopamine release.
-
-
Data Acquisition and Analysis:
-
Deliver a single electrical pulse to evoke dopamine release and record the resulting current.
-
Establish a stable baseline of dopamine release.
-
Bath-apply SKF-83566 at desired concentrations (e.g., 0.1-10 µM).
-
Measure the peak amplitude of the evoked dopamine signal and the time for the signal to decay by 50% (t₅₀) to assess release and uptake, respectively.
-
Glioblastoma Stem Cell (GSC) Sphere Formation Assay
This protocol is based on methods used to evaluate the effect of SKF-83566 on GSC self-renewal.[4][5]
-
Cell Culture:
-
Culture patient-derived GSCs in serum-free neural stem cell medium supplemented with EGF and FGF.
-
-
Assay Setup:
-
Dissociate GSCs into a single-cell suspension.
-
Plate cells at a low density (e.g., 1000 cells/well) in ultra-low attachment 96-well plates.
-
Treat cells with varying concentrations of SKF-83566 or vehicle control.
-
-
Sphere Formation and Analysis:
-
Incubate plates for 7-10 days to allow for sphere formation.
-
Image wells and count the number of spheres formed.
-
Sphere-forming efficiency can be calculated as (number of spheres / number of cells seeded) x 100%.
-
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol outlines the procedure for assessing the in vivo efficacy of SKF-83566 against glioblastoma, as performed in studies with DRD1 knockdown.[4][5]
-
Cell Preparation:
-
Harvest and resuspend GSCs (e.g., BG5 line) in a sterile saline solution.
-
-
Stereotactic Implantation:
-
Anesthetize immunodeficient mice (e.g., nude mice).
-
Secure the mouse in a stereotactic frame.
-
Inject GSCs into the striatum of one hemisphere.
-
-
Treatment:
-
Allow tumors to establish for a set period.
-
Administer SKF-83566 (e.g., 20 mg/kg) or vehicle control systemically (e.g., intraperitoneally) on a defined schedule.
-
-
Monitoring and Analysis:
-
Monitor animal health and tumor growth (e.g., via bioluminescence imaging if cells are luciferase-tagged).
-
At the end of the study, euthanize the animals and harvest the brains.
-
Perform histological and immunohistochemical analysis to assess tumor size and expression of relevant markers (e.g., c-Myc, UHRF1).
-
Rodent Locomotor Activity and Stereotypy Assessment
This is a general protocol for evaluating the behavioral effects of SKF-83566 or for characterizing the phenotype of knockout mice.
-
Apparatus:
-
Use open-field arenas equipped with infrared beams or video tracking software to monitor locomotor activity.
-
-
Habituation:
-
Habituate the animals to the testing room and the open-field arenas for a set period before the experiment.
-
-
Procedure:
-
Administer SKF-83566 or a vehicle control to wild-type animals, or use DRD1/DAT knockout and wild-type control mice.
-
Place each animal individually into the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) and stereotyped behaviors (e.g., sniffing, grooming, circling) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify the recorded behaviors using the automated system's software.
-
Analyze the data using appropriate statistical methods to compare between treatment groups or genotypes.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Dual mechanism of action of SKF-83566.
Caption: SKF-83566 and DRD1 knockdown converge on the c-Myc-UHRF1 pathway in glioblastoma.
Caption: Workflow for cross-validating pharmacological and genetic effects on behavior.
Discussion and Conclusion
The cross-validation of this compound's effects with genetic models reveals both consistencies and important distinctions.
Convergence of Effects: In the context of glioblastoma, both the pharmacological blockade of DRD1 by SKF-83566 and the genetic knockdown of DRD1 lead to similar downstream effects, namely the inhibition of the c-Myc-UHRF1 signaling pathway and a subsequent reduction in tumor cell proliferation and invasion.[4][5][9] This provides strong evidence that the anti-tumor effects of SKF-83566 are indeed mediated through its antagonism of the D1 receptor in this model system.
Behaviorally, the ability of SKF-83566 to block stereotypies induced by dopamine agonists in wild-type animals aligns with the resistance to cocaine-induced stereotypy observed in DRD1 knockout mice.[10] This suggests that D1 receptor signaling is a critical node for the expression of these repetitive behaviors, and that SKF-83566 effectively targets this node.
Divergence and Off-Target Considerations: A significant point of divergence arises from SKF-83566's inhibition of the dopamine transporter (DAT).[1][2][3] While DRD1 knockout mice exhibit hyperactivity in novel environments, DAT knockout mice display a more profound and sustained hyperlocomotive phenotype.[6][7] The DAT inhibitory action of SKF-83566 (IC50 of 5.7 µM for dopamine uptake) is less potent than its D1 receptor antagonism (Ki of ~1-3 nM).[1][2][3] However, this off-target effect could confound the interpretation of behavioral studies, particularly at higher doses, as DAT inhibition would be expected to increase synaptic dopamine and potentially counteract the effects of D1 receptor blockade. This highlights the importance of using SKF-83566 at concentrations that are selective for D1 receptors over the DAT.
Comparison with Alternatives: SCH-23390 is another widely used D1 receptor antagonist. While both compounds are potent D1 antagonists, they exhibit different off-target profiles. For instance, both have been shown to have affinity for serotonin (B10506) 5-HT2 receptors.[11] More recent evidence suggests that SCH-23390 also functions as an allosteric modulator of the Sigma-1 receptor, an effect not yet characterized for SKF-83566.[12] The choice between these antagonists should therefore be guided by the specific experimental context and a consideration of their respective secondary targets.
Conclusion: The cross-validation of SKF-83566 with genetic models provides a powerful approach to understanding its mechanism of action. The convergence of effects in the glioblastoma model strongly supports on-target activity. However, the compound's off-target inhibition of DAT necessitates careful dose selection and interpretation of in vivo behavioral data. For researchers studying dopamine signaling, this guide underscores the value of integrating pharmacological and genetic approaches to dissect the complex roles of dopamine receptors and transporters in health and disease. Future studies directly comparing the behavioral effects of SKF-83566 in wild-type animals with the phenotypes of both DRD1 and DAT knockout mice within the same experimental paradigms would be invaluable for a more complete cross-validation.
References
- 1. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Phenotyping of Dopamine Transporter Knockout Rats: Compulsive Traits, Motor Stereotypies, and Anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of D1 receptor knockout on fear and reward learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SCH 23390 and SK&F 83566 are antagonists at vascular dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of SKF-83566 Hydrobromide and Other D1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of SKF-83566 hydrobromide, a selective D1-like dopamine (B1211576) receptor antagonist, with other prominent D1 antagonists, namely SCH-23390 and ecopipam (B1671091). The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their preclinical and clinical investigations.
Executive Summary
Dopamine D1 receptor antagonists are critical tools for investigating the role of the D1 receptor in various physiological and pathological processes, including motor control, reward, and neuropsychiatric disorders. SKF-83566, SCH-23390, and ecopipam are among the most studied D1 antagonists. While all three compounds exhibit high affinity for the D1 receptor, they differ in their selectivity, off-target effects, and in vivo efficacy profiles. This guide summarizes their key characteristics, presents comparative in vivo data, and provides detailed experimental protocols for relevant assays.
In Vitro Pharmacological Profiles
A crucial starting point for comparing these antagonists is their in vitro binding affinities for dopamine and other neurotransmitter receptors. This data provides insights into their potency and potential for off-target effects.
| Compound | D1 (Ki, nM) | D5 (Ki, nM) | D2 (Ki, nM) | Selectivity (D2/D1) | Other Notable Affinities |
| This compound | ~0.56 | Data not readily available | 2000 | ~3571 | 5-HT2 receptor affinity, competitive dopamine transporter (DAT) inhibitor (IC50 = 5.7 µM)[1] |
| SCH-23390 | 0.2 | 0.3 | >1000 | >5000 | High affinity for 5-HT2 and 5-HT1C receptors; potent agonist at 5-HT2C receptors[1][2] |
| Ecopipam (SCH-39166) | 1.2 | 2.0 | >1000 | >833 | Negligible affinity for 5-HT sites[1] |
In Vivo Efficacy: A Comparative Overview
The in vivo effects of these D1 antagonists have been characterized in a variety of behavioral and physiological assays. The following sections and tables summarize key findings.
Locomotor Activity
D1 receptor antagonists are known to modulate locomotor activity. Comparative studies provide a direct measure of their in vivo potency and efficacy.
In a head-to-head comparison, both SKF-83566 and SCH-23390 were shown to attenuate linear locomotion, rearing, and stereotypy in rats in a dose- and time-dependent manner. The effects were relatively brief, with SCH-23390 being more effective than SKF-83566 on each of these behaviors[3].
| Compound | Animal Model | Dose Range | Effect on Locomotor Activity | Reference |
| This compound | Rat | Not specified | Attenuated linear locomotion, rearing, and stereotypy | [3] |
| SCH-23390 | Rat | 0.01-1.0 mg/kg | Dose-dependent suppression of locomotor activity and rearing | [4] |
| Ecopipam | Mouse | Not specified | Generally associated with a lack of extrapyramidal side effects often seen with D2 antagonists | [1] |
Catalepsy Induction
Catalepsy, a state of motor immobility, is a classic behavioral effect associated with dopamine receptor blockade.
Studies have shown that the selective D1 antagonist SCH-23390 produces dose-dependent catalepsy in rats, as measured by the vertical grid test.
Clinical Efficacy: Ecopipam in Tourette Syndrome
Ecopipam has undergone extensive clinical investigation, particularly for the treatment of Tourette Syndrome (TS).
A systematic review and meta-analysis of clinical trials concluded that ecopipam is effective in reducing the severity of tics in individuals with TS and has a good safety profile[5]. In a 12-month open-label extension study, ecopipam was well-tolerated and demonstrated sustained efficacy in reducing TS symptom severity and improving quality of life in children and adolescents[6]. A phase 2b trial showed a significant reduction in tic scores at 12 weeks compared to placebo, without the movement disorder or metabolic side effects commonly associated with antipsychotics[7]. The most recent phase 3 study also met its primary and secondary endpoints, showing a significant reduction in relapse rates for both pediatric and adult patients with TS[8].
| Study Type | Patient Population | Dosage | Primary Outcome | Key Findings | Reference |
| Phase 3 Clinical Trial | Pediatric and Adult TS patients | Not specified | Time to relapse | 41.9% relapse on ecopipam vs. 68.1% on placebo in pediatric patients | [8] |
| Systematic Review & Meta-analysis | Tourette Syndrome patients | Varied | Reduction in Yale Global Tic Severity Scale (YGTSS) scores | Statistically significant reduction in tic severity with a good safety profile | [5] |
| 12-Month Open-Label Extension | Children and adolescents with TS | Target of 1.8 mg/kg/day | Long-term safety and efficacy | Well-tolerated with sustained reduction in tic severity and improved quality of life | [6] |
| Phase 2b Randomized Controlled Trial | Children and adolescents with TS | Not specified | Change in YGTSS total tic score at 12 weeks | 30% reduction in tic severity compared to placebo | [7] |
Experimental Protocols
Rodent Locomotor Activity Assay
Objective: To assess the effect of D1 antagonists on spontaneous locomotor activity.
Materials:
-
Locomotor activity chambers (e.g., clear acrylic boxes with infrared beams)
-
Test animals (e.g., rats or mice)
-
This compound, SCH-23390, or ecopipam
-
Vehicle (e.g., saline)
-
Syringes for injection
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Vehicle Administration: Inject the animals with the vehicle and place them individually into the locomotor activity chambers.
-
Baseline Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes) to establish a baseline.
-
Drug Administration: On a separate day, administer the D1 antagonist at the desired dose(s).
-
Test Recording: Immediately after injection, place the animals back into the chambers and record locomotor activity for the same duration as the baseline recording.
-
Data Analysis: Compare the locomotor activity data between the vehicle and drug-treated groups.
Conditioned Place Preference (CPP) Protocol
Objective: To evaluate the rewarding or aversive properties of a drug by association with a specific environment.
Materials:
-
Conditioned Place Preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)
-
Test animals (e.g., rats or mice)
-
Test compound (e.g., a drug of abuse)
-
D1 antagonist (SKF-83566, SCH-23390, or ecopipam)
-
Vehicle
-
Syringes for injection
-
Video tracking software
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, place each animal in the central compartment (if applicable) and allow free access to all compartments for a set time (e.g., 15-20 minutes). Record the time spent in each compartment to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
Drug Pairing: On alternating days, administer the rewarding drug and confine the animal to one of the main compartments (e.g., the initially non-preferred one).
-
Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite compartment.
-
To test the effect of the D1 antagonist, administer it prior to the rewarding drug on the drug-pairing days.
-
-
Post-conditioning (Test): The day after the last conditioning session, place the animal in the central compartment with free access to all compartments (in a drug-free state). Record the time spent in each compartment for a set duration.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference. A blockade of this preference by the D1 antagonist suggests it has attenuated the rewarding effects of the drug.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Simplified Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for In Vivo Antagonist Evaluation
Caption: General workflow for in vivo evaluation of a D1 antagonist.
Logical Comparison of D1 Antagonists
Caption: Key distinguishing features of the D1 antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dopamine D1 antagonists SCH23390 and SK&F83566 on locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Ecopipam in Patients with Tourette Syndrome: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Effect of 12-Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. neurologylive.com [neurologylive.com]
Unveiling the Selectivity of SKF-83566 Hydrobromide: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a pharmacological tool is paramount. This guide provides a comprehensive review of the selectivity profile of SKF-83566 hydrobromide, a potent dopamine (B1211576) D1-like receptor antagonist. To offer a clearer perspective on its performance, we present a direct comparison with the well-established D1-like antagonist, SCH-23390, supported by experimental data and detailed methodologies.
This compound is a widely utilized research compound for investigating the roles of D1-like dopamine receptors (D1 and D5) in various physiological and pathological processes. Its utility, however, is intrinsically linked to its selectivity – its ability to bind to its intended target with high affinity while minimizing interactions with other receptors and cellular components. This guide delves into the binding and functional characteristics of SKF-83566, offering a clear comparison to help researchers make informed decisions in their experimental designs.
At a Glance: Comparative Selectivity Profiles
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of SKF-83566 and SCH-23390 for a range of molecular targets. Lower values indicate higher affinity or potency.
Table 1: Dopamine Receptor Subtype Affinities
| Compound | D1 (Ki, nM) | D2 (Ki/KB, µM) | D5 (Ki, nM) | D1/D2 Selectivity Ratio |
| SKF-83566 | ~0.56[1] | 2[1] | No specific data found | ~3571 |
| SCH-23390 | 0.2[2][3] | >1 (low affinity)[4] | 0.3[2][3] | >5000 |
Table 2: Off-Target Binding and Functional Activity
| Target | SKF-83566 | SCH-23390 |
| 5-HT2 Receptor | Ki = 11 nM[1][5] | High affinity[2][3] |
| 5-HT1C Receptor | No specific data found | High affinity[2] |
| Dopamine Transporter (DAT) | IC50 = 5.7 µM (uptake inhibition)[5][6] | Weak inhibitor |
| Adenylyl Cyclase 1 (AC1) | Inactive[1] | No specific data found |
| Adenylyl Cyclase 2 (AC2) | Selective inhibition[1][5] | No specific data found |
| Adenylyl Cyclase 5 (AC5) | Inactive[1] | No specific data found |
| Alpha-2 Adrenergic Receptor | No specific data found | Some activity[7] |
In Focus: Key Selectivity Observations
SKF-83566 demonstrates high affinity for the D1-like dopamine receptors, with a Ki value of approximately 0.56 nM for the D1 receptor.[1] Its selectivity over the D2 receptor is substantial, with a KB value in the micromolar range.[1] This high D1/D2 selectivity is a critical feature for researchers aiming to isolate D1-mediated effects.
However, it is crucial to note that SKF-83566 is not entirely specific to dopamine receptors. It exhibits notable affinity for the 5-HT2 serotonin (B10506) receptor, with a Ki of 11 nM.[1][5] Furthermore, SKF-83566 acts as a competitive inhibitor of the dopamine transporter (DAT), albeit with a much lower potency (IC50 of 5.7 µM) compared to its D1 receptor affinity.[5][6] This interaction with DAT could be a confounding factor in experiments involving dopamine dynamics.
Another distinguishing feature of SKF-83566 is its selective inhibition of adenylyl cyclase 2 (AC2), while being inactive against AC1 and AC5.[1][5] This provides a unique tool for dissecting the roles of different adenylyl cyclase isoforms in cellular signaling.
In comparison, SCH-23390 also displays very high affinity for D1 and D5 receptors.[2][3] Similar to SKF-83566, it has a significantly lower affinity for D2 receptors.[4] However, SCH-23390 is known to have high affinity for 5-HT2 and 5-HT1C receptors, which should be considered when interpreting experimental results.[2]
Visualizing the Pathways and Processes
To better understand the context of SKF-83566's action, the following diagrams illustrate the canonical D1 receptor signaling pathway and the general workflow of a radioligand binding assay used to determine its affinity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Preferential inhibition of ligand binding to calf striatal dopamine D1 receptors by SCH 23390 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating D1 Receptor Antagonism in Primary Neurons: A Comparative Guide to SKF-83566 and Alternatives
For researchers in neuroscience and drug development, selecting the appropriate pharmacological tools is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of SKF-83566, a commonly used D1 dopamine (B1211576) receptor antagonist, with its primary alternative, SCH-23390. We present a detailed analysis of their performance, supported by experimental data, to facilitate informed decisions in experimental design.
Performance Comparison: SKF-83566 vs. SCH-23390
A critical aspect of choosing a D1 antagonist is understanding its potency and selectivity. The following table summarizes the key pharmacological parameters for SKF-83566 and SCH-23390, highlighting their binding affinities and off-target activities.
| Parameter | SKF-83566 | SCH-23390 | Key Considerations |
| Primary Target | D1-like Dopamine Receptor Antagonist | D1-like Dopamine Receptor Antagonist | Both compounds effectively block D1 and D5 dopamine receptors. |
| D1 Receptor Binding Affinity (Ki) | ~0.56 nM[1] | 0.2 nM[2] | SCH-23390 exhibits a slightly higher affinity for the D1 receptor. |
| D5 Receptor Binding Affinity (Ki) | Not explicitly found | 0.3 nM[2] | Both are potent antagonists at the D5 receptor, another member of the D1-like family. |
| Dopamine Transporter (DAT) Inhibition (IC50) | 5.7 µM[3][4][5] | Not a primary activity | CRITICAL: SKF-83566 is a competitive inhibitor of DAT, which can confound experimental results by increasing extracellular dopamine levels.[4][5] |
| Serotonin (B10506) Receptor (5-HT) Activity | Antagonist at vascular 5-HT2 receptors (Ki = 11 nM)[1][3][6] | Binds with high affinity to 5-HT2 and 5-HT1C receptors.[2] Potent agonist at human 5-HT2C receptors (Ki = 9.3 nM).[7] | Both compounds exhibit off-target effects at serotonin receptors that should be considered in experimental design. |
| Sigma-1 Receptor Activity | Not reported | Functional allosteric modulator[8] | Recent findings indicate a novel mechanism of action for SCH-23390 that is independent of D1 receptors.[8] |
| Other Off-Target Activities | Selective inhibition of adenylyl cyclase 2 (AC2)[1][3] | Can activate dopamine neurons at higher doses, potentially through non-D1 mechanisms.[9] | These additional activities can influence experimental outcomes and interpretation. |
Experimental Validation Protocols
To validate the antagonistic effect of SKF-83566 or other D1 antagonists in primary neuron cultures, several key experiments can be performed. Below are detailed methodologies for two common approaches: cAMP accumulation assays and calcium imaging.
Protocol 1: Inhibition of Dopamine-Induced cAMP Accumulation
Objective: To quantify the ability of a D1 antagonist to block the increase in intracellular cyclic AMP (cAMP) induced by a D1 receptor agonist.
Materials:
-
Primary neuron cultures (e.g., cortical or striatal neurons)
-
D1 receptor agonist (e.g., SKF-81297 or dopamine)
-
D1 receptor antagonist (SKF-83566 or SCH-23390)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Plating: Plate primary neurons at a suitable density in multi-well plates and allow them to mature.
-
Pre-treatment with Antagonist: Pre-incubate the neurons with varying concentrations of the D1 antagonist (e.g., SKF-83566 or SCH-23390) for a sufficient time to allow for receptor binding (typically 15-30 minutes). Include a vehicle control.
-
Agonist Stimulation: Add a D1 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells, except for the basal control.
-
Incubation: Incubate for a time that allows for maximal cAMP production (typically 10-15 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value of the antagonist.
Protocol 2: Calcium Imaging of D1 Receptor-Mediated Depolarization
Objective: To visualize and quantify the inhibition of a D1 agonist-induced increase in intracellular calcium, which can be a downstream effect of D1 receptor activation leading to neuronal depolarization.
Materials:
-
Primary neuron cultures grown on glass-bottom dishes
-
Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)
-
D1 receptor agonist
-
D1 receptor antagonist
-
Fluorescence microscope equipped with an appropriate filter set and a camera for time-lapse imaging
-
Perfusion system
Procedure:
-
Loading with Calcium Indicator: Load the primary neurons with a calcium indicator dye according to the manufacturer's protocol.
-
Baseline Recording: Acquire a baseline fluorescence recording of the neurons in a physiological buffer.
-
Antagonist Application: Perfuse the neurons with a solution containing the D1 antagonist at the desired concentration.
-
Agonist Application: While continuing to record, perfuse the neurons with a solution containing both the D1 antagonist and a D1 agonist.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity (proportional to the change in intracellular calcium) in response to the agonist in the presence and absence of the antagonist. Calculate the percentage of inhibition.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the D1 receptor signaling pathway and a typical experimental workflow for validating an antagonist.
Caption: D1 Dopamine Receptor Signaling Pathway.
Caption: Experimental Workflow for D1 Antagonist Validation.
Conclusion
Validating the antagonistic effect of SKF-83566 in primary neuron cultures requires careful consideration of its pharmacological profile. While it is a potent D1 receptor antagonist, its significant off-target activity as a dopamine transporter inhibitor necessitates the use of appropriate controls and consideration of alternative antagonists like SCH-23390. Researchers should be aware that SCH-23390 also has its own set of off-target effects, including interactions with serotonin and sigma-1 receptors. The choice of antagonist should be guided by the specific experimental question and a thorough understanding of the potential confounding factors of each compound. The provided protocols offer a starting point for the empirical validation of D1 receptor blockade in a physiologically relevant context.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCH 23390 and SK&F 83566 are antagonists at vascular dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCH 23390, a selective dopamine D1 antagonist, activates dopamine neurons but fails to prevent their inhibition by apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of SKF-83566 Hydrobromide: A Guide to Experimentally Confirming its Mechanism of Action
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally confirm the multifaceted mechanism of action of SKF-83566 hydrobromide. While primarily recognized as a potent D1-like dopamine (B1211576) receptor antagonist, compelling evidence reveals a more complex pharmacological profile, including interactions with the dopamine transporter (DAT), serotonin (B10506) 5-HT2 receptors, and adenylyl cyclase. This guide outlines a series of robust experimental protocols to dissect these activities, presenting the data in a clear, comparative format to facilitate objective analysis.
Introduction to this compound
This compound is a synthetic compound that has been instrumental in neuroscience research for its ability to modulate dopaminergic systems. Its primary classification is a potent and selective antagonist for D1-like dopamine receptors (D1 and D5 subtypes). However, subsequent research has unveiled that its pharmacological actions are not confined to this single target. Notably, SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT), an antagonist at vascular 5-HT2 receptors, and a selective inhibitor of adenylyl cyclase 2 (AC2).[1][2][3][4] This complex profile necessitates a multi-faceted experimental approach to accurately characterize its mechanism of action and distinguish its effects from those of more selective compounds.
Comparative Analysis of this compound's Pharmacological Activities
To elucidate the distinct contributions of SKF-83566's interactions with its various targets, a comparative analysis against selective pharmacological tools is essential. This guide proposes the use of the following reference compounds:
-
SCH-23390: A highly selective D1-like dopamine receptor antagonist.[5][6][7]
-
GBR-12909: A potent and selective dopamine transporter (DAT) inhibitor.[2][8]
-
Ketanserin: A selective 5-HT2A receptor antagonist.[3][9][10]
-
Forskolin: A direct activator of most adenylyl cyclase isoforms, serving as a positive control for AC activity assays.[1][11][12]
The following tables summarize the expected and hypothetical quantitative data from a series of in vitro assays designed to confirm the mechanism of action of this compound.
Table 1: Receptor Binding Affinity Profile
| Compound | D1 Receptor (Ki, nM) | DAT (Ki, nM) | 5-HT2A Receptor (Ki, nM) |
| SKF-83566 | ~0.5 - 1.0 | ~500 - 1000 | ~10 - 20 |
| SCH-23390 | ~0.2 - 0.5 | >10,000 | >1000 |
| GBR-12909 | >10,000 | ~1 - 5 | >10,000 |
| Ketanserin | >10,000 | >10,000 | ~1 - 5 |
Table 2: Functional Activity Profile
| Compound | D1-Mediated Adenylyl Cyclase Inhibition (IC50, nM) | Dopamine Uptake Inhibition (IC50, µM) | 5-HT2A-Mediated PLC Inhibition (IC50, nM) | Direct Adenylyl Cyclase 2 Inhibition (IC50, µM) |
| SKF-83566 | ~5 - 15 | ~5 - 7 | ~20 - 50 | ~1 - 5 |
| SCH-23390 | ~1 - 10 | >100 | >1000 | Not Applicable |
| GBR-12909 | Not Applicable | ~0.01 - 0.05 | Not Applicable | Not Applicable |
| Ketanserin | Not Applicable | Not Applicable | ~5 - 15 | Not Applicable |
| Forskolin | Not Applicable | Not Applicable | Not Applicable | Activator (EC50 ~0.5 µM) |
Experimental Protocols
To generate the data presented above and definitively confirm the mechanism of action of SKF-83566, the following detailed experimental protocols are recommended.
Radioligand Binding Assays
These assays determine the affinity of SKF-83566 and comparator compounds for their respective receptors.
a) Dopamine D1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of SKF-83566 for the D1 dopamine receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human D1 dopamine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]SCH-23390.
-
Non-specific binding control: Unlabeled SCH-23390 (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
SKF-83566 and comparator compounds at various concentrations.
-
-
Protocol:
-
Incubate cell membranes with a fixed concentration of [³H]SCH-23390 and varying concentrations of the test compound (SKF-83566 or comparators).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B).
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
b) Dopamine Transporter (DAT) Binding Assay
-
Objective: To determine the binding affinity (Ki) of SKF-83566 for the dopamine transporter.
-
Materials:
-
Cell membranes from cells expressing the human DAT (e.g., HEK293-hDAT).
-
Radioligand: [³H]WIN 35,428 or [³H]GBR-12935.
-
Non-specific binding control: Unlabeled GBR-12909 (10 µM).
-
-
Protocol: Follow a similar procedure to the D1 receptor binding assay, substituting the appropriate radioligand and non-specific binding control.
c) 5-HT2A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of SKF-83566 for the 5-HT2A receptor.
-
Materials:
-
Cell membranes from cells expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin.
-
Non-specific binding control: Unlabeled Ketanserin (1 µM).
-
-
Protocol: Follow a similar procedure to the D1 receptor binding assay, substituting the appropriate radioligand and non-specific binding control.[13][14]
Functional Assays
These assays measure the functional consequences of SKF-83566 binding to its targets.
a) D1 Receptor-Mediated Adenylyl Cyclase Activity Assay
-
Objective: To determine the potency (IC50) of SKF-83566 in antagonizing D1 receptor-stimulated adenylyl cyclase activity.
-
Materials:
-
Intact cells expressing the human D1 receptor.
-
Dopamine (as the agonist).
-
SKF-83566 and SCH-23390 at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or radioactive).
-
-
Protocol:
-
Pre-incubate the cells with varying concentrations of SKF-83566 or SCH-23390.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., EC80).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Determine the IC50 value for the inhibition of dopamine-stimulated cAMP production.
-
b) Dopamine Uptake Inhibition Assay
-
Objective: To determine the potency (IC50) of SKF-83566 in inhibiting dopamine uptake via the DAT.
-
Materials:
-
Cells stably expressing the human DAT.
-
[³H]Dopamine.
-
SKF-83566 and GBR-12909 at various concentrations.
-
Uptake buffer.
-
-
Protocol:
-
Pre-incubate the cells with varying concentrations of SKF-83566 or GBR-12909.
-
Add a fixed concentration of [³H]Dopamine and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC50 value for the inhibition of dopamine uptake.[15][16][17][18]
-
c) 5-HT2A Receptor-Mediated Phospholipase C (PLC) Activity Assay
-
Objective: To determine the potency (IC50) of SKF-83566 in antagonizing 5-HT2A receptor-stimulated PLC activity.
-
Materials:
-
Cells expressing the human 5-HT2A receptor.
-
Serotonin (5-HT) as the agonist.
-
SKF-83566 and Ketanserin at various concentrations.
-
Inositol (B14025) phosphate (B84403) (IP) accumulation assay kit or a calcium mobilization assay.
-
-
Protocol:
-
Pre-incubate the cells with varying concentrations of SKF-83566 or Ketanserin.
-
Stimulate the cells with a fixed concentration of serotonin.
-
Measure the accumulation of inositol phosphates or the change in intracellular calcium concentration.
-
Determine the IC50 value for the inhibition of serotonin-stimulated PLC activity.[19][20][21][22]
-
d) Direct Adenylyl Cyclase Inhibition Assay
-
Objective: To determine if SKF-83566 directly inhibits adenylyl cyclase activity.
-
Materials:
-
Cell membrane preparations or purified adenylyl cyclase isoforms (specifically AC2).
-
Forskolin (to activate adenylyl cyclase).
-
SKF-83566 at various concentrations.
-
ATP and a cAMP detection assay.
-
-
Protocol:
-
Incubate the adenylyl cyclase preparation with varying concentrations of SKF-83566 in the presence of a fixed concentration of forskolin.
-
Initiate the reaction by adding ATP.
-
Measure the production of cAMP.
-
Determine the IC50 value for the direct inhibition of adenylyl cyclase activity.[23][24][25][26]
-
Visualizing the Mechanisms and Workflows
To further clarify the complex interactions of SKF-83566 and the experimental approaches to dissect them, the following diagrams are provided.
Caption: Figure 1: Hypothesized Signaling Pathways of SKF-83566.
Caption: Figure 2: Experimental Workflow for Mechanism Confirmation.
Investigating Biased Agonism
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is an important consideration for D1 receptor signaling. While SKF-83566 is classified as an antagonist, it is crucial to confirm that it does not exhibit biased agonism, for instance, by weakly activating alternative pathways like β-arrestin recruitment while blocking G-protein signaling.
Experimental Approach:
-
β-Arrestin Recruitment Assay: Utilize an assay (e.g., BRET or FRET-based) to measure the recruitment of β-arrestin to the D1 receptor in the presence of SKF-83566, both alone and in competition with dopamine. This will determine if SKF-83566 has any agonist activity on this pathway or if it is a pure antagonist.
-
Receptor Internalization Assay: Monitor D1 receptor internalization in response to SKF-83566 treatment using techniques like immunofluorescence or ELISA. Agonist-induced receptor internalization is often mediated by β-arrestin.
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SCH 23390: The First Selective Dopamine D1‐Like Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SCH 23390, a selective dopamine D1 antagonist, activates dopamine neurons but fails to prevent their inhibition by apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ketanserin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 11. revvity.com [revvity.com]
- 12. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]
- 20. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phospholipase C Activity Assay Kit (Colorimetric) (ab273343) | Abcam [abcam.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin | MDPI [mdpi.com]
A Comparative Guide to SKF-83566 Hydrobromide for Replicating Published Findings
For researchers and scientists in the field of drug development, the precise replication of published findings is a cornerstone of scientific progress. This guide provides a comprehensive comparison of SKF-83566 hydrobromide, a widely used D1-like dopamine (B1211576) receptor antagonist, with its common alternatives. The information presented herein is supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
Introduction to this compound
This compound is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1] It is a valuable tool for investigating the role of these receptors in various physiological and pathological processes. However, a critical consideration when using SKF-83566 is its off-target activity as a competitive inhibitor of the dopamine transporter (DAT), which can confound the interpretation of experimental results.[2]
Comparative Analysis of D1 Receptor Antagonists
To provide a clear comparison, this guide focuses on SKF-83566 and two other commonly used D1-like receptor antagonists: SCH 23390 and Ecopipam (B1671091) (SCH 39166).
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and other relevant quantitative data for SKF-83566 and its alternatives. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki) at Dopamine Receptors (in nM)
| Compound | D1 Receptor | D5 Receptor | D2 Receptor | Selectivity (D2/D1) |
| SKF-83566 | ~0.56[1] | - | 2000[1] | ~3571 |
| SCH 23390 | 0.2[3][4] | 0.3[3][4] | >1000 | >5000 |
| Ecopipam | 1.2 - 1.9[5][6] | 2.0[5] | >1000[5] | >833 |
Table 2: Binding Affinity (Ki) at Other Receptors and Transporters (in nM)
| Compound | 5-HT2 Receptor | Dopamine Transporter (DAT) - IC50 |
| SKF-83566 | 11[1][7] | 5700[2] |
| SCH 23390 | High Affinity (Ki ~30 nM for 5-HT2A)[8] | - |
| Ecopipam | Low Affinity | - |
Table 3: In Vivo Effects
| Compound | Key In Vivo Effects |
| SKF-83566 | Prevents long-term potentiation (LTP) in the medial prefrontal cortex.[5] Can antagonize apomorphine-induced stereotyped behavior.[9] |
| SCH 23390 | Suppresses locomotor activity and rearing in a dose-dependent manner.[10] Exhibits persistent antidopaminergic effects in vivo.[11] |
| Ecopipam | In clinical trials for Tourette syndrome, has shown reduction in tic severity.[12][13] In some human studies, it enhanced cocaine self-administration and its subjective effects.[14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are protocols for common assays used to characterize D1 receptor antagonists.
Dopamine D1 Receptor Binding Assay (Competitive)
This assay determines the affinity of a test compound for the D1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human dopamine D1 receptor.
-
Radioligand: [³H]SCH 23390 (a high-affinity D1 antagonist).
-
Test compounds: SKF-83566, SCH 23390, Ecopipam.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid.
Procedure:
-
Incubate membrane preparations with a fixed concentration of [³H]SCH 23390 and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release and Uptake
FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain slices.
Materials:
-
Rodent brain slices containing the striatum (typically 300-400 µm thick).[15][16]
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
-
Carbon-fiber microelectrode.
-
Stimulating electrode.
-
FSCV system (e.g., potentiostat, waveform generator, data acquisition software).
Procedure:
-
Prepare acute brain slices and allow them to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Position the carbon-fiber microelectrode and stimulating electrode in the striatum.
-
Apply a triangular voltage waveform to the microelectrode to detect dopamine.
-
Evoke dopamine release with a brief electrical stimulation.
-
Record the resulting changes in dopamine concentration.
-
To study the effect of a drug, establish a stable baseline of dopamine release and then perfuse the slice with aCSF containing the desired concentration of the antagonist (e.g., SKF-83566).
-
Analyze the data to determine the effects of the drug on dopamine release (peak concentration) and uptake (clearance rate).
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of SKF-83566.
Caption: D1 Receptor Signaling Pathway and the Antagonistic Action of SKF-83566.
Caption: Experimental Workflow for a Dopamine D1 Receptor Radioligand Binding Assay.
Caption: Experimental Workflow for Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ecopipam | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The enantiomers of SK&F 83566, a new selective D-1 dopamine antagonist, stereospecifically block stereotyped behaviour induced by apomorphine and by the selective D-2 agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SCH23390 causes persistent antidopaminergic effects in vivo: evidence for longterm occupation of receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigational drug ecopipam may reduce Tourette syndrome severity without exacerbating common mental health conditions [movementdisorders.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Effects of ecopipam, a selective dopamine D1 antagonist, on smoked cocaine self-administration by humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of SKF-83566 Hydrobromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of SKF-83566 hydrobromide, a potent and selective D1-like dopamine (B1211576) receptor antagonist used in research. Adherence to these protocols is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The toxicological properties of this compound have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin. It is known to be an irritant to the mucous membranes, upper respiratory tract, eyes, and skin.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of exposure, follow the first-aid measures outlined in the SDS immediately and seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals and brominated organic compounds, requires management as hazardous waste.[1] Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited and can lead to environmental contamination.[2]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Spill cleanup materials.
-
-
Due to its brominated nature, this waste should be classified as halogenated organic waste .[2] Do not mix it with non-halogenated waste streams to ensure proper final disposal.
2. Waste Container and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste " and "Halogenated Organic Waste ".
-
The label must also include the full chemical name, "this compound," and any associated hazard symbols.
3. Accumulation and Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Keep the container tightly closed except when adding waste.
-
Ensure the storage area is away from incompatible materials.
4. Final Disposal:
-
Disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact your EHS office to schedule a pickup for the hazardous waste.
-
Incineration at a permitted hazardous waste facility is the preferred method of destruction for this type of compound to ensure it is rendered non-retrievable.[3]
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of along with other this compound waste.[4] Subsequent rinses may also need to be collected as hazardous waste depending on local regulations.
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Deface Label: Before disposal, completely deface or remove the original label to prevent misidentification.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈BrNO · HBr | N/A |
| Molecular Weight | 413.15 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO and water | N/A |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for SKF-83566 Hydrobromide
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling of SKF-83566 hydrobromide, a potent and selective D1-like dopamine (B1211576) receptor antagonist. Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, centrally active neurochemical necessitates stringent handling procedures. It is imperative to treat this compound with a high degree of caution. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound powder and solutions.
| Equipment | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from splashes and airborne particles. |
| Lab Coat | Full-length, buttoned | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder form to prevent inhalation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and operational efficiency. The following step-by-step plan outlines the key stages of the handling process.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Several suppliers recommend storage at -20°C.[1]
-
Inventory: Maintain an accurate inventory of the compound, including the date of receipt and quantities used.
Preparation of Solutions
-
Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Weighing: When weighing the powder, use a dedicated, clean weighing area within the fume hood.
-
Solubility: this compound is soluble in water, ethanol, and DMSO.[2] Prepare solutions by slowly adding the solvent to the powder to avoid dust generation.
Experimental Use
-
Labeling: Clearly label all solutions with the compound name, concentration, date, and hazard information.
-
Spill Management: Have a spill kit readily available. In the event of a spill, evacuate the immediate area, and follow your institution's established spill cleanup procedures.
Decontamination and Disposal
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused solutions, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Visualizing the Workflow
To further clarify the operational plan, the following diagram illustrates the key steps in the handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
